(R)-1-Iodopropan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
847609-92-1 |
|---|---|
Molecular Formula |
C3H7IO |
Molecular Weight |
185.99 g/mol |
IUPAC Name |
(2R)-1-iodopropan-2-ol |
InChI |
InChI=1S/C3H7IO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m1/s1 |
InChI Key |
PMHHCLXJMNLEIE-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](CI)O |
Canonical SMILES |
CC(CI)O |
Origin of Product |
United States |
Foundational & Exploratory
(R)-1-Iodopropan-2-ol chemical properties and structure
Chemical Structure, Properties, and Synthetic Utility in Chiral Drug Development
Executive Summary
(R)-1-Iodopropan-2-ol (CAS: 996-21-4 for generic; stereospecific references vary) is a high-value chiral iodohydrin intermediate used primarily in the synthesis of enantiopure pharmaceuticals.[1] Distinguished by its bifunctional nature—possessing both a secondary hydroxyl group and a primary iodide leaving group—it serves as a versatile "chiral linchpin." Unlike its chloro- and bromo-analogs, the iodo-derivative offers superior leaving group ability (
Chemical Identity & Physical Properties[1][2][3][4][5]
The physical constants below characterize high-purity (R)-1-iodopropan-2-ol. Researchers should note that the compound is sensitive to light and may discolor (yellow/brown) upon storage due to iodine liberation.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| IUPAC Name | (2R)-1-iodopropan-2-ol | Stereocenter at C2 |
| Molecular Formula | ||
| Molecular Weight | 185.99 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens on light exposure |
| Boiling Point | 101–102 °C (at 760 mmHg) | 88–90 °C (at reduced pressure) |
| Density | 1.743 g/mL (at 25 °C) | High density due to Iodine |
| Refractive Index ( | 1.504 | |
| Solubility | Soluble in ethanol, ether, chloroform | Slightly soluble in water |
| Flash Point | ~40 °C | Combustible |
Stereoselective Synthesis
The most robust route to (R)-1-iodopropan-2-ol is the regioselective ring-opening of (R)-propylene oxide.[1] This reaction is governed by the Curtin-Hammett principle where the nucleophile (
Mechanism of Action[8][9]
-
Activation: The epoxide oxygen is often activated by a Lewis acid or proton source (though neutral conditions with NaI are possible).
-
Nucleophilic Attack: Iodide attacks C1 via an
mechanism. -
Stereoretention: Because the chiral center (C2) is not the site of attack, the (R)-configuration of the starting material is preserved in the product.
Visualization: Synthesis & Reactivity Pathways
The following diagram illustrates the synthesis from (R)-propylene oxide and the divergent reactivity pathways available to the resulting iodohydrin.
Figure 1: Synthetic pathway from (R)-propylene oxide and subsequent reactivity nodes.[2] Note the reversibility to the epoxide under basic conditions.
Experimental Protocol: Synthesis from (R)-Propylene Oxide
Objective: Preparation of (R)-1-iodopropan-2-ol via regioselective ring opening. Scale: Laboratory (10–50 mmol scale).
Materials
-
(R)-Propylene Oxide (>99% ee)[1]
-
Sodium Iodide (NaI)
-
Acetic Acid (AcOH)
-
Acetone (Solvent)
-
Sodium Thiosulfate (sat. aq.)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Iodide (1.2 equiv) in dry acetone (0.5 M concentration relative to epoxide).
-
Activation: Add Acetic Acid (1.5 equiv) to the mixture. The solution may turn slightly yellow.
-
Addition: Cool the mixture to 0 °C. Add (R)-Propylene Oxide (1.0 equiv) dropwise over 20 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (hexane/ethyl acetate) or GC-MS.[1] The disappearance of the epoxide and appearance of the iodohydrin peak confirms conversion.
-
Quenching: Dilute the reaction mixture with water and extract with diethyl ether (3x).
-
Washing: Wash the combined organic layers with saturated aqueous sodium thiosulfate (to remove free iodine/color) followed by brine.
-
Purification: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Distillation: Purify the crude oil via vacuum distillation (approx. 88–90 °C at reduced pressure) to obtain the pure colorless liquid.
Self-Validating Check:
-
Color Check: If the product is dark brown, free iodine is present. Re-wash with thiosulfate.
-
NMR Verification:
NMR should show a doublet of doublets for the protons at 3.2–3.5 ppm and a multiplet for the at 3.9–4.1 ppm.[1]
Applications in Drug Development
(R)-1-Iodopropan-2-ol is a superior alkylating agent compared to its chloro-analog (1-chloropropan-2-ol) due to the weaker C-I bond (approx. 57 kcal/mol vs 81 kcal/mol for C-Cl).[1]
Synthesis of Chiral -Blockers
Many beta-blockers (e.g., Atenolol, Propranolol) contain a 3-amino-2-propanol side chain.[1] While often synthesized from epichlorohydrin, the use of iodohydrins allows for:
-
Lower Reaction Temperatures: Aminolysis of the C-I bond occurs at lower temperatures, reducing the risk of racemization at the C2 hydroxyl center.
-
Cleaner Profiles: Reduced formation of dimeric by-products common in high-temp epoxide ring openings.[1]
Chiral Building Block for Heterocycles
The compound serves as a precursor for chiral oxazolines and morpholines. By reacting the iodide with a nucleophile containing a pendant nucleophile (e.g., an amino-alcohol), a second intramolecular cyclization can close a ring, embedding the chiral center into the heterocycle.
Safety & Stability Guidelines
Hazard Class: Irritant, Light Sensitive.
-
Storage: Must be stored in amber glass vials under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. Exposure to light causes homolytic cleavage of the C-I bond, liberating
and turning the sample brown. -
Compatibility: Incompatible with strong oxidizing agents and strong bases.[3] Bases will deprotonate the alcohol, triggering an intramolecular
reaction to reform (R)-propylene oxide (see Figure 1). -
Toxicity: Alkyl iodides are potential alkylating agents and should be handled as potential mutagens. Use double gloves and work inside a fume hood.
References
-
Sigma-Aldrich. 1-Iodopropane Product Specification & Physical Properties.[1]Link
-
PubChem. 1-Iodopropan-2-ol Compound Summary (CID 13398828).[1]Link
-
BenchChem. Reactivity and Applications of 1-Iodopropan-2-ol in Organic Synthesis.Link
-
ChemicalBook. 2-Iodopropane Physical Constants and Safety Data.Link
-
NIST WebBook. Thermochemical Data for Halogenated Propanols.Link
Sources
Technical Guide: Spectroscopic Profiling of (R)-1-Iodopropan-2-ol
This guide outlines the spectroscopic characterization and quality validation of (R)-1-iodopropan-2-ol , a critical chiral halohydrin building block used in the synthesis of amino alcohols and propylene oxide derivatives.
Executive Summary
(R)-1-Iodopropan-2-ol (CAS: 996-21-4, generic) is a bifunctional chiral synthon containing a secondary alcohol and a primary alkyl iodide. Its utility in drug development lies in its ability to undergo nucleophilic substitution at the iodine center while retaining the stereochemical integrity of the C2 hydroxyl group. This guide provides a self-validating spectroscopic framework to distinguish this specific regioisomer from its isomer (2-iodo-1-propanol) and confirm its enantiomeric purity.
Synthesis & Stereochemical Logic
To understand the spectra, one must understand the origin of the sample. The most reliable route to (R)-1-iodopropan-2-ol is the regioselective ring opening of (R)-propylene oxide .
-
Precursor: (R)-(+)-Propylene Oxide.
-
Reagent: Sodium Iodide (NaI) in Acetic Acid/Acetone or HI (under specific conditions).
-
Mechanism: Nucleophilic attack by
occurs preferentially at the less substituted carbon (C1) due to steric hindrance at C2. -
Stereochemistry: Since the chiral center (C2) is not the site of nucleophilic attack, the configuration is retained .
-
(R)-Propylene Oxide
(R)-1-Iodopropan-2-ol
-
Critical Quality Attribute (CQA): Regioisomer contamination (2-iodo-1-propanol) occurs if acid catalysis promotes
-like character, leading to attack at C2. NMR is the primary tool to detect this impurity.
Synthesis & QC Workflow
Figure 1: Production and validation workflow ensuring regio- and stereochemical integrity.
Spectroscopic Data Matrix
A. Nuclear Magnetic Resonance (NMR)
The iodine atom introduces a "heavy atom effect," significantly shielding the attached carbon (C1) in
Table 1: NMR Chemical Shifts (
| Nucleus | Position | Assignment | Shift ( | Multiplicity | Coupling ( |
| 3 | 1.35 - 1.45 | Doublet (d) | |||
| 1 | 3.20 - 3.45 | Multiplet (ABX) | |||
| 2 | 3.75 - 3.90 | Multiplet (m) | Complex | ||
| -OH | 2.0 - 3.0 | Broad Singlet | Variable (conc. dependent) | ||
| 1 | 15.0 - 20.0 | Upfield due to Iodine | |||
| 3 | 21.0 - 24.0 | Typical methyl | |||
| 2 | 66.0 - 69.0 | Deshielded by Oxygen |
Analyst Note: The key differentiator from the regioisomer (2-iodo-1-propanol) is the
shift of the iodine-bearing carbon. In 1-iodo-2-propanol, theis at ~16 ppm . In the isomer (2-iodo), the would be further downfield (~30-40 ppm) and the would be at ~65 ppm.
B. Mass Spectrometry (EI, 70 eV)
The mass spectrum is dominated by alpha-cleavage characteristic of secondary alcohols.
Table 2: Key Fragmentation Ions
| m/z | Ion Identity | Origin / Mechanism | Relative Intensity |
| 186 | Molecular Ion (Weak/Absent) | < 1% | |
| 127 | Iodine cation | High | |
| 59 | Hydroxypropyl cation | Medium | |
| 45 | Base Peak . | 100% | |
| 43 | Propyl cation (loss of I then | High |
C. Infrared Spectroscopy (FT-IR)
Used primarily for functional group confirmation.
-
3350 - 3450 cm⁻¹: O-H stretching (Broad, strong H-bonding).
-
2970 - 2850 cm⁻¹: C-H stretching (Aliphatic).
-
1050 - 1100 cm⁻¹: C-O stretching (Secondary alcohol).
-
500 - 600 cm⁻¹: C-I stretching (Weak to medium, fingerprint region).
Detailed Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity (Polarimetry)
Since the specific rotation is sensitive to solvent and concentration, a comparative standard method is required.
-
Preparation: Dissolve 1.0 g of the sample in methanol (HPLC grade) to make a 100 mL solution (
). -
Instrumentation: Use a polarimeter with a Sodium D-line source (589 nm) at 20°C or 25°C. Path length = 1 dm.
-
Measurement: Record the observed rotation
. -
Calculation:
. -
Validation:
-
(R)-Propylene oxide has
(neat). -
(R)-1-iodopropan-2-ol is expected to show optical activity. Note: Literature values vary; always run a reference standard of the starting material to confirm the sign of rotation relative to the synthetic pathway.
-
Protocol 2: Regioisomer Quantification via NMR
-
Sample: 10 mg in 0.6 mL
. -
Acquisition: 16 scans minimum,
to ensure quantitative relaxation. -
Integration:
-
Integrate the Methyl doublet at ~1.4 ppm (Reference = 3H).
-
Check for "impurity" doublets at ~1.7-1.9 ppm (indicative of 2-iodo-1-propanol methyl group).
-
Check for "impurity" triplets at ~3.6 ppm (indicative of
in the wrong isomer).
-
-
Limit: Regioisomer < 1.0% is the standard acceptance criterion for pharmaceutical intermediates.
Fragmentation Pathway Diagram (MS)
Figure 2: Mass spectrometric fragmentation logic. The formation of the oxonium ion (m/z 45) is the dominant pathway, confirming the secondary alcohol structure.
References
-
ChemicalBook. (2024). 1-Iodopropan-2-ol and 2-Iodopropan-1-ol NMR Data Comparison. Retrieved from
-
PubChem. (2025). Compound Summary: (R)-1-Iodopropan-2-ol (CID 13398828). National Library of Medicine. Retrieved from
-
Doc Brown's Chemistry. (2024). Mass spectrometry fragmentation patterns of halogenoalkanes and alcohols. Retrieved from
-
SpectraBase. (2024). 13C NMR of 1-iodo-2-propanol. Wiley Science Solutions. Retrieved from
-
Master Organic Chemistry. (2023). Optical Rotation and Specific Rotation Calculations. Retrieved from
A Technical Guide to the Stereoselective Synthesis of (R)-1-Iodopropan-2-ol
Abstract
(R)-1-Iodopropan-2-ol is a pivotal chiral building block in synthetic organic chemistry, valued for its bifunctional nature that enables the construction of complex, stereodefined molecules, particularly within the pharmaceutical development pipeline. This technical guide provides an in-depth exploration of robust and stereocontrolled synthetic routes to (R)-1-Iodopropan-2-ol, originating from readily available and economically viable chiral precursors. We will dissect the strategic and mechanistic nuances of three primary pathways: the stereospecific ring-opening of (R)-propylene oxide, the selective functionalization of (S)-propane-1,2-diol, and the multi-step conversion from (R)-alanine. Each section offers a detailed, field-tested experimental protocol, a causal explanation for procedural choices, and a comparative analysis to guide researchers in selecting the optimal route for their specific application.
Introduction: The Strategic Importance of (R)-1-Iodopropan-2-ol
The precise arrangement of atoms in three-dimensional space is a cornerstone of modern drug development and materials science. Chiral halohydrins, such as (R)-1-iodopropan-2-ol, are exceptionally useful synthons because they possess two distinct reactive centers: a nucleophilic secondary alcohol and a carbon bearing an excellent iodide leaving group. This arrangement allows for sequential, controlled modifications, making it a valuable precursor for synthesizing enantiomerically pure pharmaceuticals and other complex molecular architectures.
The primary challenge in synthesizing this target lies in maintaining or inverting stereochemical integrity from a known chiral source. The methodologies described herein are designed to provide reliable, high-fidelity pathways to the desired (R)-enantiomer, leveraging the principles of stereospecific reactions.
Synthesis via Stereospecific Ring-Opening of (R)-Propylene Oxide
The most direct and atom-economical approach to (R)-1-iodopropan-2-ol is the regioselective ring-opening of the chiral epoxide, (R)-propylene oxide. This strategy leverages the inherent ring strain of the epoxide to drive the reaction forward.
Mechanistic Rationale: An S(_N)2 Pathway
The reaction of an epoxide with a nucleophile under neutral or basic conditions proceeds via a classic S(_N)2 mechanism.[1] The iodide nucleophile attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon (C1). This bimolecular substitution forces the ring to open, resulting in an alkoxide intermediate, which is subsequently protonated during workup to yield the final alcohol.
Crucially, an S(N)2 reaction proceeds with inversion of stereochemistry at the site of attack. However, since the nucleophilic attack occurs at the C1 position, which is not the stereocenter, the original (R) configuration at the C2 position is retained in the final product. The pH of the reaction medium is a critical parameter, as it controls both reactivity and regioselectivity.
Caption: Reaction scheme for the synthesis of (R)-1-iodopropan-2-ol.
Detailed Experimental Protocol
-
Materials: (R)-Propylene oxide, potassium iodide (KI), acetone, deionized water, concentrated sulfuric acid (H₂SO₄), diethyl ether, saturated aqueous sodium thiosulfate (Na₂S₂O₃), anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of potassium iodide (1.2 equivalents) in a 1:1 mixture of acetone and water, add a catalytic amount of concentrated sulfuric acid (0.05 equivalents) at 0 °C.
-
Add (R)-propylene oxide (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude oil by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure (R)-1-iodopropan-2-ol.
-
Data Summary
| Precursor | Key Reagents | Typical Yield | Enantiomeric Purity |
| (R)-Propylene Oxide | KI, H₂SO₄ (cat.) | 85-95% | >99% ee |
Synthesis from (S)-Propane-1,2-diol
(S)-Propane-1,2-diol, which is accessible from the reduction of esters of the readily available amino acid L-alanine, serves as an excellent precursor.[2] This route relies on the selective activation and substitution of one of the two hydroxyl groups.
Synthetic Strategy: Selective Iodination via Tosylation
The primary hydroxyl group of a 1,2-diol is less sterically hindered and therefore more reactive towards bulky sulfonylating agents like p-toluenesulfonyl chloride (TsCl) than the secondary hydroxyl group.[3] This selectivity allows for the primary alcohol to be converted into a tosylate, an excellent leaving group. Subsequent nucleophilic substitution with iodide proceeds via an S(_N)2 reaction at the primary carbon, replacing the tosylate group with iodine while preserving the stereochemistry at the C2 center.
Caption: Two-step synthesis via selective tosylation and iodination.
Detailed Experimental Protocol
-
Part A: Selective Tosylation
-
Dissolve (S)-propane-1,2-diol (1.0 equivalent) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.05 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-cold 2M HCl and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude (S)-1-tosyloxypropan-2-ol, which is often used in the next step without further purification.
-
-
Part B: Iodination
-
Dissolve the crude tosylate from Part A in acetone.
-
Add sodium iodide (1.5 equivalents) and heat the mixture to reflux for 6-8 hours.
-
Cool the reaction to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic extracts, wash with saturated sodium thiosulfate solution and brine, then dry over anhydrous magnesium sulfate.
-
After filtration and solvent evaporation, purify the product by flash chromatography to yield (R)-1-iodopropan-2-ol.
-
Data Summary
| Precursor | Key Reagents | Overall Yield | Stereochemical Outcome |
| (S)-Propane-1,2-diol | 1. TsCl, Pyridine; 2. NaI, Acetone | 70-80% | Retention of configuration |
Synthesis from (R)-Alanine
The chiral amino acid pool provides another valuable entry point. (R)-Alanine can be converted to the target molecule through a multi-step sequence that transforms the amino and carboxylic acid functionalities.
Multi-step Conversion Strategy
This pathway involves two key transformations:
-
Reduction: The carboxylic acid group of (R)-alanine is reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to form (R)-alaninol.[4]
-
Diazotization-Iodination: The primary amine of (R)-alaninol is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The diazonium group is an excellent leaving group and can be displaced by an iodide ion. While this reaction can sometimes be prone to rearrangements and racemization with aliphatic amines, it can be an effective method under carefully controlled conditions.[5]
Caption: Multi-step conversion of (R)-alanine to the target iodohydrin.
Detailed Experimental Protocol
-
Part A: Synthesis of (R)-Alaninol
-
Carefully add lithium aluminum hydride (1.5 equivalents) to a flask containing anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C.
-
Slowly add finely powdered (R)-alanine (1.0 equivalent) in portions to the stirred suspension.
-
After the addition is complete, heat the mixture to reflux for 6 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent in vacuo to yield crude (R)-alaninol, which can be purified by distillation.
-
-
Part B: Diazotization and Iodination
-
Dissolve (R)-alaninol (1.0 equivalent) in aqueous sulfuric acid (e.g., 2M) at 0 °C.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
To this solution, add a concentrated aqueous solution of potassium iodide (1.5 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours. Nitrogen gas evolution should be observed.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with aqueous sodium thiosulfate, sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain (R)-1-iodopropan-2-ol.
-
Data Summary
| Precursor | Key Reagents | Overall Yield | Stereochemical Control |
| (R)-Alanine | 1. LiAlH₄; 2. NaNO₂, H₂SO₄, KI | 40-50% | Prone to partial racemization |
Comparative Analysis and Conclusion
This guide has detailed three distinct and reliable methods for the stereoselective synthesis of (R)-1-iodopropan-2-ol.
-
The ring-opening of (R)-propylene oxide is the most efficient and stereospecific route, offering high yields and excellent preservation of the chiral center. It is the preferred method when the chiral epoxide is readily available.
-
The synthesis from (S)-propane-1,2-diol is a robust two-step alternative that provides good yields and maintains high enantiomeric purity. Its primary advantage lies in the use of a precursor that can be derived from the inexpensive chiral pool of L-alanine.
-
The conversion from (R)-alanine is a more complex, multi-step process. While it starts from a fundamental chiral building block, the diazotization step can be challenging to control and may lead to lower yields and some loss of optical purity.
The choice of synthetic route will ultimately depend on factors such as precursor availability, cost, scale, and the required level of enantiomeric purity. For applications demanding the highest optical purity and yield, the epoxide ring-opening strategy is unequivocally superior.
References
-
Niu, W., & Guo, J. (2015). Stereospecific microbial conversion of lactic acid into 1,2-propanediol. ACS Synthetic Biology, 4(4), 378-382. Available at: [Link]
-
Chemistry Steps. Epoxide Ring-Opening Reactions. Available at: [Link]
-
Wikipedia. Alaninol. Available at: [Link]
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
-
Chemia. (2023). Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2). Available at: [Link]
-
Farias, P. A. M. (2016). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Mini-Reviews in Organic Chemistry, 13(4), 268-283. Available at: [Link]
Sources
Physical properties of (R)-1-Iodopropan-2-ol (boiling point, density)
The following technical guide is structured as an in-depth monograph for researchers and drug development professionals. It prioritizes mechanistic understanding, precise physical data, and self-validating experimental protocols.
Chemical Identity & Physicochemical Profiling
Executive Summary
(R)-1-Iodopropan-2-ol (CAS: 996-21-4 for racemate; specific enantiomer often custom synthesized) is a critical chiral halohydrin building block. It serves as a high-value intermediate in the synthesis of enantiopure pharmaceuticals, particularly in the introduction of hydroxy-propyl motifs where stereochemical retention is paramount. Due to the lability of the carbon-iodine bond and the susceptibility of halohydrins to epoxide reversion under basic conditions, precise knowledge of its physical limits—specifically boiling point and density—is essential for isolation and handling.
Physicochemical Profile
The following data represents the core physical constants for 1-iodopropan-2-ol. Note that while enantiomers share identical scalar physical properties (BP, Density) in an achiral environment, their interaction with polarized light differs.[1][2]
| Property | Value | Conditions | Methodological Note |
| Molecular Formula | C₃H₇IO | - | - |
| Molecular Weight | 185.99 g/mol | - | - |
| Boiling Point | 59.0 – 63.0 °C | @ 9 Torr (12 mbar) | Vacuum distillation is mandatory to prevent thermal decomposition (HI elimination).[3] |
| Density | 1.8999 g/cm³ | @ 30 °C | High density is characteristic of alkyl iodides; allows for bottom-layer extraction in aqueous workups. |
| Appearance | Colorless Liquid | Freshly distilled | Rapidly yellows/browns upon light exposure due to iodine liberation. |
| Solubility | Soluble | Ethanol, Ether, Acetone | Limited solubility in cold water; hydrolyzes slowly in hot water.[3] |
Mechanistic Insight: Density & Boiling Point[3][4][5]
-
Density (>1.8 g/mL): The presence of the heavy iodine atom (Atomic Mass ~126.9) significantly increases the mass per unit volume compared to its chloro- or bromo- analogs. In extraction protocols, this compound will form the bottom layer against water (density ~1.0 g/mL), a critical distinction for automated phase separators.
-
Boiling Point & Stability: The boiling point is relatively high for its molecular weight due to hydrogen bonding provided by the hydroxyl group. However, distillation at atmospheric pressure (~170°C theoretical) is contraindicated because it accelerates the disproportionation to propylene oxide and HI, or dehydration.
Synthetic Route & Mechanistic Causality
To obtain (R)-1-iodopropan-2-ol with high enantiomeric excess (ee), the synthesis typically relies on the regioselective ring opening of (R)-propylene oxide.
Reaction Logic
The reaction utilizes a soft nucleophile (Iodide, I⁻) attacking the epoxide.
-
Regioselectivity: Under neutral or slightly acidic conditions, the reaction follows an Sₙ2-like mechanism . The iodide attacks the less hindered primary carbon (C1) .
-
Stereochemistry: Since the chiral center is at C2 and the C2-O bond remains intact during C1 attack, the absolute configuration of the starting material is retained .
-
(R)-Propylene Oxide
(R)-1-Iodopropan-2-olngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
Pathway Visualization
Figure 1: Mechanistic pathway for the synthesis of (R)-1-iodopropan-2-ol, highlighting the retention of stereochemistry.
Experimental Protocols
The following protocols are designed to be self-validating , meaning they include checkpoints to ensure the identity and quality of the material during the process.
Protocol A: Synthesis via Regioselective Ring Opening
Objective: Synthesize (R)-1-iodopropan-2-ol from (R)-propylene oxide.
-
Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and nitrogen inlet. Shield the flask with aluminum foil (iodides are light-sensitive).
-
Reagent Prep: Dissolve Sodium Iodide (1.1 eq) in Acetone (0.5 M concentration relative to epoxide). Add Acetic Acid (1.1 eq).
-
Causality: Acetic acid buffers the solution, activating the epoxide oxygen without being strong enough to promote Sₙ1 character (which would lead to racemization or regio-scrambling).
-
-
Addition: Cool the mixture to 0°C. Dropwise add (R)-propylene oxide (1.0 eq).
-
Workup: After TLC indicates consumption of epoxide:
-
Quench with saturated NaHCO₃ (neutralize acid).
-
Extract with Diethyl Ether.[3]
-
Phase Check: The organic layer will be on top here (Ether density < 1.0), unlike the pure product.
-
Wash with 10% Sodium Thiosulfate (removes yellow I₂ color).
-
-
Purification: Dry over MgSO₄, filter, and concentrate. Perform Vacuum Distillation (Target: ~60°C at 9 Torr).
Protocol B: Density Determination (Pycnometer Method)
Objective: Accurately measure density to confirm purity (impurities like water or solvent will drastically lower the density value of 1.90).
-
Calibration: Weigh a clean, dry 10 mL pycnometer (
). Fill with degassed water at 30°C and weigh ( ). Calculate volume ( ). -
Measurement: Dry the pycnometer thoroughly. Fill with (R)-1-iodopropan-2-ol at 30°C. Cap immediately to prevent evaporation.
-
Calculation:
-
Validation: If
, significant solvent (acetone/ether) or water contamination is present. Re-distill.
Quality Control & Characterization
To ensure the material is suitable for drug development, the following specification limits are recommended:
-
Regioisomeric Purity (¹H NMR):
-
Diagnostic Peak: The methine proton (-CH(OH)-) for the major isomer (1-iodo-2-propanol) typically appears as a multiplet around 3.9-4.0 ppm.
-
Impurity: The primary alcohol protons (-CH₂OH) of the regioisomer (2-iodo-1-propanol) will appear as a distinct doublet/multiplet shifted upfield.
-
-
Enantiomeric Excess (Chiral HPLC):
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/Isopropanol (95:5).
-
Note: Derivatization with an achiral isocyanate (e.g., phenyl isocyanate) may be required to improve UV detection if the iodide absorption is insufficient.
-
Handling & Safety
-
Light Sensitivity: Store in amber glass or foil-wrapped containers. Free iodine formation catalyzes decomposition.[3]
-
Stabilization: Standard practice involves adding a small coil of Copper wire or Silver wool to the storage vessel to scavenge free iodine.
-
Toxicity: Alkyl iodides are potential alkylating agents.[3] Handle in a fume hood with appropriate gloves (Laminate/Barrier gloves recommended over standard Nitrile for prolonged exposure).
References
-
Physical Properties (Density/BP): ChemSrc Database. "2-Propanol, 1-iodo- Physical Properties." Accessed 2025.[4] Link
-
Synthesis & Regiochemistry: ChemicalBook. "2-Iodopropane and derivatives - Synthesis and Properties." (General reference for iodohydrin formation). Link
-
General Iodohydrin Methodology: Organic Syntheses. "Regioselective opening of epoxides." (Standard methodological grounding). Link
Sources
(R)-1-Iodopropan-2-ol: Technical Safety & Handling Guide
Topic: (R)-1-Iodopropan-2-ol Safety, Handling, and MSDS Information Content Type: Technical Safety Guide & Operational Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers
Executive Summary & Operational Context
(R)-1-Iodopropan-2-ol (CAS: 996-21-4 for racemate; stereospecific references vary) is a critical chiral building block used primarily in the synthesis of enantiopure pharmaceuticals.[1] As a halohydrin, it bridges the reactivity of alkyl halides and alcohols, making it a versatile electrophile for nucleophilic substitution reactions.
However, its utility comes with significant stability and toxicity challenges. Unlike its chlorinated or brominated analogs, the C-I bond is weaker (~53 kcal/mol vs. ~81 kcal/mol for C-Cl), rendering the compound highly susceptible to photolytic cleavage and thermal decomposition. Furthermore, as a potential alkylating agent, it poses genotoxic risks that require strict engineering controls.
This guide moves beyond standard MSDS boilerplate to provide a field-proven protocol for the safe synthesis, storage, and handling of this sensitive reagent.
Chemical Identity & Physical Properties[2][3][4][5][6][7][8]
Note on Stereochemistry: While CAS 996-21-4 is often cited for 1-iodo-2-propanol generic, the (R)-enantiomer is distinct in its optical rotation and biological interaction. Users must verify the specific enantiomeric excess (ee) of their batch, as impurities can alter physical behavior (e.g., melting point depression).
| Property | Value / Description |
| IUPAC Name | (2R)-1-iodopropan-2-ol |
| Molecular Formula | C₃H₇IO |
| Molecular Weight | 185.99 g/mol |
| Appearance | Colorless liquid (turns yellow/brown upon decomposition) |
| Density | ~1.899 g/cm³ at 25 °C |
| Boiling Point | 59–63 °C at 9 mmHg (vacuum distillation required) |
| Solubility | Soluble in ethanol, ether, chloroform; limited solubility in water. |
| Stability | Light Sensitive , Heat Sensitive . Decomposes to liberate I₂. |
| Stabilizer | Often stored over copper turnings to scavenge free iodine. |
Hazard Identification & Toxicology (The "Why" Behind the Protocol)
GHS Classification (derived from 1-iodo-2-propanol data)
-
Flammable Liquid (Category 4): Combustible.[2] Flash point is moderate; vapors can form explosive mixtures.
-
Acute Toxicity (Oral/Dermal/Inhalation - Category 4): Harmful if entered into the body.
-
Skin & Eye Irritation (Category 2): Causes severe irritation upon contact.
-
STOT-SE (Category 3): Respiratory tract irritation and narcotic effects.[2]
Mechanistic Toxicology[3]
-
Alkylating Potential: As a primary alkyl iodide with a beta-hydroxyl group, this compound is a potent electrophile. It can alkylate DNA bases (e.g., guanine N7 position), posing a theoretical risk of mutagenicity and carcinogenicity.
-
Iodine Toxicity: Decomposition releases elemental iodine (
), which is corrosive to respiratory mucosa and skin. A yellow/brown tint in the liquid indicates the presence of free iodine, increasing the immediate chemical burn hazard.
Safe Handling & Storage Protocols
Engineering Controls
-
Primary Containment: All handling must occur within a certified chemical fume hood or a glovebox under inert atmosphere (
or Ar). -
Vacuum Systems: When distilling, use a cold trap (liquid
or dry ice/acetone) to prevent iodinated vapors from entering the pump oil, where they can polymerize or corrode internal mechanisms.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Silver Shield® or Viton® laminate gloves are recommended for prolonged exposure, as alkyl iodides can permeate standard nitrile over time.
-
-
Eye Protection: Chemical splash goggles. Face shield required during distillation or transfer of volumes >100 mL.
-
Respiratory: If work must be done outside a hood (not recommended), a full-face respirator with organic vapor/acid gas cartridges (OV/AG) is required due to potential HI/Iodine release.
Storage Strategy (The "Cold & Dark" Rule)
The shelf-life of (R)-1-Iodopropan-2-ol is directly proportional to light exclusion and temperature control.
-
Temperature: Store at -20°C . Room temperature storage accelerates deiodination.
-
Light: Amber glass vials are mandatory. Wrap clear vessels in aluminum foil immediately.
-
Stabilization: Add activated copper turnings to the storage vessel. The copper reacts with free iodine (
), preventing the autocatalytic decomposition cycle. -
Atmosphere: Store under Argon. Argon is heavier than air and provides a better blanket than Nitrogen for volatile iodides.
Synthesis & Operational Workflow
The synthesis typically involves the regioselective ring-opening of (R)-propylene oxide using hydroiodic acid or elemental iodine/reductant systems. This process is exothermic and stereochemically sensitive.
Workflow Diagram
The following diagram illustrates the critical decision points in the handling and synthesis workflow to maintain safety and chiral integrity.
Figure 1: Operational workflow for the synthesis and purification of (R)-1-Iodopropan-2-ol, emphasizing the removal of free iodine.
Emergency Response Protocols
Spill Management
Do not use water initially, as it spreads the organic halide.
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don Viton gloves and respiratory protection.
-
Contain: Use a spill pillow or vermiculite to dike the spill.
-
Neutralize: Apply a solution of Sodium Thiosulfate (5-10% aq) to the spill. This reduces any free iodine (turning the brown liquid colorless) and minimizes vapor pressure.
-
Clean: Absorb onto sand/vermiculite and place in a hazardous waste container labeled "Halogenated Organic Waste."
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes. Do not delay. The alkylating nature can cause corneal opacity.
-
Skin Contact: Wash with soap and water.[1] If yellow staining persists (iodine), wash with a dilute thiosulfate solution.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). Pulmonary edema may be delayed; medical observation is recommended.
Fire Fighting
-
Media: Dry chemical,
, or foam.[1] Water spray may be used to cool containers but is ineffective at extinguishing the pool fire. -
Hazard: Thermal decomposition produces Hydrogen Iodide (HI) , a highly corrosive and toxic gas. Firefighters must wear SCBA.
Disposal & Waste Management
Never dispose of (R)-1-Iodopropan-2-ol down the drain.
-
Segregation: Segregate into "Halogenated Organic Solvents" waste streams.
-
Compatibility: Do not mix with strong oxidizers (creates
gas) or strong bases (potential for rapid polymerization or epoxide reformation). -
Labeling: Clearly mark waste containers with "Contains Alkyl Iodides - Potential Carcinogen."
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13398828, 1-Iodopropan-2-ol. Retrieved from [Link][2]
-
Arisawa, M., et al. (1995).[3] Synthesis of halohydrins from propylene oxide. Synthesis. (Contextual grounding for ring-opening protocols).
-
ECHA (European Chemicals Agency). Registration Dossier: 1-iodopropan-2-ol.[2] GHS Classification and Labelling.[1][4][2] Retrieved from [Link]
Sources
Stereochemical Definition and Synthetic Utility of (R)-1-Iodopropan-2-ol
Topic: Stereochemistry and Absolute Configuration of (R)-1-Iodopropan-2-ol Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Academic Researchers
Executive Summary
(R)-1-Iodopropan-2-ol (CAS: 996-21-4) represents a critical chiral building block in the synthesis of enantiopure pharmaceuticals, particularly in the derivation of
Structural Analysis & Absolute Configuration
Cahn-Ingold-Prelog (CIP) Assignment
The absolute configuration of (R)-1-iodopropan-2-ol is defined by the chirality at the C2 position. The assignment follows the Cahn-Ingold-Prelog priority rules, which dictate the ranking of substituents attached to the stereocenter based on atomic number.
Substituent Priority at C2:
-
-OH (Oxygen,
): Highest priority due to the immediate atom's atomic number. -
-CH₂I (Carbon attached to Iodine): The carbon is bonded to Iodine (
), giving it priority over the methyl group. -
-CH₃ (Carbon attached to Hydrogens): Lowest priority among non-hydrogen groups.
-
-H (Hydrogen,
): Lowest priority.
Configuration Determination: When the hydrogen atom (lowest priority) is oriented away from the viewer (dashed wedge), the sequence from -OH (1) → -CH₂I (2) → -CH₃ (3) traces a clockwise path. Therefore, the absolute configuration is (R) .
Visualization of Stereochemistry
The following diagram illustrates the spatial arrangement and the CIP priority flow.
Figure 1: CIP Priority assignment. The clockwise progression 1→2→3 confirms the (R) configuration.
Synthetic Pathways & Regiocontrol
The Challenge of Regioselectivity
The primary challenge in synthesizing 1-iodopropan-2-ol is distinguishing between the 1-iodo (primary halide, secondary alcohol) and 2-iodo (secondary halide, primary alcohol) isomers. This is controlled by the mechanism of the epoxide ring-opening.[1]
Preferred Route: Nucleophilic Opening of (R)-Propylene Oxide
The most reliable route to the (R)-isomer involves the ring opening of (R)-(+)-propylene oxide using an iodide source (e.g., NaI, LiI) in the presence of a mild proton donor or Lewis acid.
-
Mechanism (SN2): Under neutral or mildly acidic conditions, the iodide nucleophile attacks the less hindered primary carbon (C1).
-
Stereochemical Retention: Since the nucleophilic attack occurs at C1 and the chiral center is at C2, the C-O bond at C2 remains intact. Consequently, the stereochemistry of the starting material is retained .
-
(R)-Propylene Oxide
(R)-1-iodo-2-propanol
-
Contrast with Strong Acid Catalysis (SN1-like): Using strong acids promotes attack at the more substituted carbon (C2) due to partial carbocation character, leading to the unwanted 2-iodo isomer and potential racemization.
Figure 2: Regioselective ring opening via SN2 mechanism ensures retention of configuration at C2.
Experimental Protocol: Synthesis from (R)-Propylene Oxide
Objective: Synthesis of (R)-1-iodopropan-2-ol with >98% regioselectivity.
Reagents:
-
(R)-(+)-Propylene Oxide (1.0 eq)
-
Sodium Iodide (1.1 eq)
-
Acetic Acid (1.1 eq)
-
Acetonitrile (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve Sodium Iodide (NaI) in dry acetonitrile at 0°C under nitrogen atmosphere.
-
Addition: Add Acetic Acid (AcOH) slowly to the solution.
-
Reaction: Add (R)-Propylene Oxide dropwise over 30 minutes. Maintain temperature at 0–5°C to suppress SN1 pathways.
-
Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC or GC (disappearance of epoxide).
-
Workup: Quench with saturated aqueous
(to remove free iodine). Extract with diethyl ether. -
Purification: Dry organic layer over
, filter, and concentrate in vacuo. Purify via vacuum distillation (bp ~60°C at 9 mmHg) to avoid thermal decomposition.
Safety Note: Iodohydrins can revert to epoxides under basic conditions. Store in a cool, dark environment to prevent liberation of
Analytical Characterization
To validate the identity and purity of the synthesized (R)-1-iodopropan-2-ol, the following data profile should be matched.
| Parameter | Expected Value/Observation | Notes |
| Physical State | Colorless to pale yellow liquid | Darkens upon light exposure ( |
| ¹H NMR (CDCl₃) | Distinct diastereotopic protons at C1 confirm the rigid chiral environment. | |
| ¹³C NMR | High field shift of C1 is characteristic of C-I bond. | |
| Optical Rotation | Note: Sign may vary by concentration/solvent. (R)-PO usually yields (-)-halohydrins. | |
| Regio-Purity | >95:5 (1-iodo vs 2-iodo) | Determined by GC or integration of Methyl doublets in NMR. |
Applications in Drug Development[2][3][4]
(R)-1-iodopropan-2-ol serves as a superior electrophile compared to its chloro-counterpart in the synthesis of:
-
Chiral Amines (Beta-Blockers):
-
Direct displacement of the iodide by isopropylamine yields chiral amino-alcohols without the need for harsh conditions that might racemize the center.
-
-
Oxazolidinones:
-
Reaction with isocyanates or carbamates to form 5-substituted oxazolidinone rings, a core scaffold in antibiotics like Linezolid.
-
References
-
Absolute Configuration & CIP Rules: LibreTexts Chemistry, "Absolute Configuration - R-S Sequence Rules". Link
-
Epoxide Ring Opening Regioselectivity: Vapourtec, "Ring-Opening Polymerization of Propylene Oxide". Link
-
Synthetic Methodology (General Halohydrin): ScienceMadness, "Synthesis of Propylene Oxide via Chlorohydrin Intermediate". Link
-
Optical Rotation & Analysis: Master Organic Chemistry, "Optical Rotation, Optical Activity, and Specific Rotation". Link
-
Chiral Drug Overview: International Journal of Biomedical Science, "Chiral Drugs: An Overview".[2] Link
Sources
A Researcher's Guide to the Procurement and Quality Verification of (R)-1-Iodopropan-2-ol
Introduction: The Profile of a Valuable Chiral Building Block
(R)-1-Iodopropan-2-ol (CAS Number: 63665-93-0) is a specialized chiral iodohydrin that serves as a valuable intermediate in asymmetric synthesis. Its structure, featuring a primary iodide and a secondary alcohol on a propane backbone, makes it a bifunctional reagent capable of undergoing selective chemical transformations. The stereochemistry at the C2 position is critical, making this compound a key starting material for the synthesis of enantiomerically pure pharmaceuticals and other complex molecular targets.
The primary reactivity of (R)-1-Iodopropan-2-ol is centered around the carbon-iodine bond. The iodine atom is an excellent leaving group due to its high polarizability, rendering the adjacent primary carbon highly susceptible to nucleophilic attack.[1] This allows the molecule to act as an effective alkylating agent for introducing the chiral 'propan-2-ol' moiety into a variety of structures.[1] Common applications include its use as a precursor in the development of potential pharmaceutical agents.[1]
| Property | Value |
| IUPAC Name | (2R)-1-iodopropan-2-ol |
| Molecular Formula | C₃H₇IO |
| Molecular Weight | 185.99 g/mol [2] |
| CAS Number | 63665-93-0 |
| Canonical SMILES | CC(CI)O |
| InChI Key | PMHHCLXJMNLEIE-UHFFFAOYSA-N[2] |
Commercial Availability and Sourcing
(R)-1-Iodopropan-2-ol is available from a select number of specialized chemical suppliers who focus on providing building blocks for research and development. Due to its specific chirality, it is not as commonly stocked as its racemic counterpart and is typically produced in smaller quantities for research purposes. When sourcing this material, it is imperative to verify the supplier's capabilities in chiral synthesis and analysis to ensure the enantiomeric purity of the product.
Major Suppliers
The following table provides a summary of known suppliers for (R)-1-Iodopropan-2-ol. Researchers should always request a current Certificate of Analysis (CoA) to verify the purity and enantiomeric excess of the specific lot they intend to purchase.
| Supplier | Typical Purity | Available Quantities | Notes |
| [Supplier A] | >98% (GC), >99% (ee) | 1g, 5g, 10g | Specializes in chiral building blocks. |
| [Supplier B] | >97% | Custom synthesis | May offer larger quantities upon request. |
| [Supplier C] | Research Grade | 250mg, 1g | Focus on small-scale research chemicals. |
Note: This table is illustrative. Direct inquiry with suppliers is necessary to confirm current availability and specifications.
Quality Assessment and In-House Verification
Ensuring the enantiomeric purity of (R)-1-Iodopropan-2-ol is critical for its successful application in stereoselective synthesis. While suppliers provide a Certificate of Analysis (CoA), it is a crucial aspect of good laboratory practice to perform in-house verification of key parameters.
Interpreting the Certificate of Analysis (CoA)
A typical CoA for (R)-1-Iodopropan-2-ol should provide the following information:
-
Identity Confirmation: Data from ¹H NMR and ¹³C NMR spectroscopy confirming the chemical structure.
-
Purity Assessment: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), expressed as a percentage area.
-
Enantiomeric Excess (ee): This is the most critical parameter and is determined by chiral HPLC. It is expressed as a percentage, indicating the excess of the desired (R)-enantiomer over the (S)-enantiomer.
-
Physical Properties: Appearance, melting point, and other relevant physical data.
Recommended Protocol for Enantiomeric Excess (ee) Determination by Chiral HPLC
This protocol provides a robust method for the in-house verification of the enantiomeric excess of (R)-1-Iodopropan-2-ol. The method is based on established principles for the separation of chiral alcohols.[3][4][5]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: As (R)-1-Iodopropan-2-ol lacks a strong chromophore, detection can be challenging. If a UV detector is used, detection at a low wavelength (e.g., 210 nm) may be possible, though sensitivity will be low. Alternatively, derivatization with a UV-active agent (e.g., benzoyl chloride) to form the corresponding ester can be performed prior to analysis to enhance detectability at a higher wavelength (e.g., 230 nm). A Refractive Index (RI) detector can also be used if available.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and IPA in the desired ratio. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the (R)-1-Iodopropan-2-ol sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is observed.[3]
-
Injection and Analysis:
-
Inject 10 µL of the prepared sample onto the column.
-
Run the analysis and record the chromatogram. The two enantiomers, if both are present, will elute at different retention times.
-
-
Calculation of Enantiomeric Excess (ee):
-
Identify the peaks corresponding to the (R) and (S) enantiomers. If a racemic standard is not available, the major peak is assumed to be the desired (R)-enantiomer.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100[4]
-
Handling, Storage, and Safety
(R)-1-Iodopropan-2-ol is a chemical that requires careful handling in a laboratory setting. The following guidelines are based on the hazard information for iodinated organic compounds and alcohols.[2][6][7][8]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
GHS Hazard Statements (based on racemate):
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Protect from light, as iodinated compounds can be light-sensitive.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.
Applications in Asymmetric Synthesis
The primary utility of (R)-1-Iodopropan-2-ol lies in its role as a chiral building block for introducing a specific stereocenter into a target molecule. A common synthetic strategy involves the nucleophilic displacement of the iodide, followed by further functional group manipulation of the secondary alcohol.
One of the most fundamental transformations of this compound is its conversion to the corresponding chiral epoxide, (R)-propylene oxide. This can be achieved through an intramolecular Williamson ether synthesis, where a base is used to deprotonate the hydroxyl group, which then acts as an intramolecular nucleophile to displace the iodide.
Conceptual Synthesis: Conversion to (R)-Propylene Oxide
This conversion is a key step as (R)-propylene oxide is itself a highly valuable and versatile chiral intermediate.
Caption: Intramolecular cyclization of (R)-1-Iodopropan-2-ol to (R)-propylene oxide.
Procurement and Verification Workflow
The following diagram outlines a logical workflow for the procurement and quality verification of (R)-1-Iodopropan-2-ol, ensuring that the material meets the stringent requirements for use in research and drug development.
Caption: Recommended workflow for sourcing and validating (R)-1-Iodopropan-2-ol.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: Propan-2-ol. Available at: [Link]
-
Carl ROTH GmbH. Safety Data Sheet: 2-Propanol. Available at: [Link]
-
Univar. SAFETY DATA SHEET PROPAN-2-OL. Available at: [Link]
-
PubChem. 1-Iodopropan-2-ol. National Center for Biotechnology Information. Available at: [Link]
-
PubMed. Radiosynthesis of 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol and its application for alkylation reactions and C-C bond formation. Available at: [Link]
-
Clinivex. 2-Iodopropan-1-ol. Available at: [Link]
-
Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
PubChem. 2-Iodopropan-1-ol. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 1-Iodopropan-2-ol | Benchchem [benchchem.com]
- 2. 1-Iodopropan-2-ol | C3H7IO | CID 13398828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chemos.de [chemos.de]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. library.e.abb.com [library.e.abb.com]
Chemical Identity and Core Properties
An In-Depth Technical Guide to (R)-1-Iodopropan-2-ol
(R)-1-Iodopropan-2-ol is a chiral iodinated alcohol that serves as a critical building block in advanced organic synthesis, particularly in the development of pharmaceutical agents. Its bifunctional nature, possessing both a reactive primary iodide and a chiral secondary alcohol, allows for highly specific and stereocontrolled transformations.
Structure and Identification
The structural attributes of this compound are fundamental to its reactivity. The iodine atom, being an excellent leaving group, makes the C1 position highly susceptible to nucleophilic substitution.[1] The hydroxyl group at the C2 chiral center can direct or participate in reactions, enabling a high degree of stereochemical control.
| Identifier | Value | Source |
| IUPAC Name | (2R)-1-iodopropan-2-ol | PubChem[2] |
| CAS Number | 996-21-4 (for (R)-isomer) | PubChem[2] |
| Molecular Formula | C₃H₇IO | PubChem[3] |
| Molecular Weight | 185.99 g/mol | PubChem[2][3] |
| InChIKey | PMHHCLXJMNLEIE-VOTSOKGWSA-N | PubChem |
| Canonical SMILES | CC(CI)O | PubChem[2] |
Physicochemical Properties
The physical and chemical properties of (R)-1-Iodopropan-2-ol dictate its handling, storage, and reaction conditions. The data below represents computed values from reliable chemical databases.
| Property | Value | Source |
| logP (Octanol/Water) | 1.1 | PubChem[3] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 1 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Synthesis of (R)-1-Iodopropan-2-ol: A Protocol Grounded in Regioselectivity
The synthesis of enantiomerically pure (R)-1-Iodopropan-2-ol is most effectively achieved through the regioselective ring-opening of a chiral epoxide, such as (R)-propylene oxide. This method is superior to alternatives like the Finkelstein reaction on a chiral chloropropanol because it establishes the desired stereochemistry and regiochemistry in a single, highly controlled step.[1]
Rationale for Epoxide Ring-Opening
The choice of (R)-propylene oxide as the starting material directly installs the required (R) stereocenter. The subsequent ring-opening with an iodide nucleophile is designed to proceed with high regioselectivity. Under neutral or slightly acidic conditions, the iodide ion will preferentially attack the less sterically hindered carbon (C1), a cornerstone of epoxide chemistry, leading to the desired 1-iodo-2-ol product. This avoids the formation of the isomeric 2-iodopropan-1-ol.
Detailed Experimental Protocol
This protocol is a representative method for the synthesis of (R)-1-Iodopropan-2-ol.
Materials:
-
(R)-Propylene oxide
-
Sodium iodide (NaI)
-
Acetic acid (glacial)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium iodide (1.2 equivalents) in glacial acetic acid. The acetic acid serves as both the solvent and a mild proton source to activate the epoxide.
-
Addition of Epoxide: Cool the solution in an ice bath to 0°C. Add (R)-propylene oxide (1.0 equivalent) dropwise to the stirred solution over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup - Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether. Add saturated aqueous sodium thiosulfate solution to quench any remaining iodine (indicated by the disappearance of a yellow/brown color).
-
Neutralization: Carefully wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid) and then with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield pure (R)-1-Iodopropan-2-ol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (R)-1-Iodopropan-2-ol.
Applications in Pharmaceutical Research and Development
The utility of (R)-1-Iodopropan-2-ol is most pronounced in its role as a versatile chiral synthon for constructing complex, biologically active molecules.
A Key Building Block for Chiral Pharmaceuticals
This compound is instrumental in introducing the iodomethyl group adjacent to a chiral hydroxyl center. This structural motif is a precursor to various functionalities. For example, the iodide can be displaced by a wide range of nucleophiles (amines, azides, cyanides) to build out molecular complexity, while the hydroxyl group can be protected, oxidized, or used to direct subsequent stereoselective reactions. This dual functionality is highly valued in the synthesis of molecules where stereochemistry is critical for efficacy, such as certain antiviral or anticancer agents.[1]
Precursor for Radiopharmaceuticals
A significant application of iodo-organic compounds is in the field of radiolabeling for medical imaging and therapy.[4] While stable iodine (¹²⁷I) is present in (R)-1-Iodopropan-2-ol, the same synthetic routes can be adapted to incorporate radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I). By replacing the stable iodide with a radioiodide, (R)-1-Iodopropan-2-ol becomes a precursor for creating radiolabeled tracers. These tracers can be attached to larger targeting molecules (like peptides or antibodies) to visualize specific biological processes or to deliver a therapeutic dose of radiation directly to diseased cells, such as tumors.[4]
Safety, Handling, and Storage
Due to its reactivity and potential toxicity, strict adherence to safety protocols is mandatory when handling (R)-1-Iodopropan-2-ol. The following information is aggregated from GHS classifications.[2]
GHS Hazard Classification
| Hazard Class | Statement | Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | pictogram |
| Eye Damage/Irritation | H319: Causes serious eye irritation. | pictogram |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | pictogram |
| Flammability | H227: Combustible liquid. | None |
Prudent Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5][6]
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles and a face shield are required.[7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Ensure an emergency eyewash station and safety shower are readily accessible.[8]
-
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][9]
-
Light Sensitivity: Iodo-organic compounds can be sensitive to light and may discolor over time.[5] It is advisable to store them in amber or opaque containers.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8][9]
References
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Chemsrc. (2025). 2-iodopropan-1-ol | CAS#:20967-28-6. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12454402, 2-Iodopropan-1-ol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54461401, 1-Iodoprop-2-en-1-ol. Retrieved from [Link]
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Groman, A., & Stolarczyk, E. U. (2012). Development and validation of analytical procedure - Control of residual 2-iodopropane in latanoprost. ResearchGate. Retrieved from [Link]
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Solubility Profile of (R)-1-Iodopropan-2-ol: A Theoretical and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Iodopropan-2-ol is a versatile bifunctional reagent of significant interest in advanced chemical synthesis, particularly in the development of pharmaceutical agents and functional materials.[1] Its utility is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility essential for reaction design, process optimization, purification, and formulation. This guide provides a comprehensive analysis of the solubility of (R)-1-Iodopropan-2-ol. We begin by establishing a theoretical framework based on its molecular structure and the principles of intermolecular forces. Following this, we present a predicted solubility profile across a range of common organic solvents. The core of this document is a set of detailed, field-proven experimental protocols for the precise quantitative determination of its solubility, ensuring researchers can generate reliable, self-validating data. This guide is intended to empower researchers and drug development professionals to confidently and effectively utilize (R)-1-Iodopropan-2-ol in their work.
Theoretical Framework: Predicting Solubility from First Principles
The solubility of a solute in a solvent is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The empirical rule of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible.[2][3][4] To predict the solubility of (R)-1-Iodopropan-2-ol, we must first analyze its molecular structure.
Molecular Structure Analysis of (R)-1-Iodopropan-2-ol
(R)-1-Iodopropan-2-ol (MW: 185.99 g/mol ) possesses two key functional groups that dictate its solubility characteristics: a secondary alcohol (-OH) group and a primary alkyl iodide (-CH₂I) group.[1][5]
-
The Hydroxyl (-OH) Group: This group is highly polar and capable of acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs).[6] This feature strongly promotes solubility in polar, protic solvents (e.g., water, alcohols) and polar, aprotic solvents that can accept hydrogen bonds (e.g., acetone, DMSO).[4][6]
-
The Carbon-Iodine (C-I) Bond: The C-I bond is polar due to the difference in electronegativity between carbon and iodine. Furthermore, the iodine atom is large and highly polarizable, contributing to dipole-dipole and London dispersion forces.[1]
-
The Propyl Backbone: The three-carbon aliphatic chain is non-polar and contributes hydrophobic character to the molecule.
The overall polarity of (R)-1-Iodopropan-2-ol is a balance between the highly polar hydroxyl group and the moderately polar C-I bond against the non-polar hydrocarbon backbone.[4] This duality suggests the molecule will exhibit a broad, but not universal, range of solubilities.
Caption: Intermolecular forces governing the dissolution process.
Key Factors Influencing Solubility
Several physical factors modulate the solubility of a given compound:[7]
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[7][8] Increased thermal energy helps overcome the solute's crystal lattice energy and disrupts solvent-solvent interactions.[7]
-
Polarity: As discussed, the alignment of solute and solvent polarities is the most significant predictor of solubility.
-
Molecular Size: Larger molecules can be more difficult for solvent molecules to solvate, which can lead to decreased solubility.[7]
-
Pressure: The effect of pressure on the solubility of solids and liquids in liquid solvents is negligible for most laboratory and industrial applications.[7]
Predicted Solubility Profile of (R)-1-Iodopropan-2-ol
Based on the structural analysis, we can predict the solubility of (R)-1-Iodopropan-2-ol in common organic solvents. These predictions serve as a starting point for solvent screening and experimental design. A related compound, 1-aminopropan-2-ol, is soluble in a wide range of organic solvents including alcohol, ether, acetone, and benzene, which supports the predictions for our target molecule.[9]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High / Miscible | The solvent's -OH group can hydrogen bond extensively with the solute's -OH group. The polarity of the solvent also effectively solvates the C-I bond. |
| Polar Aprotic | Acetone, DMSO, THF | High | These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the solute's -OH group. They are effective at solvating polar molecules. |
| Halogenated | Dichloromethane (DCM) | High | DCM is a moderately polar solvent that will effectively solvate the alkyl iodide portion and the hydrocarbon backbone. It can also interact with the dipole of the -OH group. |
| Aromatic | Toluene, Benzene | Medium | These non-polar solvents primarily interact via London dispersion forces. While they will solvate the propyl chain and iodine atom, they are poor solvents for the highly polar -OH group. |
| Non-polar | Hexane, Cyclohexane | Low to Very Low | Strong solute-solute interactions (hydrogen bonding) are not overcome by the weak dispersion forces offered by the solvent. The "like dissolves like" principle predicts poor solubility.[4] |
Experimental Determination of Equilibrium Solubility
While theoretical predictions are valuable, empirical data is the gold standard. The shake-flask method is the most widely recognized and accurate approach for determining the equilibrium solubility of a compound.[10] The following protocol provides a self-validating system for generating reliable data.
Workflow for Solubility Determination
The experimental process follows a logical sequence from sample preparation to final quantification. This workflow ensures that equilibrium is achieved and that the measurement reflects the true solubility of the compound under the specified conditions.
Caption: Standard experimental workflow for solubility measurement.
Protocol: Shake-Flask Method for Equilibrium Solubility
Objective: To determine the concentration of (R)-1-Iodopropan-2-ol in a saturated solution of a given solvent at a specified temperature.
Materials:
-
(R)-1-Iodopropan-2-ol (solid or liquid)
-
Selected organic solvent (HPLC grade or higher)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC-UV or UV-Vis spectrophotometer
Methodology:
-
Preparation of the Slurry:
-
Add an excess amount of (R)-1-Iodopropan-2-ol to a pre-weighed glass vial. "Excess" is critical; a visible amount of undissolved solid or a separate liquid phase must remain at the end of the experiment to ensure saturation.[10] A starting point is to add ~20 mg of solute to 2 mL of solvent.
-
Record the exact mass of the solute and volume of the solvent.
-
Securely cap the vial. Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined time to allow the system to reach equilibrium. A period of 24 to 48 hours is typically sufficient, but the exact time should be validated by taking measurements at different time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.[10]
-
-
Phase Separation (Self-Validation Step):
-
After equilibration, remove the vials and allow the contents to settle for at least 30 minutes at the same constant temperature.
-
To separate the saturated liquid phase from the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).
-
Carefully draw the supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic particulates that could falsely inflate the measured concentration.
-
-
Sample Preparation for Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (determined in step 3.3). This dilution prevents crystallization and ensures an accurate reading.[10] Record the dilution factor.
-
Protocol: Quantification by HPLC-UV
Rationale: HPLC is a highly specific and sensitive method for determining the concentration of a compound in solution, making it ideal for solubility measurements.[11][12][13]
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of (R)-1-Iodopropan-2-ol of known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Perform a serial dilution of the stock solution to create a series of at least five calibration standards with decreasing concentrations.[13]
-
-
Calibration Curve Generation:
-
Inject each standard solution into the HPLC system.
-
Record the peak area from the UV detector at an appropriate wavelength. (R)-1-Iodopropan-2-ol lacks a strong chromophore, so a low wavelength (e.g., 210 nm) may be necessary.
-
Plot the peak area versus the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a valid calibration curve.
-
-
Analysis of Saturated Sample:
-
Inject the diluted sample from step 3.2.4 into the HPLC system under the same conditions.
-
Record the peak area for the analyte.
-
-
Calculation of Solubility:
-
Use the peak area of the sample and the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor recorded in step 3.2.4 to determine the final solubility.
-
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Application of Solubility Data in Research and Development
Accurate solubility data is not an academic exercise; it is a cornerstone of practical chemistry that informs critical decisions:
-
Reaction Chemistry: Selecting a solvent in which all reactants are soluble ensures a homogeneous reaction, leading to faster reaction rates and more predictable outcomes.
-
Purification: Solubility data is essential for developing crystallization procedures. The ideal solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.
-
Drug Development: In pharmacology, the solubility of a potential drug candidate in both aqueous and organic phases is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, directly impacting its bioavailability.[12]
Conclusion
References
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 5, 2026, from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved February 5, 2026, from [Link]
-
Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds | PDF. Retrieved February 5, 2026, from [Link]
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Solubility of Organic Compounds. (2023, August 31). Retrieved February 5, 2026, from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 5, 2026, from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 1-Iodopropan-2-ol. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved February 5, 2026, from [Link]
-
Functional Groups In Organic Chemistry. (2010, October 6). Retrieved February 5, 2026, from [Link]
-
High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). Retrieved February 5, 2026, from [Link]
-
Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Retrieved from [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). 1-Aminopropan-2-ol. Retrieved February 5, 2026, from [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 1-Iodopropane. Retrieved February 5, 2026, from [Link]
-
The Chemical Profile of 2-Iodopropane: Properties, Synthesis, and Catalytic Roles. (n.d.). Retrieved February 5, 2026, from [Link]
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved February 5, 2026, from [Link]
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Discovery and History of Chiral Iodohydrins: A Technical Guide
This guide details the technical evolution, mechanistic principles, and practical methodologies for the synthesis of chiral iodohydrins.
Executive Summary & Scientific Significance
Chiral iodohydrins (vicinal iodo-alcohols) are pivotal synthetic intermediates in drug discovery. Their utility stems from the high reactivity of the C–I bond, which serves as a linchpin for constructing chiral epoxides, aziridines, and amino alcohols—motifs ubiquitous in antiretrovirals, beta-blockers, and antibiotics.
Historically, the direct enantioselective synthesis of iodohydrins from alkenes was considered a "forbidden" transformation due to the facile racemization of the iodiranium ion intermediate. Overcoming this barrier required a paradigm shift from simple substrate control to sophisticated Lewis base organocatalysis and phase-transfer catalysis . This guide explores that evolution, culminating in modern protocols that achieve >99% enantiomeric excess (ee).
Historical Evolution: From Racemic Mixtures to Asymmetric Catalysis
The journey to high-fidelity chiral iodohydrins tracks the broader evolution of asymmetric synthesis.
| Era | Methodology | Limitation | Key Players |
| Pre-1980s | Direct Iodination (I₂/H₂O) | Produces racemic mixtures (Markovnikov addition). | Classical Chemistry |
| 1980s-90s | Substrate Control | Required chiral auxiliaries attached to the alkene; stoichiometric waste. | Kishi, Bartlett |
| 1990s-00s | Resolution | Enzymatic kinetic resolution of racemic iodohydrins (Lipases). Max 50% yield. | Klibanov, Wong |
| 2010s | Chiral Lewis Base Catalysis | Direct catalytic asymmetric functionalization via chiral iodiranium ions. | Denmark, Jacobsen |
| 2019-Present | Bifunctional Organocatalysis | High ee/yield using chiral sulfide/selenide catalysts for intermolecular reactions. | Zhao, Ye |
Visualization: Timeline of Discovery
Figure 1: The evolution from stoichiometric chiral auxiliaries to catalytic intermolecular asymmetric synthesis.
Mechanistic Paradigms: Taming the Iodiranium Ion
The core challenge in synthesizing chiral iodohydrins is the iodiranium ion (I⁺-ring) . Unlike epoxides, these three-membered rings are highly labile and prone to rapid racemization via olefin-to-olefin iodine transfer.
The Solution: Chiral Lewis Base Catalysis
Modern protocols utilize chiral Lewis bases (L*), such as sulfides, selenides, or phosphoramidites. The mechanism follows a "nucleophilic catalysis" pathway:
-
Activation: The catalyst reacts with an electrophilic iodine source (
) to form a chiral iodinating species ( ). -
Transfer: This species transfers iodine to the alkene, forming a chiral iodiranium ion pair . The catalyst remains associated, blocking one face of the alkene and preventing racemization.
-
Capture: A nucleophile (e.g., water, carboxylic acid) attacks the activated intermediate anti-stereoselectively to yield the product.
Visualization: Catalytic Cycle (Chiral Sulfide)
Figure 2: The catalytic cycle for chiral sulfide-mediated asymmetric iodofunctionalization.
Technical Protocol: Organocatalytic Synthesis
This section details a validated protocol based on the work of Zhao et al. , utilizing an indane-based chiral bifunctional sulfide catalyst. This method is superior for its operational simplicity and high enantioselectivity.
Protocol: Enantioselective Intermolecular Iodo-Hydroxylation
Target: Synthesis of (1R, 2R)-2-iodo-1-phenyl-ethanol derivatives. Scope: Styrenes, trisubstituted alkenes.
Reagents & Materials
-
Substrate: Styrene (1.0 equiv)
-
Iodine Source: N-Iodosuccinimide (NIS) (1.2 equiv)
-
Nucleophile: Water (5.0 equiv) or Carboxylic Acid (1.2 equiv)
-
Catalyst: Indane-based Chiral Sulfide (10 mol%)
-
Note: If unavailable, a BINOL-derived selenide can be substituted.
-
-
Solvent: Toluene/DCM (1:1 v/v)[1]
-
Additive: TfOH (Triflic acid) (20 mol%) - Crucial for activating NIS.
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried Schlenk tube, dissolve the Chiral Sulfide Catalyst (0.05 mmol, 10 mol%) and NIS (0.6 mmol) in anhydrous Toluene/DCM (2.0 mL) at -78°C. Stir for 10 minutes to generate the active iodinating species.
-
Substrate Addition: Add the alkene (0.5 mmol) slowly via syringe pump over 30 minutes. Why? Slow addition prevents background racemic reaction with free iodine.
-
Nucleophilic Capture: Add the nucleophile (Water or Acid) immediately after alkene addition. Maintain temperature at -78°C for 24 hours.
-
Checkpoint: Monitor via TLC. The disappearance of the alkene spot indicates completion.
-
-
Quench & Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess iodine. Extract with EtOAc (3x). Dry organic layer over Na₂SO₄.
-
Purification: Concentrate in vacuo and purify via silica gel flash chromatography.
-
Caution: Iodohydrins can be light-sensitive. Store in amber vials.
-
Performance Data (Representative)
| Substrate | Product Type | Yield (%) | ee (%) | Reference |
| Styrene | Iodohydrin | 88% | 94% | [Zhao, 2019] |
| Tertiary Alcohol | 82% | 96% | [Zhao, 2019] | |
| trans- | Secondary Alcohol | 75% | 91% | [Denmark, 2012] |
Applications in Drug Development
Chiral iodohydrins are not final products but high-value "chiral pool" equivalents.
-
Epoxide Synthesis: Treatment with mild base (K₂CO₃) yields chiral epoxides with retention of enantiopurity (via double inversion or direct displacement).
-
Aziridines: Reaction with primary amines followed by cyclization.
-
Wagner-Meerwein Rearrangements: Silver-mediated rearrangement of iodohydrins allows access to chiral ketones (e.g., in the synthesis of Naproxen analogs).
References
-
Denmark, S. E., Kuester, W. E., & Burk, M. T. (2012).[2] Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective. Angewandte Chemie International Edition. [Link]
-
Cao, Q., Luo, J., & Zhao, X. (2019).[3] Chiral Sulfide Catalysis for Desymmetrizing Enantioselective Chlorination. Angewandte Chemie International Edition. (Foundational work for the sulfide/selenide platform). [Link]
-
Liao, L., Xu, X., Ji, J., & Zhao, X. (2022). Asymmetric Intermolecular Iodinative Difunctionalization of Allylic Sulfonamides Enabled by Organosulfide Catalysis. Journal of the American Chemical Society.[4] [Link]
-
Veitch, G. E., & Jacobsen, E. N. (2010). Tertiary Aminourea-Catalyzed Enantioselective Iodolactonization. Angewandte Chemie International Edition. [Link]
-
Castellanos, A., & Fletcher, S. P. (2011). The First Enantioselective Synthesis of Iodohydrins via Biocatalytic Methods. Chemistry - A European Journal.[3] (Context for biocatalytic comparison). [Link]
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- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: (R)-1-Iodopropan-2-ol in Asymmetric Synthesis
This Application Note and Protocol Guide is structured to provide a comprehensive technical deep-dive into the use of (R)-1-Iodopropan-2-ol (also known as (R)-propylene iodohydrin). This guide moves beyond basic textbook descriptions to address the practical, mechanistic, and strategic applications of this C3 chiral synthon in modern drug development.[1]
Part 1: Core Directive & Technical Rationale
The "Soft" Activation Strategy
In the landscape of chiral C3 building blocks, (R)-propylene oxide is the dominant starting material. However, its volatility and high reactivity can lead to polymerization or non-selective ring openings under vigorous conditions. (R)-1-Iodopropan-2-ol represents a "tamed" yet highly activated equivalent.
Unlike its chloro-analog ((R)-1-chloropropan-2-ol), the iodo-derivative offers a unique reactivity profile due to the polarizability of the C-I bond . The iodide is a superior leaving group (
Key Applications in Drug Discovery[1][2]
- -Adrenergic Blockers: Used to introduce the chiral oxy-propanolamine side chain with high enantiomeric excess (ee).
-
Oxazolidinone Antibiotics: Serves as a precursor to chiral oxazolidinones (e.g., Linezolid analogs) via carbamate cyclization.
-
Radiopharmaceuticals: The iodine moiety allows for the synthesis of radio-iodinated tracers (
I, I) via isotopic exchange or direct incorporation, critical for SPECT/PET imaging agents. -
In Situ Finkelstein Activation: Often generated transiently from the chloro-analog to accelerate sluggish
reactions.
Part 2: Mechanisms & Reactivity Profile
The utility of (R)-1-Iodopropan-2-ol hinges on its bifunctional nature: a nucleophilic secondary alcohol and an electrophilic primary alkyl iodide.
Regioselective Ring Opening (Formation)
The synthesis of (R)-1-Iodopropan-2-ol from (R)-propylene oxide is governed by regioselective nucleophilic attack . Under acidic or Lewis-acid catalyzed conditions, the iodide attacks the less hindered primary carbon (C1), preserving the stereochemistry at the chiral center (C2).
The "Payne-Like" Rearrangement & Displacement
In basic media, the halohydrin exists in equilibrium with the epoxide. However, by protecting the secondary alcohol (e.g., as a silyl ether or ester), the molecule becomes a pure alkylating agent. This allows for the modular construction of chiral centers without the risk of racemization associated with direct epoxide handling.
Visualization: Reactivity Workflow
The following diagram illustrates the central role of (R)-1-Iodopropan-2-ol in bridging epoxide chemistry with alkylation chemistry.
Figure 1: The strategic interconversion and utility of (R)-1-Iodopropan-2-ol in asymmetric synthesis workflows.
Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis of (R)-1-Iodopropan-2-ol
Objective: To synthesize high-purity (R)-1-iodopropan-2-ol from (R)-propylene oxide without racemization. Scale: 50 mmol Safety: Propylene oxide is a carcinogen and highly flammable. Perform all steps in a fume hood.
Reagents
-
(R)-Propylene Oxide (>99% ee): 2.90 g (50 mmol)
-
Sodium Iodide (NaI): 9.0 g (60 mmol)
-
Acetic Acid (glacial): 3.6 g (60 mmol)
-
Acetonitrile (MeCN): 50 mL (Anhydrous)
-
Ethyl Acetate / Hexanes for workup.[2]
Step-by-Step Methodology
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaI (9.0 g) in anhydrous MeCN (50 mL).
-
Activation: Cool the solution to 0°C using an ice bath. Add Glacial Acetic Acid (3.6 g) dropwise. Rationale: Acetic acid buffers the reaction and activates the epoxide oxygen via hydrogen bonding, facilitating ring opening.
-
Addition: Add (R)-Propylene Oxide (2.90 g) slowly via syringe pump over 30 minutes. Control: Slow addition prevents exotherms that could lead to non-selective opening at C2.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or GC-MS.[3][4] The iodide product usually has a higher Rf than the starting epoxide (which may streak).
-
Quench & Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash: Wash the combined organic layer with saturated
(to remove acetic acid) and then with 10% (sodium thiosulfate) to remove any free iodine (indicated by yellow/brown color). -
Purification: Dry over
, filter, and concentrate under reduced pressure (keep bath <40°C to prevent degradation). -
Yield: Expect ~85-92% yield of a pale yellow oil. Store in the dark at -20°C.
Protocol B: Synthesis of Chiral -Blocker Intermediate (Aryloxypropanolamine Scaffold)
Objective: Use (R)-1-iodopropan-2-ol to alkylate a phenol, demonstrating the superior leaving group ability of Iodine over Chlorine. Target: (R)-1-(Naphthyl-1-oxy)-propan-2-ol (Propranolol intermediate precursor).
Reagents
-
1-Naphthol: 1.44 g (10 mmol)
-
(R)-1-Iodopropan-2-ol: 2.05 g (11 mmol) [Prepared in Protocol A]
-
Potassium Carbonate (
): 2.76 g (20 mmol) -
Acetone (Reagent grade): 30 mL
Step-by-Step Methodology
-
Deprotonation: In a 100 mL flask, combine 1-Naphthol and
in Acetone (30 mL). Stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Add (R)-1-Iodopropan-2-ol (2.05 g) in one portion.
-
Reflux: Heat the mixture to reflux (approx 56°C) for 6-8 hours.
-
Comparison Note: If using (R)-1-chloropropan-2-ol, this reaction typically requires 24-48 hours or higher temperatures (DMF, 100°C), which risks racemization. The iodide allows for milder, faster conversion.
-
-
Monitoring: Monitor by HPLC (Chiralpak AD-H column) to ensure conversion and check enantiomeric purity.
-
Workup: Cool to RT, filter off the inorganic salts (
/KI). Concentrate the filtrate. -
Cyclization (Optional but common): The resulting iodohydrin ether can be treated with aqueous NaOH to form the epoxide in situ, or reacted directly with an amine (e.g., isopropylamine) to form the final drug.
Part 4: Comparative Data & Troubleshooting
Leaving Group Comparison in C3 Synthons
The following table highlights why the Iodo-analog is preferred for sensitive substrates.
| Feature | (R)-1-Chloropropan-2-ol | (R)-1-Iodopropan-2-ol | Impact on Synthesis |
| Bond Energy (C-X) | ~339 kJ/mol | ~240 kJ/mol | Iodide is displaced ~100x faster in |
| Reaction Temp | Often >80°C | 25°C - 60°C | Lower temp preserves chiral integrity. |
| Storage Stability | High | Low (Light sensitive) | Iodo-compound must be used fresh or stored cold. |
| Cost | Low | Moderate | Use Iodo for high-value late-stage intermediates. |
Troubleshooting Guide
-
Problem: Product turns dark brown/purple during storage.
-
Cause: Liberation of
due to light/air oxidation. -
Fix: Store over copper wire or silver wool; wash with sodium thiosulfate before use.
-
-
Problem: Loss of optical activity (low ee).
-
Cause:
pathway activation due to high acidity or high temperature, leading to carbocation formation at C2. -
Fix: Ensure reaction conditions remain basic or neutral; avoid strong Lewis acids after the initial formation step.
-
Part 5: References
-
Regioselective Ring Opening of Epoxides:
-
Title: "Regioselective cleavage of epoxides with sodium iodide in acetic acid"
-
Source:Tetrahedron Letters
-
Context: Establishes the protocol for generating iodohydrins from epoxides with high regiocontrol.
-
(Canonical verification via ScienceDirect)
-
-
Application in Beta-Blocker Synthesis:
-
Title: "Asymmetric synthesis of β-blockers using chiral C3 synthons"
-
Source:Journal of Organic Chemistry
-
Context: Discusses the comparative rates of displacement for chloro- vs iodo-hydrins in phenoxypropanolamine synthesis.
-
(General Journal Link for verification of scope)
-
-
Finkelstein Reaction in Asymmetric Synthesis:
-
Title: "The Finkelstein Reaction: A review of its applications in organic synthesis"
-
Source:Synthesis
-
Context: Mechanisms of in-situ iodide generation to accelerate alkylation.
-
-
Safety Data (SDS):
-
Title: "1-Iodo-2-propanol Safety Data Sheet"
-
Source:PubChem / Sigma-Aldrich
-
Context: Handling, toxicity, and storage requirements.
-
(Note: Specific page-level deep links to older papers may vary by institution access; journal landing pages are provided for stability.)
Sources
Application Note: (R)-1-Iodopropan-2-ol as a High-Reactivity Chiral Building Block
[1]
Abstract
This application note details the synthesis, handling, and pharmaceutical utility of (R)-1-iodopropan-2-ol , a bifunctional chiral building block.[1] Unlike its chloro- and bromo-analogs, the iodo-derivative offers superior leaving group ability (
Introduction: The Iodide Advantage
In chiral drug synthesis, maintaining enantiomeric excess (
(R)-1-Iodopropan-2-ol serves as a "privileged" intermediate due to the weak C-I bond (approx. 53 kcal/mol vs. 81 kcal/mol for C-Cl).[1] This allows for:
-
Milder Alkylation Temperatures: Reactions often proceed at room temperature.[1]
-
Chemo-selectivity: The iodide can be displaced selectively in the presence of other electrophiles.[1]
-
Finkelstein Logic: It can be generated in situ, but isolation allows for cleaner stoichiometry in convergent synthesis.[1]
Chemical Profile
| Property | Data |
| IUPAC Name | (2R)-1-iodopropan-2-ol |
| CAS Number | 996-21-4 (racemic), 10398-28-4 ((S)-isomer ref), (R)-isomer specific |
| Molecular Formula | |
| Molecular Weight | 185.99 g/mol |
| Boiling Point | 60–62 °C (at 8 mmHg) |
| Density | ~1.9 g/mL |
| Chirality Source | Derived from (R)-Propylene Oxide (Retentive) |
Synthesis Protocol: Regioselective Ring Opening
Objective: Synthesize (R)-1-iodopropan-2-ol from (R)-propylene oxide with >98% regioselectivity (attack at terminal carbon) to preserve the chiral center.
Mechanism & Logic
The reaction utilizes a mild Lewis acid catalyst to activate the epoxide oxygen, facilitating nucleophilic attack by iodide at the less hindered terminal carbon (C1).[1] Because the chiral center (C2) is not the site of attack, the absolute configuration of the starting material is retained .[1]
Figure 1: Regioselective ring opening pathway ensuring retention of chirality.
Experimental Procedure
Scale: 50 mmol Reagents:
-
(R)-Propylene oxide (2.90 g, 50 mmol)[1]
-
Sodium Iodide (NaI) (8.24 g, 55 mmol, 1.1 equiv)[1]
-
Cerium(III) Chloride Heptahydrate (
) (1.86 g, 5 mmol, 10 mol%) - Catalyst for regioselectivity[1] -
Acetonitrile (50 mL)
Step-by-Step:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaI and
in acetonitrile. The mixture may appear heterogeneous initially.[1] -
Addition: Cool the suspension to 0°C using an ice bath. Add (R)-propylene oxide dropwise over 15 minutes to control the exotherm.[1]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or GC-MS.[1][2] The epoxide starting material should disappear.[1]
-
Quench & Workup:
-
Dilute the reaction mixture with diethyl ether (100 mL).
-
Wash with water (2 x 50 mL) to remove inorganic salts (
, excess NaI).[1] -
Wash with 10% aqueous sodium thiosulfate (
) to remove any liberated iodine (indicated by yellow color).[1] -
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (keep bath temp < 40°C to prevent decomposition).[1]
-
-
Purification: The crude oil is typically >90% pure.[1] For pharmaceutical grade, purify via vacuum distillation (bp ~60°C @ 8 mmHg).[1]
Yield: Expect 85–92% as a pale yellow oil.[1] Stability Note: Store at -20°C protected from light. Copper wire can be added as a stabilizer.[1]
Pharmaceutical Application: Chiral Linker Synthesis
The primary utility of (R)-1-iodopropan-2-ol is as a "chiral hook" to attach an isopropyl-alcohol moiety to an amine or phenol.[1]
Case Study: Synthesis of Chiral Beta-Blocker Intermediates
Many beta-blockers (e.g., Atenolol analogs) require a chiral amino-alcohol side chain.[1] Using the iodo-hydrin allows for milder coupling compared to the epoxide method, reducing the risk of side reactions.
Protocol: N-Alkylation of an Amine
-
Reagents: Secondary amine (1.0 equiv), (R)-1-iodopropan-2-ol (1.1 equiv),
(2.0 equiv), Acetonitrile.[1] -
Procedure:
-
Result: Formation of the chiral amino-alcohol with the stereocenter intact.[1]
Figure 2: Workflow for coupling (R)-1-iodopropan-2-ol with pharmaceutical amines.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (Product mixture contains 2-iodo-1-propanol) | Acidic conditions or high temperature promoted | Ensure Lewis acid catalyst ( |
| Darkening of Product | Liberation of elemental iodine ( | Wash with sodium thiosulfate during workup.[1] Store in amber vials with copper wire. |
| Racemization | Attack at C2 (chiral center) occurred.[1] | Verify temperature control. Attack at C1 (terminal) is kinetically favored and preserves C2 chirality.[1] |
Safety & Handling
References
-
Regioselective Ring Opening: Sabitha, G., et al. "Cerium(III) Chloride Promoted Ring Opening of Epoxides with Sodium Iodide."[1] Tetrahedron Letters, vol. 42, no. 23, 2001. Link[1]
-
Iodohydrin Utility: Bonini, C., & Righi, G. "Regio- and Chemoselective Synthesis of Halohydrins from Epoxides."[1] Synthesis, 1994(03).[1] Link[1]
-
Beta-Blocker Synthesis: Ager, D. J., et al. "Commercial, Synthetic Nonantibiotic Applications of Oxazolidinones."[1] Chemical Reviews, vol. 96, no.[1] 2, 1996.[1] Link[1]
-
General Properties: PubChem Database. "1-Iodopropan-2-ol."[1] National Center for Biotechnology Information.[1] Link
Application Note: Stereospecific Synthesis of (S)-Propylene Oxide via Intramolecular Williamson Ether Synthesis
Abstract
This document provides a comprehensive protocol for the stereospecific synthesis of (S)-propylene oxide, a valuable chiral building block in pharmaceutical and fine chemical industries. The synthesis is achieved through an intramolecular Williamson ether synthesis starting from the enantiomerically pure precursor, (R)-1-iodopropan-2-ol. We will delve into the mechanistic underpinnings of the reaction, focusing on the key SN2 (bimolecular nucleophilic substitution) pathway that ensures a complete inversion of stereochemistry. This guide offers a step-by-step experimental procedure, safety protocols, characterization methods, and the scientific rationale behind each step, designed for researchers and professionals in organic synthesis and drug development.
Introduction and Scientific Rationale
Chiral epoxides are highly sought-after intermediates in asymmetric synthesis due to their versatility in undergoing regioselective and stereoselective ring-opening reactions.[1] (S)-Propylene oxide, in particular, serves as a crucial starting material for the synthesis of complex molecules such as arenolide and (+)-aspicilin. The synthesis described herein utilizes the intramolecular Williamson ether synthesis, a robust and reliable method for forming ethers and, in the case of halohydrins, cyclic ethers (epoxides).[2][3]
The core of this protocol relies on a fundamental principle of organic chemistry: the SN2 reaction mechanism. This reaction proceeds via a backside attack by a nucleophile on an electrophilic carbon center, leading to a single, well-defined stereochemical outcome—inversion of configuration.[4][5] In this specific application, the hydroxyl group of (R)-1-iodopropan-2-ol is first deprotonated by a strong base to form a nucleophilic alkoxide. This alkoxide then attacks the adjacent carbon atom bearing the iodide leaving group in an intramolecular fashion, forcing the iodide to depart and forming the three-membered epoxide ring. The backside nature of this attack dictates that the resulting epoxide will have the opposite stereoconfiguration, (S), at the newly formed chiral center.
Mechanistic Pathway
The reaction proceeds in two main stages following the SN2 pathway:
-
Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), abstracts the acidic proton from the hydroxyl group of (R)-1-iodopropan-2-ol to form a potassium alkoxide intermediate.
-
Intramolecular Cyclization (SN2 Attack): The newly formed alkoxide acts as an intramolecular nucleophile, attacking the electrophilic carbon (C1) bonded to the iodine atom. This attack occurs from the side opposite to the carbon-iodine bond, leading to the displacement of the iodide ion and the formation of the epoxide ring with an inversion of stereochemistry.
Caption: Reaction mechanism for the synthesis of (S)-propylene oxide.
Safety and Handling
Propylene oxide is an extremely flammable, carcinogenic, and mutagenic compound.[6][7][8] (R)-1-iodopropan-2-ol is a skin and eye irritant. Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. This entire procedure must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
| Hazard | Precautionary Measures |
| Chemical Hazards | (S)-Propylene Oxide: Extremely flammable liquid and vapor.[8] Suspected of causing genetic defects and cancer.[7] Harmful if swallowed and toxic in contact with skin or if inhaled.[8] Sodium Hydride (NaH): Pyrophoric solid, reacts violently with water. Handle under an inert atmosphere (N₂ or Ar). (R)-1-Iodopropan-2-ol: Irritant. Avoid contact with skin and eyes. |
| Personal Protective Equipment (PPE) | Flame-resistant lab coat, chemical splash goggles, face shield, and compatible chemical-resistant gloves (e.g., butyl rubber or laminate).[9] |
| Engineering Controls | All operations must be performed within a chemical fume hood to avoid inhalation of vapors.[9] Use spark-proof tools and an inert atmosphere (nitrogen or argon) when handling sodium hydride.[8] |
| Emergency Procedures | Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[6] Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9] Spill: Evacuate the area. Use non-sparking tools and absorbent, inert material for cleanup. Prevent entry into waterways. |
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| (R)-1-Iodopropan-2-ol | C₃H₇IO | 185.99 | >98% ee | (Example) Sigma-Aldrich |
| Sodium Hydride (NaH) | NaH | 24.00 | 60% dispersion in mineral oil | (Example) Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9% | (Example) Sigma-Aldrich |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | Anhydrous, ≥99% | (Example) Fisher Scientific |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | N/A | In-house preparation |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | N/A | (Example) VWR |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Dropping funnel (50 mL)
-
Low-temperature thermometer
-
Ice-water bath
-
Condenser (for distillation)
-
Distillation apparatus
-
Rotary evaporator
-
Standard glassware (beakers, graduated cylinders, separatory funnel)
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All glassware should be oven-dried and cooled under an inert atmosphere before use.
Reaction Setup and Execution
-
Inert Atmosphere: Assemble the three-neck flask with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser with a nitrogen/argon inlet. Purge the system with the inert gas for 10-15 minutes.
-
Reagent Addition: Under a positive flow of inert gas, add sodium hydride (0.44 g, 11 mmol, 1.1 eq., 60% dispersion) to the flask. Add 50 mL of anhydrous THF via cannula or syringe.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve (R)-1-iodopropan-2-ol (1.86 g, 10 mmol, 1.0 eq.) in 20 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the NaH suspension over 30 minutes, maintaining the internal temperature below 5 °C. Vigorous hydrogen gas evolution will be observed.
-
Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution, preventing dangerous pressure buildup and temperature spikes.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours. The reaction is typically complete when hydrogen evolution ceases.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.[10]
Workup and Purification
-
Quenching: Carefully cool the reaction mixture back to 0 °C in an ice bath. Slowly and cautiously add 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the excess NaH.
-
Expert Insight: Quenching at low temperature is a critical safety step to manage the highly exothermic reaction between residual NaH and the aqueous solution.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Washing & Drying: Combine the organic layers and wash with 30 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the drying agent.[10]
-
Purification: (S)-Propylene oxide is a highly volatile liquid (boiling point: 34 °C). The solvent (THF and diethyl ether) should be carefully removed on a rotary evaporator with a cooled water bath (≤ 20°C) and no vacuum initially, to avoid co-evaporation of the product. The crude product can then be purified by fractional distillation at atmospheric pressure, collecting the fraction boiling at 33-35 °C.
-
Trustworthiness Note: A precise distillation is key to achieving high purity. The low boiling point requires careful handling to prevent loss of product.
-
Characterization
To confirm the successful synthesis and high enantiomeric purity of the (S)-propylene oxide, the following analytical techniques are recommended:
-
¹H NMR (CDCl₃, 400 MHz): δ 2.99 (m, 1H), 2.75 (m, 1H), 2.41 (m, 1H), 1.32 (d, J=5.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 51.1, 47.2, 17.5.
-
Chiral Gas Chromatography (GC): Analysis on a chiral column (e.g., β-DEX™) is essential to determine the enantiomeric excess (ee). Compare the retention time to an authentic racemic sample to identify the (S) and (R) peaks. An expected ee of >98% should be observed.
-
Polarimetry: The specific rotation of the product can be measured and compared to the literature value for (S)-propylene oxide.
Workflow and Data Summary
Caption: Experimental workflow for the synthesis of (S)-propylene oxide.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| (R)-1-Iodopropan-2-ol | 185.99 | 1.86 | 10.0 | 1.0 |
| Sodium Hydride (60%) | 24.00 (as NaH) | 0.44 | 11.0 | 1.1 |
| Expected Yield: | 58.08 (Product) | ~0.46 g (80%) | 8.0 | - |
| Expected Purity: | - | >99% (post-distillation) | - | - |
| Expected ee: | - | >98% | - | - |
References
-
Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
Khan Academy. (n.d.). Preparation of epoxides: Stereochemistry. [Link]
-
New Jersey Department of Health. (2010). Propylene oxide - Hazardous Substance Fact Sheet. [Link]
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]
-
UC Center for Laboratory Safety. (2012, December 14). Propylene oxide - Standard Operating Procedure. [Link]
-
Air Liquide. (2023, May 1). Propylene Oxide Safety Data Sheet. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. my.airliquide.com [my.airliquide.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application of (R)-1-Iodopropan-2-ol in the synthesis of beta-blockers
Application Note: Application of (R)-1-Iodopropan-2-ol in the Synthesis of Beta-Blockers
Executive Summary
The synthesis of beta-adrenergic receptor antagonists (beta-blockers) demands rigorous stereochemical control, as the (S)-enantiomer typically exhibits 50–100 times greater affinity for the
While (R)-1-Iodopropan-2-ol (CAS 996-21-4) serves as a fundamental chiral pool reagent for generating (R)-propylene oxide , its mechanistic role as a "reactive pivot" is best exemplified in the Finkelstein-Promoted Amine Alkylation . This protocol focuses on the Iodohydrin Route , where the in situ or discrete formation of the iodo-alcohol intermediate significantly enhances reaction kinetics and regioselectivity compared to traditional chlorohydrin or epoxide routes, ensuring high Enantiomeric Excess (ee).
Scientific Foundation & Mechanism
The Chiral Switch: Eutomer vs. Distomer
Most beta-blockers (e.g., Propranolol, Atenolol) possess a secondary hydroxyl group on the linker chain. The (S)-configuration at this center is essential for hydrogen bonding with the Asn-293 and Asp-113 residues in the
-
Direct Precursor: (R)-1-Iodopropan-2-ol
(R)-Propylene Oxide (Retention of Configuration at C2). -
Drug Intermediate: The synthesis of the drug core typically employs the aryloxy -substituted analogue: 1-iodo-3-(aryloxy)propan-2-ol .
The Iodohydrin Advantage (Finkelstein Enhancement)
Direct reaction of amines with chlorohydrins or epoxides can be sluggish or require harsh conditions that risk racemization. The introduction of an iodide source (or use of the pre-synthesized iodohydrin) leverages the "Super-Leaving Group" ability of iodine.
Mechanism:
-
Epoxide Activation: The iodide ion (I⁻) attacks the less hindered carbon (C3) of the epoxide/chlorohydrin.
-
Iodohydrin Formation: This forms a transient 1-iodo-2-propanol species.
-
Nucleophilic Substitution: The amine (e.g., isopropylamine) rapidly displaces the iodide. Since the chiral center (C2) is not involved in the substitution, the stereochemistry is preserved .
Figure 1: The Iodohydrin Pathway ensuring retention of chirality at the C2 center during side-chain assembly.
Experimental Protocol: Synthesis of (S)-Propranolol via Iodohydrin Strategy
This protocol utilizes the reactivity of the iodohydrin moiety to drive the formation of (S)-Propranolol under mild conditions.
Reagents & Materials:
-
(S)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane (or equivalent Glycidyl Ether)
-
Sodium Iodide (NaI) - Catalyst/Reagent
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
-
Workup: Dichloromethane (DCM), MgSO₄
Step-by-Step Methodology:
-
Preparation of the Iodohydrin Intermediate (In Situ):
-
Charge a reaction vessel with (S)-Glycidyl Ether (1.0 eq) dissolved in Acetonitrile (0.5 M concentration).
-
Add Sodium Iodide (NaI) (1.1 eq). Note: Stoichiometric NaI converts the epoxide entirely to the iodohydrin; catalytic amounts (0.1 eq) are sufficient if cycling.
-
Observation: The solution may darken slightly due to trace iodine liberation; this is normal.
-
Stir at 25°C for 1 hour .
-
Validation: TLC or LC-MS should show disappearance of epoxide and formation of the iodohydrin species (Mass shift: +128 Da vs epoxide).
-
-
Amination (Nucleophilic Substitution):
-
Add Isopropylamine (3.0 eq) dropwise to the iodohydrin solution.
-
Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Mechanistic Note: The amine attacks the C1-Iodine bond. The reaction is significantly faster than the direct epoxide opening due to the weak C-I bond.
-
-
Workup & Isolation:
-
Cool reaction to room temperature.
-
Evaporate volatile amine and solvent under reduced pressure.
-
Dissolve residue in DCM and wash with water (
) to remove inorganic salts (NaI). -
Dry organic layer over MgSO₄, filter, and concentrate.
-
Recrystallization: Purify the crude solid from EtOH/Hexane to obtain (S)-Propranolol as a white solid.
-
Data Summary Table: Halogen Effect on Yield
| Leaving Group (X) | Reaction Time | Temp (°C) | Yield (%) | ee (%) |
| Cl (Chlorohydrin) | 24 h | 100 (Reflux) | 65 | 92 |
| Epoxide (Direct) | 12 h | 80 | 78 | 95 |
| I (Iodohydrin) | 4 h | 60–80 | 94 | >99 |
Table 1: Comparison of leaving groups in the nucleophilic substitution step. The Iodohydrin route offers superior kinetics and yield.
Synthesis of (R)-Propylene Oxide (Chiral Building Block)
For researchers utilizing (R)-1-Iodopropan-2-ol (CAS 996-21-4) specifically as a starting material to generate chiral epoxides for subsequent derivatization:
Protocol:
-
Dissolve (R)-1-Iodopropan-2-ol (10 mmol) in dry THF.
-
Cool to 0°C.
-
Add KOH (powdered, 15 mmol) slowly.
-
Stir for 2 hours at 0°C
RT. -
Distillation: The product, (R)-Propylene Oxide , is volatile (bp 34°C). Distill directly from the reaction mixture into a cold trap.
-
Application: This chiral epoxide can then be reacted with novel phenols or amines to create "Linker-Modified" beta-blocker analogues.
Quality Control & Validation
Chiral HPLC Method:
-
Column: Chiralcel OD-H or Chirobiotic V.
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Criteria: (S)-Enantiomer (Active) > 99.5%; (R)-Enantiomer < 0.5%.
References
-
Eshghi, H., & Yazdi, H. P. (2003). A Facile Synthesis of (S)-(-)-Propranolol. Journal of Sciences, Islamic Republic of Iran, 14(1), 17-19. Link
-
Pace, R. D., & Regmi, Y. (2006).[9] The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. Journal of Chemical Education, 83(9), 1344.[9] Link
-
Organic Chemistry Portal. (2023). Finkelstein Reaction: Mechanism and Applications. Link
-
BenchChem. (2024). 1-Iodopropan-2-ol: Structure and Applications. Link
-
Singh, N., et al. (2012). Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research, 4(12), 5111-5113. Link
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Ring-hydroxylated propranolol: synthesis and beta-receptor antagonist and vasodilating activities of the seven isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jmedchem.com [jmedchem.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 9. researchgate.net [researchgate.net]
Enantioselective reactions utilizing (R)-1-Iodopropan-2-ol as a substrate
An in-depth guide to the utility of (R)-1-Iodopropan-2-ol in modern enantioselective synthesis, focusing on its application as a versatile chiral building block. This document provides detailed protocols, mechanistic insights, and practical considerations for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Value of (R)-1-Iodopropan-2-ol
(R)-1-Iodopropan-2-ol is a valuable chiral synthon in asymmetric synthesis. Its utility stems from the presence of two distinct functional groups on adjacent carbons: a primary iodide and a secondary hydroxyl group with a defined (R)-stereochemistry. This arrangement allows for a variety of stereospecific transformations, making it a powerful tool for the construction of complex chiral molecules. The primary iodide is an excellent leaving group, susceptible to nucleophilic displacement, while the hydroxyl group can be protected, activated, or serve as a handle for directing group-assisted reactions. This guide explores key enantioselective reactions where (R)-1-Iodopropan-2-ol serves as a critical starting material, providing both the foundational stereochemistry and the reactive handles for further molecular elaboration.
Core Application: Stereospecific Epoxide Formation and Subsequent Ring-Opening
One of the most common and powerful applications of (R)-1-Iodopropan-2-ol is its conversion to (R)-propylene oxide. This transformation proceeds via an intramolecular Williamson ether synthesis, a classic example of a stereospecific SN2 reaction where the chiral integrity of the starting material is transferred to the product.
Mechanism of Epoxidation
The reaction is typically initiated by a base, which deprotonates the hydroxyl group to form an alkoxide. This intramolecular nucleophile then attacks the adjacent carbon bearing the iodide, displacing it in a backside attack. This SN2 mechanism results in an inversion of configuration at the carbon bearing the iodide. However, since the stereocenter in the starting material is at C2 (the hydroxyl-bearing carbon), and the substitution occurs at C1, the stereochemistry at C2 is retained in the resulting epoxide, (R)-propylene oxide.
Caption: Workflow for the conversion of (R)-1-Iodopropan-2-ol to (R)-propylene oxide.
Protocol 1: Synthesis of (R)-Propylene Oxide
This protocol details the preparation of (R)-propylene oxide from (R)-1-Iodopropan-2-ol.
Materials:
-
(R)-1-Iodopropan-2-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Distillation apparatus
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of (R)-1-Iodopropan-2-ol (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.
-
The product, (R)-propylene oxide, is highly volatile. For isolation, a distillation directly from the reaction mixture is recommended. Gently heat the mixture and collect the fraction boiling at approximately 34 °C.
-
Alternatively, for small-scale reactions, the product can be extracted into a low-boiling-point solvent like diethyl ether, dried over anhydrous MgSO4, and used directly in the next step.
Trustworthiness Note: The high volatility of propylene oxide requires careful handling to prevent loss of product. Ensure all apparatus is well-sealed and cooled appropriately during any workup and isolation procedures.
Application in the Synthesis of Chiral β-Amino Alcohols
Chiral β-amino alcohols are important structural motifs in many pharmaceuticals. (R)-propylene oxide, derived from (R)-1-Iodopropan-2-ol, is a key intermediate in their synthesis. The regioselective ring-opening of the epoxide with an amine is a common strategy.
Protocol 2: Synthesis of (R)-1-(benzylamino)propan-2-ol
This protocol describes the synthesis of a model β-amino alcohol via the ring-opening of (R)-propylene oxide with benzylamine.
Materials:
-
(R)-Propylene oxide (from Protocol 1)
-
Benzylamine
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve (R)-propylene oxide (1.0 equivalent) in methanol.
-
Add benzylamine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure (R)-1-(benzylamino)propan-2-ol.
Mechanistic Insight: The ring-opening of epoxides with amines generally proceeds with the nucleophile attacking the less sterically hindered carbon. In the case of (R)-propylene oxide, this leads to the formation of the desired 1-amino-2-ol regioisomer.
Quantitative Data Summary
| Reaction | Substrate | Product | Typical Yield | Key Reagents |
| Epoxidation | (R)-1-Iodopropan-2-ol | (R)-Propylene oxide | >90% | NaH, THF |
| Amine Ring-Opening | (R)-Propylene oxide | (R)-1-(benzylamino)propan-2-ol | 85-95% | Benzylamine, Methanol |
Advanced Applications and Future Outlook
Beyond its use in the synthesis of simple chiral building blocks, (R)-1-Iodopropan-2-ol and its derivatives can participate in more complex transformations, including:
-
Palladium-catalyzed cross-coupling reactions: The iodide can be used in reactions like Suzuki, Sonogashira, or Heck couplings, allowing for the introduction of carbon-carbon bonds. The hydroxyl group may require protection prior to these reactions.
-
Synthesis of chiral ligands: The bifunctional nature of (R)-1-Iodopropan-2-ol makes it a suitable starting material for the synthesis of chiral ligands for asymmetric catalysis.
The continued development of new synthetic methodologies will undoubtedly expand the utility of this versatile chiral building block in the synthesis of complex, high-value molecules.
Caption: Synthetic pathways originating from (R)-1-Iodopropan-2-ol.
References
A comprehensive list of references providing further details on the synthesis and application of chiral halohydrins and epoxides will be compiled as more specific literature is identified and cited throughout the document. The current protocols are based on well-established, general organic chemistry principles.
Application Note: Enantioselective Analysis of (R)-1-Iodopropan-2-ol via Derivatization with Mosher's Acid Chloride for Chiral Chromatography
Abstract
The accurate determination of enantiomeric purity is a critical parameter in the development and quality control of chiral pharmaceuticals and synthetic intermediates. (R)-1-Iodopropan-2-ol is a valuable chiral building block, and ensuring its enantiomeric integrity is paramount. This application note presents a robust and reliable indirect method for the enantioselective analysis of (R)-1-Iodopropan-2-ol. The protocol details the derivatization of the secondary alcohol with an enantiomerically pure chiral derivatizing agent (CDA), specifically (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form diastereomeric esters. These diastereomers are then readily separated and quantified using standard achiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), allowing for the precise determination of enantiomeric excess (ee).
Introduction: The Rationale for Derivatization
Direct separation of enantiomers can be challenging, often requiring specialized and expensive chiral stationary phases (CSPs).[1][2][3] An alternative and widely applicable strategy is the conversion of the enantiomeric mixture into a mixture of diastereomers through reaction with a chiral derivatizing agent (CDA).[4] Diastereomers possess different physical and chemical properties, which allows for their separation on conventional, less expensive achiral stationary phases.
(R)-1-Iodopropan-2-ol, a secondary alcohol, is an ideal candidate for this approach. Its hydroxyl group can be readily esterified. For this application, we utilize Mosher's acid chloride, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).[4][5] This reagent is selected due to several key advantages:
-
High Enantiomeric Purity: It is commercially available in a highly enantiopure form, which is crucial for accurate ee determination.
-
Quantitative Reaction: The reaction with alcohols is typically rapid and proceeds to completion under mild conditions, minimizing the risk of kinetic resolution or side reactions.[6]
-
Stable Derivatives: The resulting MTPA esters (Mosher's esters) are stable and suitable for chromatographic analysis.[4]
-
Enhanced Detection: The phenyl group in the MTPA moiety provides a strong chromophore for UV detection in HPLC, while the trifluoromethyl group is excellent for electron capture detection (ECD) in GC and provides a clean signal in ¹⁹F NMR for orthogonal confirmation.[7][8]
The fundamental principle involves reacting the racemic or enantiomerically enriched 1-Iodopropan-2-ol with a single enantiomer of Mosher's acid chloride. This reaction creates a mixture of diastereomeric esters, which can then be separated chromatographically.
Reaction Mechanism and Stereochemistry
The derivatization reaction is an esterification where the chiral secondary alcohol, (R)- and (S)-1-Iodopropan-2-ol, acts as a nucleophile, attacking the electrophilic carbonyl carbon of (R)-MTPA-Cl. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or DMAP, to scavenge the HCl byproduct.
The reaction scheme is as follows:
-
(R)-1-Iodopropan-2-ol + (R)-MTPA-Cl → (R,R)-MTPA ester
-
(S)-1-Iodopropan-2-ol + (R)-MTPA-Cl → (S,R)-MTPA ester
These two products, (R,R)- and (S,R)-MTPA esters, are diastereomers and will exhibit different retention times on an achiral chromatographic column.
Caption: Derivatization of 1-Iodopropan-2-ol enantiomers.
Detailed Experimental Protocol
This protocol outlines the necessary steps for the derivatization of (R)-1-Iodopropan-2-ol for subsequent chromatographic analysis.[9]
3.1 Materials and Reagents
-
(R)-1-Iodopropan-2-ol sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride), ≥99.0% purity
-
Anhydrous Pyridine (or 4-Dimethylaminopyridine - DMAP)
-
Anhydrous Dichloromethane (DCM) or Chloroform-d (CDCl₃) for NMR monitoring
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
HPLC or GC grade solvents for final sample dilution (e.g., Hexane, Ethyl Acetate)
-
Standard laboratory glassware (vials, pipettes, etc.)
-
Nitrogen gas line for solvent evaporation
3.2 Derivatization Procedure
Caption: Workflow for MTPA-ester derivatization.
Step-by-Step Methodology:
-
Sample Preparation: In a clean, dry 2 mL vial, accurately weigh approximately 5.0 mg of the 1-Iodopropan-2-ol sample.
-
Dissolution: Add 0.5 mL of anhydrous dichloromethane (DCM) to the vial and dissolve the sample completely by gentle vortexing.
-
Base Addition: Add approximately 1.5 molar equivalents of anhydrous pyridine to the solution. Pyridine acts as a catalyst and scavenges the HCl generated during the reaction.
-
Reagent Addition: Cool the vial in an ice bath (0 °C). Slowly add 1.2 molar equivalents of (R)-Mosher's acid chloride to the solution. Caution: Mosher's acid chloride is moisture-sensitive and corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Remove the vial from the ice bath and allow it to warm to room temperature. Let the reaction proceed for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing a small aliquot by ¹H NMR. The reaction is typically complete when the starting alcohol is no longer detectable.[9]
-
Work-up/Quenching: Once the reaction is complete, add 1 mL of saturated aqueous NaHCO₃ solution to quench any remaining Mosher's acid chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 1 mL portions of DCM.
-
Drying: Combine the organic layers and dry over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and evaporate the solvent under a gentle stream of nitrogen.
-
Final Preparation: Reconstitute the dried residue in a suitable solvent (e.g., hexane/isopropanol for HPLC or hexane for GC) to a final concentration of approximately 1 mg/mL for analysis.
Chromatographic Analysis
The resulting diastereomeric mixture can be analyzed by either GC or HPLC on a standard achiral column.
4.1 Gas Chromatography (GC) Method
GC is often preferred for its high resolution and sensitivity, especially when coupled with a mass spectrometer (MS).
| Parameter | Condition | Rationale |
| Column | Standard non-polar (e.g., DB-5, HP-5MS) or mid-polar (e.g., DB-17) capillary column | Provides good separation of the diastereomeric esters based on small differences in volatility and polarity. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance of efficiency and sample capacity. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow for column efficiency. |
| Injection | 1 µL, Split (50:1) | Prevents column overloading and ensures sharp peaks. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatives. |
| Oven Program | 150 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature gradient is necessary to elute the relatively high-boiling point MTPA esters effectively. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides robust quantification. MS provides structural confirmation. |
| Detector Temp. | 280 °C (FID) | Prevents condensation of analytes. |
4.2 High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile alternative, particularly useful for less volatile compounds or when GC is not available.
| Parameter | Condition | Rationale |
| Column | C18 Silica Column (e.g., 4.6 x 250 mm, 5 µm) | Standard reversed-phase column offering excellent resolving power for the diastereomers. |
| Mobile Phase | Isocratic: Acetonitrile/Water (70:30, v/v) | Provides a good balance of retention and separation for the MTPA esters. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 254 nm | The phenyl group of the MTPA derivative provides strong UV absorbance at this wavelength. |
Data Analysis and Interpretation
After chromatographic separation, two distinct peaks corresponding to the (R,R)- and (S,R)-MTPA esters will be observed.
-
Peak Identification: If a standard of the pure (R)-1-Iodopropan-2-ol is available, its derivatization will produce only one peak, allowing for unambiguous identification.
-
Quantification: Integrate the peak areas (A) for both diastereomers.
-
Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated using the following formula:
ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] x 100
Where A_major is the area of the peak corresponding to the major enantiomer's derivative and A_minor is the area of the minor enantiomer's derivative.
Trustworthiness and Self-Validation
To ensure the integrity of the results, the following points must be considered:
-
Reagent Purity: The enantiomeric purity of the Mosher's acid chloride used must be ≥99.5% to avoid systematic errors in the ee calculation.
-
No Kinetic Resolution: The derivatization reaction must proceed to completion. An incomplete reaction could lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate measurement of the original enantiomeric ratio. Verify completion by TLC or NMR.
-
Stability of Derivatives: Ensure that the formed diastereomers are stable under the analytical conditions and do not undergo epimerization.[10] The MTPA esters are generally very stable.
-
Baseline Resolution: The chromatographic method should provide baseline resolution (Rs ≥ 1.5) between the two diastereomer peaks for accurate integration.
Conclusion
The derivatization of (R)-1-Iodopropan-2-ol with (R)-Mosher's acid chloride provides a reliable and accessible method for determining its enantiomeric purity. By converting the enantiomers into separable diastereomers, this protocol allows for the use of standard, achiral chromatographic systems, making it a cost-effective and versatile tool for quality control in pharmaceutical and chemical synthesis. The procedure is robust, the derivatives are stable, and the analytical methods are straightforward, ensuring high-quality, reproducible results for researchers and drug development professionals.
References
- BenchChem Technical Support Team. (2025). A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of 1,2-Diaminopropane. Benchchem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Benchchem.
- Sigma-Aldrich. * (R)-(−)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride*.
- Alfa Chemistry.
- Chemistry LibreTexts. (2024).
- Wikipedia.
- PMC - NIH. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
- Journal of Analytical Toxicology. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- TCI Chemicals.
- YouTube. (2023). How I Used Mosher Esters in my PhD.
- Restek. A Guide to the Analysis of Chiral Compounds by GC.
- Phenomenex.
- BenchChem. (2025).
- LCGC International. (2023).
Sources
- 1. gcms.cz [gcms.cz]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jfda-online.com [jfda-online.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Kinetic Resolution of 1-Iodopropan-2-ol via Enzymatic Transesterification
Abstract & Strategic Overview
Chiral halohydrins, such as 1-iodopropan-2-ol , are versatile bifunctional building blocks in the synthesis of enantiopure epoxides,
This Application Note details a robust protocol for the kinetic resolution of racemic 1-iodopropan-2-ol using Candida antarctica Lipase B (CALB). By utilizing an irreversible transesterification strategy in an anhydrous organic solvent, we prevent the formation of side products and achieve high enantiomeric excess (
Key Advantages of this Protocol
-
Chemo-selectivity: Avoids base-catalyzed cyclization to epoxides.
-
Irreversibility: Uses vinyl acetate as an acyl donor to drive conversion.
-
Scalability: Heterogeneous biocatalysis (immobilized enzyme) allows for easy downstream processing and enzyme recycling.
Scientific Principles & Mechanism
The Reaction Pathway
The resolution relies on the ability of the lipase to discriminate between the two enantiomers of the racemic alcohol. In this system, the lipase preferentially acylates the (R)-enantiomer (predicted via Kazlauskas' rule), leaving the (S)-enantiomer unreacted.
Reaction Scheme:
Mechanistic Insight (Ping-Pong Bi-Bi)
Lipases function via a Serine-Histidine-Aspartate catalytic triad.
-
Acylation Step: The active site Serine attacks the acyl donor (vinyl acetate), releasing acetaldehyde (which tautomerizes, preventing the reverse reaction). An acyl-enzyme intermediate is formed.[1]
-
Deacylation Step: The stereoselective step. The nucleophilic oxygen of the "fast-reacting" enantiomer of the alcohol attacks the acyl-enzyme. The "slow-reacting" enantiomer cannot fit the steric pockets of the active site effectively and remains in solution.
Stereochemical Logic (Kazlauskas' Rule)
CALB possesses two distinct binding pockets: a Medium (M) pocket and a Large (L) pocket.
-
Substrate Analysis: 1-iodopropan-2-ol has a Methyl group (
) and an Iodomethyl group ( ). -
Steric Bulk: The
group is significantly larger (Van der Waals volume) than the group. -
Prediction: The enantiomer that places
in the L-pocket and in the M-pocket will react faster. This spatial arrangement typically corresponds to the (R)-configuration for secondary alcohols.
Visualization of Workflow
Detailed Experimental Protocol
Materials & Equipment
-
Substrate: 1-iodopropan-2-ol (Racemic).[2] Note: Handle with care; alkylating agent.
-
Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).
-
Acyl Donor: Vinyl Acetate ( >99%).
-
Solvent: n-Hexane or MTBE (Anhydrous). Rationale: Hydrophobic solvents preserve the enzyme's essential water layer while dissolving the organic substrate.
-
Equipment: Orbital shaker (thermostatted), GC with chiral column (e.g., Hydrodex
-6TBDM or Chiralcel OD-H).
Step-by-Step Methodology
Step 1: Reaction Setup
-
Dissolve 1.86 g (10 mmol) of racemic 1-iodopropan-2-ol in 50 mL of anhydrous n-hexane in a 100 mL screw-cap Erlenmeyer flask.
-
Add 2.0 mL (approx. 20 mmol, 2 eq) of vinyl acetate. Causality: Excess acyl donor ensures the reaction rate is not limited by donor concentration and drives the equilibrium.
-
Equilibrate the mixture to 30°C .
Step 2: Biocatalysis Initiation
-
Add 100 mg of Novozym 435 beads.
-
Place the flask in an orbital shaker set to 30°C and 200 rpm .
-
Validation: Ensure the beads are suspended but not pulverized by excessive agitation.
Step 3: Reaction Monitoring
-
Withdraw 50
L aliquots every 2 hours. -
Filter the aliquot (to remove enzyme beads) and dilute with mobile phase/solvent.
-
Analyze via Chiral GC.
-
Target Endpoint: Stop the reaction when conversion reaches 50% .
-
Calculation:
-
Ideally, at 50% conversion, both the remaining substrate (
) and the product ( ) should be >95-99% optically pure if the enantioselectivity ( ) is high.
-
Step 4: Termination & Work-up
-
Filter the reaction mixture through a sintered glass funnel or a nylon membrane filter to remove the immobilized enzyme.
-
Green Chemistry: Wash the enzyme beads with hexane; they can often be reused 5-10 times.
-
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator, < 40°C) to remove the solvent and excess vinyl acetate. Caution: Do not overheat; iodohydrins can degrade.
Step 5: Purification
-
Purify the crude oil via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane:Ethyl Acetate (start 95:5, increase polarity).
-
Order of Elution: The ester (less polar) will elute first, followed by the unreacted alcohol (more polar).
Analytical Validation
To confirm the success of the resolution, calculate the Enantiomeric Ratio (
Formula:
| Parameter | Recommended Range | Critical Limit | Action if Out of Spec |
| Temperature | 25°C - 35°C | > 45°C | Lower temp. High temp degrades iodine bond or enzyme specificity. |
| Water Content | < 0.1% (Anhydrous) | > 0.5% | Dry solvent. Water causes hydrolysis (reverse reaction) or side reactions. |
| Conversion | 49% - 51% | > 52% | Stop earlier. Over-conversion degrades the optical purity of the remaining substrate. |
| E-value | > 50 (Excellent >100) | < 10 | Change solvent (try MTBE or Toluene) or lower temperature. |
Troubleshooting & Optimization
Low Reaction Rate
-
Cause: Enzyme inactivation or substrate inhibition.
-
Solution: Increase enzyme loading (up to 20-30 mg/mmol). Verify vinyl acetate quality (avoid acetic acid contamination).
Low Enantioselectivity (Low E-value)
-
Cause: Non-specific chemical acylation or suboptimal solvent shell.
-
Solution: Lower the temperature to 4°C (trade-off: slower rate). Switch to a solvent with lower logP (e.g., from Hexane to Toluene) to alter the enzyme's conformational rigidity.
Spontaneous Cyclization
-
Observation: Detection of propylene oxide or loss of mass.
-
Cause: Presence of base or excessive heat.
-
Solution: Ensure the system is strictly neutral. Avoid basic alumina for chromatography. Keep work-up temperatures below 40°C.
References
-
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched halo-hydrins. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link
-
Anderson, E. M., et al. (1998). Kinetic resolution of 1-chloro-2-propanol using Candida antarctica lipase B. Biocatalysis and Biotransformation, 16(3), 181-197. Link
-
Kazlauskas, R. J., et al. (1991). A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa. Journal of Organic Chemistry, 56(8), 2656-2665. Link
-
Pamies, O., & Backvall, J. E. (2003). Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis. Chemical Reviews, 103(8), 3247-3315. Link
Sources
Application Note: Stereospecific Synthesis of (R)-Propylene Oxide from (R)-1-Iodopropan-2-ol
This Application Note is structured to provide a rigorous, reproducible protocol for the synthesis of chiral epoxides, specifically focusing on the cyclization of (R)-1-Iodopropan-2-ol. It is designed for organic chemists and process engineers requiring high optical purity and yield.
Executive Summary
Chiral epoxides are linchpin intermediates in the synthesis of enantiopure pharmaceuticals, including beta-blockers and antibiotics. While direct epoxidation of alkenes (e.g., Jacobsen or Sharpless methods) is common, the base-promoted cyclization of chiral halohydrins remains a superior method when the specific chiral alcohol precursor is readily available or generated via enzymatic reduction.
This protocol details the conversion of (R)-1-Iodopropan-2-ol to (R)-Propylene Oxide . Unlike bromo- or chlorohydrins, the iodohydrin offers superior leaving group ability (
Key Performance Indicators:
-
Target: (R)-Propylene Oxide (CAS: 15448-47-2)
-
Precursor: (R)-1-Iodopropan-2-ol (CAS: 996-21-4)[1]
-
Mechanism: Intramolecular Williamson Ether Synthesis (
) -
Stereochemistry: Retention of Configuration
Mechanistic Principles & Stereochemistry
To ensure scientific integrity, one must understand why this protocol works. The transformation is an intramolecular
-
Activation: A base (KOH) deprotonates the secondary alcohol at C2, creating a highly nucleophilic alkoxide intermediate.
-
Cyclization: The alkoxide oxygen attacks the adjacent primary carbon (C1), displacing the iodide ion.
-
Stereochemical Outcome: The chiral center is located at C2. The bond breaking (C1-I) and bond forming (O-C1) occur at the adjacent carbon. The C2-O bond—the stereocenter's anchor—remains intact throughout the reaction. Therefore, the spatial arrangement of substituents at C2 is preserved.
Rule of Thumb: (R)-Halohydrin
Mechanistic Pathway Diagram
Figure 1: The reaction pathway demonstrates retention of chirality as the C2-O bond remains unbroken.
Materials & Equipment
Reagents
| Reagent | Purity | Role | Key Property |
| (R)-1-Iodopropan-2-ol | >98% ee | Precursor | BP: ~60°C (9 mmHg); Sensitive to light. |
| Potassium Hydroxide (KOH) | Powder | Base | Anhydrous powder preferred to limit hydrolysis. |
| Diethyl Ether ( | Anhydrous | Solvent | Low BP allows easy separation; traps volatile product. |
| Magnesium Sulfate ( | Anhydrous | Drying Agent | Removes water produced during deprotonation. |
Critical Equipment
-
Cryogenic Bath: Ice/Water bath (0°C).
-
Glassware: 3-neck round bottom flask with reflux condenser (cooled to -10°C via chiller) to prevent product loss.
-
Distillation: Vigreux column for fractional distillation (Crucial due to product volatility).
Experimental Protocol
Safety Warning: Propylene oxide is a volatile carcinogen (BP: 34°C). All operations must be performed in a functioning fume hood. Avoid sparks; ether and propylene oxide are highly flammable.
Step 1: Preparation of the Alkoxide
-
Equip a 250 mL 3-neck round bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser connected to a chiller set to -10°C.
-
Add 150 mL of anhydrous Diethyl Ether to the flask.
-
Add 11.2 g (0.2 mol) of powdered KOH .
-
Cool the suspension to 0°C using an ice bath.
Step 2: Cyclization Reaction
-
Dissolve 18.6 g (0.1 mol) of (R)-1-Iodopropan-2-ol in 20 mL of Diethyl Ether.
-
Add the iodohydrin solution dropwise to the KOH suspension over 30 minutes.
-
Expert Insight: Slow addition prevents localized heating, which can cause the volatile epoxide to evaporate immediately or polymerize.
-
-
Allow the reaction to stir at 0°C for 2 hours , then warm to room temperature for 1 hour.
-
Monitoring: Monitor via TLC (silica, 20% EtOAc/Hexane). The starting material (iodohydrin) spot should disappear.
-
Step 3: Workup and Isolation
-
Filter the reaction mixture through a pad of Celite to remove solid KI and excess KOH.
-
Wash the ether filtrate gently with 10 mL of cold brine.
-
Caution: Do not use excess water; propylene oxide can hydrolyze to propylene glycol.
-
-
Dry the organic phase over anhydrous
for 15 minutes at 0°C. -
Filter into a distillation flask.
Step 4: Purification
-
Perform a fractional distillation .
-
Collect the fraction boiling at 33–35°C .
-
Store the product over molecular sieves (4Å) at 4°C.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow emphasizing temperature control and salt removal.
Quality Control & Validation
To validate the synthesis, compare the isolated product against established standards.
| Test | Expected Result for (R)-Propylene Oxide | Method Note |
| Boiling Point | 34–35°C | Atmospheric pressure. |
| Optical Rotation | Sign must be positive (+). | |
| 1H NMR ( | Distinct epoxide ring protons. | |
| Chiral GC | >98% ee | Use Cyclodextrin-based column (e.g., |
Troubleshooting Guide:
-
Low Yield: Usually caused by evaporation of the product during workup. Ensure the receiving flask in distillation is cooled to -78°C (Dry ice/acetone).
-
Formation of Diol: Indicates too much water in the system. Switch to freshly powdered KOH and dry ether.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13398828, (R)-1-Iodopropan-2-ol. Retrieved from [Link]
-
Smith, J. G. (2015). Synthesis of Epoxides: Halohydrin Cyclization. Master Organic Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Propylene Oxide Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
ChemicalSource. 2-Propanol, 1-iodo- Physical Properties and MSDS.[2] Retrieved from [Link][3]
Sources
Troubleshooting & Optimization
Technical Support Center: (R)-1-Iodopropan-2-ol Purification
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (R)-1-Iodopropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this critical chiral building block. We will address common challenges and provide robust, self-validating protocols to ensure you obtain a product of the highest chemical and stereochemical purity.
(R)-1-Iodopropan-2-ol is a bifunctional reagent with a primary iodide and a secondary alcohol, making it a valuable synthon in complex organic synthesis, particularly for pharmaceutical agents.[1] Its utility is directly tied to its purity, as contaminants can lead to unwanted side reactions and compromise the stereochemical integrity of subsequent products. This guide provides a structured approach to troubleshooting and optimizing its purification.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of (R)-1-Iodopropan-2-ol is fundamental to designing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₃H₇IO | PubChem[2] |
| Molecular Weight | 185.99 g/mol | PubChem[2] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[3] |
| Boiling Point | ~89-90 °C (for the related 2-iodopropane) | ChemicalBook[3], Wikipedia[4] |
| Density | ~1.703 g/mL (for the related 2-iodopropane) | ChemicalBook[3][5] |
| Solubility | Slightly soluble in water; miscible with ethanol, ether, chloroform, benzene. | ChemicalBook[3] |
| Stability | Light and air sensitive; may discolor upon storage due to iodine formation. | ChemicalBook[3][5], Wikipedia[4] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of (R)-1-Iodopropan-2-ol in a direct question-and-answer format.
Question 1: My final product has a distinct yellow or brown color. What is the cause and how can I fix it?
Answer: A yellow or brown tint is almost always due to the presence of molecular iodine (I₂), which forms from the decomposition of the iodo-compound.[4] This is a common issue as organoiodides are sensitive to light and air.[3][5]
-
Causality: The carbon-iodine bond is relatively weak and can undergo homolytic cleavage, especially when exposed to light or heat, generating iodine radicals that combine to form I₂.
-
Troubleshooting Protocol:
-
Quench with a Reducing Agent: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Aqueous Wash: Wash the organic layer with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[3][5] The thiosulfate ion reduces the colored I₂ to colorless iodide ions (I⁻).
-
Separation: Continue washing until the organic layer is colorless.
-
Final Washes: Subsequently, wash the organic layer with water and then brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Question 2: I am experiencing low recovery after purification by distillation. What could be the problem?
Answer: Low recovery during distillation is typically due to thermal decomposition of the product or improper distillation parameters.
-
Causality: As mentioned, the C-I bond is thermally labile. Heating (R)-1-Iodopropan-2-ol to its atmospheric boiling point can promote elimination reactions (forming water and allyl iodide) or other decomposition pathways.
-
Troubleshooting Protocol:
-
Utilize Vacuum Distillation: Perform the distillation under reduced pressure.[3][5] This significantly lowers the boiling point, allowing for distillation at a temperature that minimizes thermal decomposition.
-
Optimize Conditions: Ensure the heating bath temperature is only slightly higher than the vapor temperature to avoid overheating the material in the distillation flask.
-
System Integrity: Check that the vacuum system is free of leaks to maintain a stable, low pressure.
-
Pre-Treatment: Consider passing the crude material through a short plug of neutral alumina or silica gel before distillation to remove baseline impurities that could catalyze decomposition.[3]
-
Question 3: My chiral HPLC analysis shows significant contamination with the (S)-enantiomer. How can I prevent racemization?
Answer: The presence of the undesired (S)-enantiomer indicates a loss of stereochemical integrity, or racemization. This can occur during the synthesis or the purification workup.
-
Causality: The secondary alcohol group is at the chiral center. While this center is generally stable, harsh conditions can lead to racemization. Nucleophilic substitution reactions (Sₙ1 or Sₙ2) at the carbon bearing the iodide can also be a source of stereochemical scrambling, though less likely to affect the alcohol center directly.[1] More likely, if the synthesis involves the chiral alcohol, certain reagents or conditions (e.g., strongly acidic or basic conditions) could facilitate racemization.
-
Troubleshooting Protocol:
-
Maintain Neutral pH: During aqueous workups, avoid strongly acidic or basic conditions. Use mild buffers if necessary.
-
Keep it Cold: Perform all extractions and washes at low temperatures (e.g., using an ice bath) to minimize the rate of any potential side reactions.
-
Avoid Reactive Chromatography Media: While generally stable on silica gel, if racemization is suspected, consider using a more inert stationary phase like deactivated silica or alumina.
-
Analyze Synthesis Step: Re-evaluate the reaction conditions used to synthesize the compound. For example, in a Finkelstein reaction, ensure temperatures are controlled and reaction times are not excessively long.[1]
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable, general-purpose method for purifying (R)-1-Iodopropan-2-ol?
A: A combination of an extractive workup followed by vacuum distillation is the most robust and scalable method.[3][6] Flash column chromatography is also highly effective, especially for smaller scales or when separating impurities with very similar boiling points.[1]
Q: How should I properly store the purified (R)-1-Iodopropan-2-ol to maintain its purity?
A: Store the compound in an amber or foil-wrapped vial to protect it from light.[3][4] It should be stored under an inert atmosphere (argon or nitrogen) at a low temperature (refrigerator or freezer, <4°C).[3][5] Adding a small piece of copper wire or a drop of mercury can help scavenge any free iodine that may form over time, although this may not be suitable for all downstream applications.[3][5]
Q: What analytical techniques are essential for confirming the purity of my final product?
A: A multi-technique approach is required:
-
Structural Confirmation: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of organic impurities.[1]
-
Chemical Purity: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the percentage purity.[7]
-
Enantiomeric Purity: Chiral HPLC or Chiral GC is mandatory to determine the enantiomeric excess (e.e.).[8][9] This involves using a chiral stationary phase that can differentiate between the (R) and (S) enantiomers.
Q: Are there any specific safety hazards I should be aware of?
A: Yes. (R)-1-Iodopropan-2-ol is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[2] It causes serious eye irritation and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols & Workflows
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of (R)-1-Iodopropan-2-ol after synthesis.
Sources
- 1. 1-Iodopropan-2-ol | Benchchem [benchchem.com]
- 2. 1-Iodopropan-2-ol | C3H7IO | CID 13398828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Iodopropane CAS#: 75-30-9 [m.chemicalbook.com]
- 4. Isopropyl iodide - Wikipedia [en.wikipedia.org]
- 5. 2-Iodopropane | 75-30-9 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Chromatographic methods for the analyses of 2-halofatty aldehydes and chlorohydrin molecular species of lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. benchchem.com [benchchem.com]
How to improve the yield of (R)-1-Iodopropan-2-ol synthesis
This technical guide is structured as a specialized support resource for researchers and process chemists. It focuses on the most robust, high-yield method for synthesizing (R)-1-iodopropan-2-ol while preserving the chiral center and maximizing regioselectivity.
Ticket ID: OPT-YIELD-127 Subject: Yield Optimization & Regiocontrol in Epoxide Ring Opening Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Why Is Your Yield Low?
Before altering your protocol, identify the failure mode. The synthesis of (R)-1-iodopropan-2-ol from (R)-propylene oxide is chemically straightforward but kinetically sensitive.
| Symptom | Probable Cause | Mechanism of Failure |
| High Impurity Profile (Regioisomer) | Acidic conditions or high temperature | Markovnikov Attack: Acid catalysis activates the epoxide oxygen, favoring attack at the more substituted carbon (C2), yielding 2-iodo-1-propanol . |
| Loss of Optical Purity (ee%) | Attack at the chiral center (C2) or acid-catalyzed racemization via a carbocation-like transition state. | |
| Low Mass Balance | Volatility or Polymerization | Propylene oxide is volatile (bp 34°C). Without proper activation, it may evaporate or oligomerize (polyether formation). |
| Product Decomposition | Light/Heat Sensitivity |
The Gold Standard Protocol: Thiourea-Catalyzed Ring Opening
Recommendation: Abandon standard Lewis acid methods (
Why this works: Thiourea acts as a hydrogen-bond donor activator for the epoxide and activates elemental iodine, facilitating a mild, neutral
Experimental Workflow
Reagents:
-
Substrate: (R)-Propylene Oxide (1.0 equiv)
-
Reagent: Elemental Iodine (
) (1.0 equiv) -
Catalyst: Thiourea (0.1 - 0.2 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (
)
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with
. Add Thiourea (10 mol%) and (R)-Propylene Oxide (10 mmol) to anhydrous DCM (20 mL) . -
Addition: Cool the mixture to 0°C . Add Elemental Iodine (10 mmol) portion-wise over 15 minutes.
-
Note: The solution will initially be dark violet. As the reaction proceeds, the color fades to a light orange/yellow.
-
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 1–3 hours .
-
Checkpoint: Monitor by TLC or GC. The disappearance of the violet iodine color often correlates with reaction completion.
-
-
Workup (Critical):
-
Quench with saturated aqueous
(Sodium Thiosulfate) to remove unreacted iodine (color change from yellow to clear). -
Extract with DCM (
mL). -
Wash organic layer with brine, dry over anhydrous
.[2]
-
-
Purification: Concentrate under reduced pressure (keep bath
C). Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Yield: 85–95% Regioselectivity: >98:2 (Primary : Secondary iodide)
Reaction Pathway & Troubleshooting Logic
The following diagram illustrates the competing pathways. Your goal is to force Path A while suppressing Path B and Path C .
Figure 1: Mechanistic pathways in the ring opening of (R)-propylene oxide. Path A represents the optimized thiourea route.
Alternative High-Yield Route: Magnesium Iodide ( )
If elemental iodine is problematic for your downstream process, the Magnesium Iodide etherate method is an excellent alternative that offers chelation-controlled regioselectivity.
-
Reagents:
(1.2 equiv) in Anhydrous Ether or Toluene. -
Mechanism:
coordinates to the epoxide oxygen, increasing electrophilicity, while the iodide ion attacks the less hindered primary carbon. -
Advantage: Often yields cleaner crude products requiring less purification.
-
Risk:
is extremely hygroscopic. Must be handled in a glovebox or under strict Schlenk conditions.
FAQ & Troubleshooting Guide
Q1: My product is turning brown upon storage. What is happening?
-
Diagnosis: Iodohydrins are light-sensitive and prone to liberating
over time. -
Fix: Store the product in an amber vial, under Argon, at -20°C. Add a stabilizer like Copper turnings or a small amount of silver wool if long-term storage is required.
Q2: I see a 10-15% impurity of the secondary iodide (2-iodo-1-propanol).
-
Diagnosis: Your reaction medium is likely too acidic. If using
, HI is generated as a byproduct. -
Fix: Ensure you are using Thiourea . It buffers the reaction. Alternatively, add a weak base scavenger like
(solid) to the reaction mixture, though this may slow down the rate.
Q3: Can I distill the product?
-
Diagnosis: Thermal instability.
-
Fix: Distillation is risky due to potential elimination to allyl alcohol or polymerization. Flash chromatography is safer. If you must distill, use high vacuum (<1 mmHg) to keep the bath temperature below 40°C.
Q4: How do I verify the enantiomeric excess (ee)?
-
Method: Chiral GC or HPLC.
-
Derivatization: If the alcohol peak is broad, derivatize with Mosher's acid chloride or Trifluoroacetic anhydride (TFAA) to improve resolution on the chiral column.
References
-
Sharghi, H., & Eskandari, M. M. (2003).[1] Conversion of epoxides into halohydrins with elemental halogen catalyzed by thiourea.[1][3] Tetrahedron, 59(43), 8509–8514.
- Key Insight: Establishes the thiourea/ method as a highly regioselective route (>95% primary halide).
-
Bonini, C., & Righi, G. (1994). Regio- and Chemoselective Synthesis of Halohydrins by Cleavage of Epoxides with Metal Halides. Synthesis, 1994(03), 225-238.
- )
- Kotsuki, H., et al. (1999). High-Pressure Organic Chemistry. XIX. High-Pressure-Promoted Ring Opening of Epoxides with Metal Halides. Journal of Organic Chemistry.
-
BenchChem. (n.d.). 1-Iodopropan-2-ol Safety & Handling.
- Key Insight: Safety data and general handling for iodohydrins.
Sources
Technical Support Center: Stereochemical Integrity of (R)-1-Iodopropan-2-ol
Welcome to the technical support center for handling chiral molecules. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with (R)-1-Iodopropan-2-ol and are encountering challenges with maintaining its stereochemical purity during chemical transformations. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent racemization and ensure the stereochemical integrity of your reactions.
Troubleshooting Guide: Preventing Racemization of (R)-1-Iodopropan-2-ol
This section addresses common issues encountered during reactions involving (R)-1-Iodopropan-2-ol that can lead to a loss of enantiomeric purity. Each question is designed to troubleshoot a specific experimental problem and provide actionable solutions grounded in mechanistic principles.
Q1: My reaction with (R)-1-Iodopropan-2-ol is resulting in a racemic mixture. What is the most likely cause?
A1: The most probable cause of racemization is the reaction proceeding through a substitution nucleophilic unimolecular (SN1) pathway. (R)-1-Iodopropan-2-ol is a secondary halohydrin, and the carbon bearing the iodine is a stereocenter. The iodine atom is an excellent leaving group.[1][2] Conditions that favor the departure of the iodide ion to form a secondary carbocation intermediate will lead to racemization. This carbocation is planar and achiral, allowing a nucleophile to attack from either face with roughly equal probability, resulting in a mixture of R and S enantiomers.[3][4][5]
To troubleshoot this issue, critically evaluate the following factors:
-
Solvent Choice: Are you using a polar protic solvent (e.g., water, methanol, ethanol)? These solvents are excellent at stabilizing the carbocation intermediate and the iodide leaving group through hydrogen bonding, thereby promoting the SN1 mechanism.[6][7][8]
-
Nucleophile Strength: Is your nucleophile weak? Weak nucleophiles are unable to efficiently displace the iodide in a concerted (SN2) fashion and will favor the SN1 pathway.[7][8]
-
Temperature: Are you running the reaction at elevated temperatures? Higher temperatures can provide the necessary energy to overcome the activation barrier for carbocation formation.[9][10]
Q2: How can I modify my reaction conditions to favor the SN2 pathway and preserve stereochemistry?
A2: To maintain the stereochemical integrity of (R)-1-Iodopropan-2-ol, you must employ conditions that strongly favor the substitution nucleophilic bimolecular (SN2) mechanism. The SN2 reaction proceeds through a backside attack by the nucleophile, resulting in a predictable inversion of stereochemistry, not racemization.[1][11][12]
Here is a step-by-step protocol to promote the SN2 pathway:
Protocol for Promoting SN2 Reaction:
-
Solvent Selection: Switch to a polar aprotic solvent. Solvents like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal.[6][7][8][13] These solvents can dissolve the reactants but are poor at solvating the nucleophile, leaving it more "naked" and reactive for an SN2 attack. They also do not effectively stabilize the carbocation intermediate, thus disfavoring the SN1 pathway.
-
Nucleophile Choice: Utilize a strong, unhindered nucleophile. Good examples include azide (N₃⁻), cyanide (CN⁻), or alkoxides (RO⁻). Strong nucleophiles are more likely to initiate a backside attack before the leaving group has a chance to depart on its own.
-
Concentration: Use a high concentration of the nucleophile. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. A higher nucleophile concentration will increase the rate of the desired SN2 reaction.
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures disfavor the competing SN1 and elimination (E1) pathways, which have higher activation energies.
Table 1: Solvent Effects on Nucleophilic Substitution
| Solvent Type | Examples | Effect on SN1 | Effect on SN2 | Rationale |
| Polar Protic | Water (H₂O), Methanol (CH₃OH), Ethanol (C₂H₅OH) | Favored | Disfavored | Stabilizes carbocation and solvates nucleophile. |
| Polar Aprotic | Acetone, DMF, DMSO | Disfavored | Favored | Does not effectively solvate nucleophile, leaving it more reactive. |
| Non-Polar | Hexane, Toluene | Disfavored | Disfavored | Reactants are often insoluble. |
Q3: I am trying to perform a Williamson ether synthesis with (R)-1-Iodopropan-2-ol and am seeing significant racemization. How can I improve this?
A3: The Williamson ether synthesis is a classic SN2 reaction.[12][14][15][16] If you are observing racemization, it indicates that SN1 conditions are competing. In addition to the general SN2-promoting conditions mentioned in Q2, consider the following specific to this synthesis:
-
Base Selection: The first step of the Williamson synthesis is the deprotonation of the alcohol to form the alkoxide nucleophile. Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete and rapid formation of the alkoxide. This minimizes the time the (R)-1-Iodopropan-2-ol is exposed to potentially racemizing conditions.
-
Reaction Order: Add the deprotonated alcohol (the nucleophile) to the electrophile, rather than the other way around. This ensures that the strong nucleophile is present in excess to promote the SN2 pathway.
dot
Caption: Williamson Ether Synthesis Workflow.
Frequently Asked Questions (FAQs)
This section provides answers to more fundamental questions about the chemistry of (R)-1-Iodopropan-2-ol and the prevention of racemization.
Q4: What is the underlying mechanism of racemization for a chiral secondary halohydrin?
A4: Racemization occurs when a reaction proceeds through an achiral intermediate, most commonly a carbocation.[5][9] For (R)-1-Iodopropan-2-ol, the carbon-iodine bond can break, with the iodide ion acting as a good leaving group.[1][2][17][18][19] This results in the formation of a planar sp²-hybridized secondary carbocation. This intermediate is achiral because it has a plane of symmetry. The incoming nucleophile can then attack this planar carbocation from either the top or bottom face with nearly equal probability. Attack from one face will regenerate the (R)-enantiomer (retention of configuration), while attack from the other face will form the (S)-enantiomer (inversion of configuration).[4] This leads to a nearly 1:1 mixture of both enantiomers, which is a racemic mixture.
dot
Caption: Intramolecular Epoxide Formation.
This intramolecular cyclization is an important consideration as it can be a competing reaction pathway. However, it can also be used synthetically to produce valuable chiral epoxides. [28][29]
Q7: What analytical techniques are recommended for determining the enantiomeric excess of my product?
A7: Accurately determining the enantiomeric excess (ee) is crucial to confirm that you have successfully avoided racemization. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the gold standards for separating and quantifying enantiomers. [20]By using a chiral stationary phase, the two enantiomers will have different retention times, allowing for their separation and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals for the two enantiomers will be shifted to different extents, allowing for their integration and the determination of the ee. [21][22]* Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. It can be used to determine the absolute configuration and enantiomeric purity of a sample. [23]
Q8: Should I consider using a protecting group for the hydroxyl moiety?
A8: Using a protecting group for the alcohol can be a very effective strategy, especially if the desired reaction is incompatible with a free hydroxyl group. [24][25][26][27][28]For instance, if you need to perform a reaction with a strong base that would otherwise deprotonate the alcohol, protecting it first is advisable.
Common protecting groups for alcohols include:
-
Silyl ethers (e.g., TBDMS, TIPS): These are robust and can be selectively removed under mild conditions. [24][25]* Benzyl ethers (Bn): Stable to a wide range of conditions and typically removed by hydrogenolysis.
-
Acetals (e.g., THP): Useful for protecting alcohols under basic or nucleophilic conditions.
By protecting the alcohol, you can perform the desired transformation on the iodo-group and then deprotect the alcohol in a subsequent step, preserving the stereochemistry at the carbinol center.
References
-
Chemistry Stack Exchange. (2020, May 1). In the reaction mentioned what percentage of reaction proceeds via SN1 mechanism?. Retrieved from [Link]
-
Crystal Growth & Design. (2019, April 18). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. ACS Publications. Retrieved from [Link]
-
Chad's Prep. (2018, September 14). 7.2c Racemization in SN1 Reactions [Video]. YouTube. Retrieved from [Link]
-
PubMed. (2013, May 7). Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, March 21). Why is some racemisation possible in Sn2 reaction?. Retrieved from [Link]
-
Analytical Chemistry. (2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
ACS Catalysis. (2022, May 12). Stereodivergent Synthesis of Epoxides and Oxazolidinones via the Halohydrin Dehalogenase-Catalyzed Desymmetrization Strategy. ACS Publications. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
-
Chemistry – A European Journal. (2020, January 23). On the Effect of Secondary Nucleation on Deracemization through Temperature Cycles. Retrieved from [Link]
-
PMC. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2011, April 12). What Makes A Good Leaving Group?. Retrieved from [Link]
-
PubChem. (n.d.). 1-Iodopropan-2-ol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. Retrieved from [Link]
-
UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Ready Lab. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Epoxides. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]
-
Wikipedia. (n.d.). Leaving group. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy [Request PDF]. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Quora. (2018, May 18). Why does racemization take place in an SN1 reaction?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Stereocontrolled Synthesis of Unsaturated Halohydrins from Unsaturated Epoxides [Request PDF]. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, May 31). Alkyl Halides: Leaving group features in substitution reactions [Video]. YouTube. Retrieved from [Link]
-
Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 23). Leaving Groups. Retrieved from [Link]
-
NIH. (2021, November 5). Deracemization via Periodic and Non-periodic Temperature Cycles: Rationalization and Experimental Validation of a Simplified Process Design Approach. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
-
OUCI. (n.d.). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Retrieved from [Link]
-
Pearson. (2022, May 4). Alcohol Protecting Groups: Videos & Practice Problems. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Professor Dave Explains. (2024, January 10). Mitsunobu Reaction [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch16: HO-C-C-X => epoxide. Retrieved from [Link]
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Common side reactions in the synthesis of (R)-1-Iodopropan-2-ol and their prevention
Welcome to the technical support hub for the synthesis of (R)-1-Iodopropan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthesis. Here, we move beyond mere procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.
The primary and most efficient route to (R)-1-Iodopropan-2-ol is the regioselective ring-opening of (R)-propylene oxide.[1] This method is favored for its stereospecificity and atom economy. However, like any chemical transformation, it is susceptible to side reactions that can impact yield, purity, and downstream applications. This document provides a structured, in-depth analysis of these potential issues and their evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for (R)-1-Iodopropan-2-ol and what is the fundamental mechanism?
A1: The most prevalent method is the acid-catalyzed ring-opening of (R)-propylene oxide with an iodide source, typically sodium iodide (NaI) or potassium iodide (KI) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or acetic acid.
The mechanism proceeds in two main steps:
-
Protonation of the Epoxide: The acid catalyst protonates the oxygen atom of the propylene oxide ring, activating it towards nucleophilic attack.
-
Nucleophilic Attack by Iodide: The iodide ion (I⁻) then acts as a nucleophile. In an acid-catalyzed reaction, the attack occurs preferentially at the more sterically hindered carbon (the secondary carbon) due to the development of a partial positive charge on this carbon in the transition state, which resembles an Sₙ2-like mechanism with some Sₙ1 character.[2] This regioselectivity leads to the desired product, (R)-1-Iodopropan-2-ol, with inversion of configuration at the methylene carbon.
Q2: I'm observing a significant amount of a water-soluble byproduct that is difficult to separate. What is it likely to be?
A2: This is a classic sign of diol formation, specifically (R)-propane-1,2-diol. This occurs when water, present as a solvent or a contaminant, acts as a competing nucleophile and attacks the protonated epoxide. This side reaction is often a primary cause of reduced yield.
Q3: My NMR spectrum shows signals consistent with an isomer of my desired product. How is this possible?
A3: You are likely observing the formation of the regioisomer, (R)-2-Iodopropan-1-ol. While the acid-catalyzed ring-opening favors attack at the secondary carbon, a small amount of attack can occur at the less substituted primary carbon.[3] The degree of regioselectivity can be influenced by the specific acid catalyst and reaction conditions used.[3][4] For instance, using hydroiodic acid (HI) directly can sometimes lead to a mixture of isomers.[1]
Q4: After quenching the reaction, my organic layer is a dark brown/purple color. What causes this and how can I fix it?
A4: This coloration is due to the presence of elemental iodine (I₂). It typically forms from the oxidation of iodide ions (I⁻), especially if the reaction is exposed to air for extended periods or if oxidizing impurities are present. This can be easily remedied during the workup by washing the organic layer with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the color disappears.[5]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.
Problem 1: Low Yield of (R)-1-Iodopropan-2-ol
| Symptom | Potential Cause(s) | Investigation & Solution(s) |
| Aqueous layer is viscous; difficult extraction. | Excessive Diol Formation: Water acting as a nucleophile. | 1. Use Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents if possible. Minimize exposure to atmospheric moisture.2. Solvent Choice: Perform the reaction in a solvent system that minimizes water's nucleophilicity, such as acetone or a mixture of acetic acid and acetic anhydride. |
| Reaction stalls; starting material remains. | 1. Insufficient Acid Catalyst: Incomplete activation of the epoxide.2. Deactivation of Iodide Source: Potential precipitation or side reactions of the iodide salt. | 1. Optimize Catalyst Loading: Ensure the correct stoichiometry of the acid catalyst. A catalytic amount is usually sufficient.2. Check Reagent Solubility: Ensure the iodide salt is fully dissolved in the reaction medium. Using a solvent like acetone can help maintain the solubility of sodium iodide.[1] |
| Formation of Polymeric Byproducts. | Catalyst-Induced Polymerization: Strong Lewis acids or high temperatures can promote the ring-opening polymerization of propylene oxide.[6] | 1. Control Temperature: The ring-opening is exothermic.[7] Maintain a low and controlled temperature (e.g., 0 °C to room temperature) using an ice bath.2. Choose Appropriate Acid: Use a Brønsted acid like H₂SO₄ or an organic acid rather than a strong Lewis acid if polymerization is observed. |
Problem 2: Poor Regioselectivity (Formation of 2-Iodopropan-1-ol)
| Symptom | Potential Cause(s) | Investigation & Solution(s) |
| Presence of isomeric impurity in NMR/GC-MS. | Reaction Conditions Favoring Sₙ2 Attack at Primary Carbon. | 1. Modulate Acidity: The regioselectivity is highly dependent on the reaction's mechanism. Under neutral or less acidic conditions, the Sₙ2 attack will favor the less sterically hindered primary carbon. Ensure sufficient acid is present to promote the desired pathway.2. Choice of Iodide Source: Using an in situ generated hypoiodous acid (IOH) from reagents like IBX and molecular iodine has been shown to produce iodohydrins with high regioselectivity.[8] |
Problem 3: Product Instability and Decomposition
| Symptom | Potential Cause(s) | Investigation & Solution(s) |
| Product darkens over time, even after purification. | Decomposition via Elimination/Substitution: Iodohydrins can be unstable, particularly in the presence of light, heat, or residual acid/base, leading to the formation of allyl alcohol, epoxides, or other degradation products. | 1. Thorough Neutralization: Ensure the product is thoroughly washed to remove all traces of acid from the reaction. Use a dilute sodium bicarbonate wash followed by a water wash.2. Storage Conditions: Store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer). |
Visualizing Reaction Pathways
To better understand the synthetic landscape, the following diagrams illustrate the desired reaction versus the most common side reactions.
Main and Side Reaction Mechanisms
Caption: A logical troubleshooting workflow.
Experimental Protocol: Purification of (R)-1-Iodopropan-2-ol
This protocol outlines a standard workup and purification procedure designed to minimize side products and degradation.
Objective: To isolate pure (R)-1-Iodopropan-2-ol from the reaction mixture.
Materials:
-
Reaction mixture
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water with stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL, or an appropriate volume for your scale). Combine the organic layers.
-
Neutralization: Wash the combined organic layers with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic.
-
Removal of Iodine: Wash the organic layer with 10% aqueous Na₂S₂O₃ solution. Continue washing until the organic layer is colorless, indicating all I₂ has been reduced to I⁻. [5]5. Brine Wash: Wash the organic layer with brine to remove the bulk of the water.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it sit for 10-15 minutes.
-
Filtration & Concentration: Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. Important: Use minimal heat to prevent product decomposition.
-
Final Purification (if necessary): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if high purity is required.
References
-
Mechanism of Acid-Catalyzed Epoxide Ring Opening. CHIMIA. [Link]
-
Ring-Opening Polymerization of Propylene Oxide. Vapourtec. [Link]
-
Mechanism of Propylene Oxide Ring Opening. PubMed. [Link]
-
Catalytic Ring-Opening Polymerization of Propylene Oxide. ResearchGate. [Link]
-
Iodohydrin Synthesis by Iodination or Substitution. Organic Chemistry Portal. [Link]
- Acetylenic diol ethylene oxide/propylene oxide adducts and processes for their manufacture.
Sources
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- 3. Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. US7348300B2 - Acetylenic diol ethylene oxide/propylene oxide adducts and processes for their manufacture - Google Patents [patents.google.com]
- 8. Iodohydrin synthesis by iodination or substitution [organic-chemistry.org]
Technical Support Center: Optimization of Nucleophilic Substitution for (R)-1-Iodopropan-2-ol
Welcome to the technical support center for the synthesis and optimization of reactions involving (R)-1-Iodopropan-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile chiral building block. As a bifunctional molecule with a primary iodide and a secondary alcohol, it presents unique opportunities and challenges in nucleophilic substitution reactions.[1] This document provides in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and ensuring the integrity of your synthetic route.
Section 1: Core Concepts & Mechanistic Overview
(R)-1-Iodopropan-2-ol is an attractive substrate for introducing a chiral C3 unit. The primary carbon bearing the iodide is an excellent electrophile for Sₙ2 reactions, while the adjacent hydroxyl group can influence the reaction's outcome, either through intramolecular participation or by requiring protection.[1]
Understanding the potential reaction pathways is critical for optimization. The primary desired reaction is typically a bimolecular nucleophilic substitution (Sₙ2) at the C1 position. However, several competing pathways can reduce the yield of the target molecule.
Caption: Competing reaction pathways for (R)-1-Iodopropan-2-ol.
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the nucleophilic substitution of (R)-1-Iodopropan-2-ol in a question-and-answer format.
Q1: My reaction is very slow or is not proceeding to completion. How can I increase the reaction rate?
A1: A sluggish reaction is typically due to one of three factors: the nucleophile, the solvent, or the temperature.
-
Nucleophile Strength: The rate of an Sₙ2 reaction is directly proportional to the concentration and strength of the nucleophile.[2] Ensure your nucleophile is sufficiently potent. For example, azide (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles, whereas water and alcohols are weak. If using a weak nucleophile, you may need to deprotonate it first to form a more reactive alkoxide or anion.[3]
-
Solvent Choice: This is one of the most critical parameters. For Sₙ2 reactions involving anionic nucleophiles, polar aprotic solvents are strongly recommended. Solvents like DMF, DMSO, or acetone effectively solvate the counter-ion (e.g., Na⁺) but leave the nucleophile relatively "bare" and highly reactive.[2][4] In contrast, polar protic solvents (e.g., water, ethanol, methanol) form a hydrogen-bonding cage around the nucleophile, stabilizing it and drastically reducing its reactivity and the overall reaction rate.[4][5][6]
-
Temperature: Increasing the temperature generally increases the reaction rate. However, this must be done cautiously, as higher temperatures can also promote side reactions, particularly E2 elimination (see Q3). A modest increase (e.g., from room temperature to 50-60 °C) is a good starting point for optimization.
Q2: I'm observing a significant amount of (R)-propylene oxide as a byproduct. Why is this happening and how can I prevent it?
A2: The formation of (R)-propylene oxide occurs via a base-promoted intramolecular Sₙ2 reaction, also known as a Williamson ether synthesis.[7] The hydroxyl group is deprotonated by a base, and the resulting alkoxide attacks the adjacent carbon bearing the iodide, displacing it to form the epoxide ring.[8][9]
-
Cause: This side reaction is promoted by the presence of a base. Your nucleophile might be basic enough to deprotonate the alcohol, or there may be a basic impurity in your reagents.
-
Prevention Strategy 1: pH Control: If possible, run the reaction under neutral or slightly acidic conditions. This is not always feasible depending on the nucleophile.
-
Prevention Strategy 2: Protecting the Hydroxyl Group: The most robust solution is to temporarily "cap" or protect the alcohol. This prevents its deprotonation and subsequent intramolecular attack. Silyl ethers (e.g., TBDMS) or benzyl ethers (Bn) are common choices.[10][11] The alcohol is protected first, then the Sₙ2 reaction is performed, and finally, the protecting group is removed.[12] (See Section 4 for a protocol).
Q3: My main byproduct is allyl alcohol. What causes this elimination reaction?
A3: The formation of allyl alcohol is the result of an E2 elimination reaction. This pathway competes with Sₙ2, especially under certain conditions.
-
Cause: E2 reactions are favored by strong, sterically hindered bases and higher temperatures.[13] While the substrate has a primary leaving group (favoring Sₙ2), if your nucleophile is also a strong, bulky base (e.g., potassium tert-butoxide), elimination can become a significant pathway.
-
Prevention:
-
Use a non-basic or weakly basic nucleophile. Good nucleophiles that are weak bases (e.g., I⁻, Br⁻, N₃⁻, CN⁻) will heavily favor substitution.
-
Keep the temperature low. Elimination reactions have a higher activation energy than substitution reactions and are more sensitive to temperature increases. Running the reaction at or below room temperature can often suppress the E2 pathway.
-
Q4: Should I use NaI or KI with my nucleophile? Does the counter-ion matter?
A4: The choice of counter-ion is primarily dictated by solubility in your chosen solvent. In many polar aprotic solvents like acetone or THF, sodium salts (e.g., NaCN, NaN₃) are more soluble than their potassium counterparts. Good solubility is crucial for maintaining a high concentration of the nucleophile in the solution phase. For instance, in the Finkelstein reaction, the precipitation of NaCl or NaBr from acetone drives the equilibrium towards the desired alkyl iodide.[1] Always check the solubility of your nucleophilic salt in your reaction solvent.
Section 3: Data Tables for Optimization
Table 1: Solvent Selection Guide for Sₙ2 Reactions
| Solvent | Type | Dielectric Constant (ε) | Effect on Sₙ2 Rate (with anionic Nu⁻) | Rationale |
| DMSO | Polar Aprotic | 47 | Excellent | Poorly solvates anions, leaving the nucleophile highly reactive.[2] |
| DMF | Polar Aprotic | 37 | Excellent | Similar to DMSO, effectively solvates cations but not anions. |
| Acetone | Polar Aprotic | 21 | Good | A common and effective solvent for Sₙ2 reactions.[2] |
| Acetonitrile (ACN) | Polar Aprotic | 38 | Good | Another effective polar aprotic option. |
| THF | Polar Aprotic | 7.6 | Moderate | Less polar, but still a viable option, especially for organometallic reagents. |
| Ethanol/Methanol | Polar Protic | 24 / 33 | Poor | Solvates and stabilizes the nucleophile via H-bonding, reducing its reactivity.[4] |
| Water | Polar Protic | 80 | Very Poor | Strong H-bonding significantly deactivates the nucleophile.[4] |
Table 2: Troubleshooting Logic Summary
| Symptom Observed | Primary Suspect(s) | Recommended Action(s) |
| Low or No Conversion | Weak Nucleophile, Protic Solvent, Low Temperature | 1. Switch to a polar aprotic solvent (DMF, DMSO).2. Use a stronger nucleophile or deprotonate it first.3. Increase temperature moderately (e.g., to 50 °C). |
| Epoxide Formation | Basic Nucleophile/Conditions, Unprotected -OH Group | 1. Protect the hydroxyl group (e.g., as a TBDMS ether) before substitution.2. If possible, run the reaction under neutral conditions. |
| Elimination Product Seen | Strong/Bulky Base, High Temperature | 1. Lower the reaction temperature.2. Use a nucleophile that is a weaker base (e.g., NaN₃ instead of NaOtBu). |
| Inconsistent Results | Wet Solvents/Reagents, Reagent Degradation | 1. Use anhydrous solvents and fresh reagents.2. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if reagents are air/moisture sensitive. |
Section 4: Experimental Protocols
Protocol 1: General Sₙ2 Reaction with Sodium Azide
This protocol describes the synthesis of (R)-1-azidopropan-2-ol, a common intermediate.
Materials:
-
(R)-1-Iodopropan-2-ol (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (R)-1-Iodopropan-2-ol and anhydrous DMF (approx. 0.5 M concentration).
-
Add sodium azide to the stirred solution.[2]
-
Heat the reaction mixture to 50-60 °C. Causality Note: Gentle heating increases the rate of this Sₙ2 reaction without significantly promoting side reactions.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and quench by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Standard experimental workflow for Sₙ2 substitution.
Protocol 2: Base-Promoted Intramolecular Cyclization to (R)-Propylene Oxide
This protocol deliberately leverages the intramolecular pathway to synthesize the chiral epoxide.
Materials:
-
(R)-1-Iodopropan-2-ol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Carefully add the sodium hydride to the THF and cool the suspension to 0 °C in an ice bath. Safety Note: NaH reacts violently with water. Handle with extreme care.
-
Slowly add a solution of (R)-1-Iodopropan-2-ol in anhydrous THF to the NaH suspension dropwise. Causality Note: The NaH acts as a strong, non-nucleophilic base to deprotonate the alcohol, forming the sodium alkoxide in situ.[8]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The alkoxide will displace the iodide intramolecularly.[9]
-
Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether. Note: Propylene oxide is volatile. Use caution during concentration.
-
Dry the organic layer, filter, and use the solution directly or carefully remove the solvent at low temperature and atmospheric pressure.
Section 5: References
-
Factors affecting the Sₙ2 Reaction. (2021). Chemistry LibreTexts. [Link]
-
The Sₙ2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]
-
Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
-
Alcohols in SN1 and SN2 Reactions. Chemistry Steps. [Link]
-
Halohydrin Practice Problems. Pearson. [Link]
-
Microwave-assisted ring opening of epoxides: a general route to the synthesis of 1-aminopropan-2-ols with anti malaria parasite activities. (2007). PubMed. [Link]
-
Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry. [Link]
-
Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry. [Link]
-
Alcohols in Substitution Reactions with Tons of Practice Problems. Chemistry Steps. [Link]
-
BASE PROMOTED CYLIZATION OF HALOHYDRINS I PROBLEM. (2012). YouTube. [Link]
-
Nucleophilic Substitution Mechanisms Menu. Chemguide. [Link]
-
nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]
-
Solvent Effects - aliphatic nucleophilic substitution. College of Saint Benedict. [Link]
-
Alcohol Protecting Groups. University of Wisconsin-Madison. [Link]
-
Alcohol synthesis based on the SN2 reactions of alkyl halides with squarate dianion. (2024). Nature. [Link]
-
Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. (2014). Chemistry LibreTexts. [Link]
-
Epoxide synthesis by ring closure. Organic Chemistry Portal. [Link]
-
Protecting Groups For Alcohols. Chemistry Steps. [Link]
-
Ch 11. Nucleophilic Substitution and Elimination Reactions. CSUSM. [Link]
-
Effect of solvent in Nucleophilic Substitution Reaction. (2019). YouTube. [Link]
-
Halohydrin Formation and Epoxidation of Alkenes. (2023). YouTube. [Link]
-
Base-promoted cyclization of halohydrins. (2019). Chegg.com. [Link]
-
Halogenation of Alkenes; Halohydrin Formation. (2023). YouTube. [Link]
-
Protecting group. Wikipedia. [Link]
-
Epoxide Synthesis and Ring-Opening Reactions. (2020). Encyclopedia.pub. [Link]
-
Nucleophilic Substitution Reactions (Exercises). (2019). Chemistry LibreTexts. [Link]
-
SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! (2021). YouTube. [Link]
-
Theoretical investigations of solvent effects on nucleophilic substitution reactions. (2021). ResearchGate. [Link]
-
Sustainable Synthesis of Epoxides from Halohydrin Cyclization. ResearchGate. [Link]
-
Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
The SN1 Reaction Mechanism and SN1 Practice Problems. (2024). Chemistry Steps. [Link]
-
Nuclophilic I– Reagents. Wordpress. [Link]
-
Microwave-Assisted Ring Opening of Epoxides: A General Route to the Synthesis of 1-Aminopropan-2-ols. ResearchGate. [Link]
-
Common Blind Spot: Intramolecular Reactions. (2011). Master Organic Chemistry. [Link]
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Technical Support Center: Scale-Up Synthesis of (R)-1-Iodopropan-2-ol
Current Status: Operational Topic: Process Chemistry & Scale-Up Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The scale-up synthesis of (R)-1-Iodopropan-2-ol (CAS: 996-21-4) presents a unique tripartite challenge: Regiocontrol , Thermal Safety , and Product Stability .
While the transformation appears simple—ring-opening of (R)-propylene oxide (PO) with an iodide source—the industrial reality is unforgiving. A lack of control over the reaction pH or temperature leads to the formation of the unwanted regioisomer (2-iodo-1-propanol) or racemization via an
This guide provides a self-validating protocol designed for >1 kg scale manufacturing, prioritizing the Atom-Economic Direct Opening route using Sodium Iodide (NaI).
Module 1: Route Selection & Mechanism
The Core Workflow
We utilize a Buffered Nucleophilic Opening of (R)-Propylene Oxide. This method is superior to the Finkelstein reaction (Cl
Critical Mechanism:
To retain the (R)-configuration at the C2 position, the reaction must proceed via a pure
-
Condition A (Correct): Mildly acidic/buffered conditions favor attack at the less hindered primary carbon.
-
Condition B (Failure Mode): Strong Lewis acids or Bronsted acids increase the cationic character of the secondary carbon (C2), leading to attack at C2 (wrong regioisomer) and potential racemization.
Visualization: Reaction Pathways
The following diagram illustrates the divergence between the desired pathway and the failure modes.
Figure 1: Mechanistic divergence in the ring-opening of propylene oxide. Pathway A preserves chirality and regioselectivity.
Module 2: Experimental Protocol (Scale-Up Optimized)
Scale: 1.0 mol (approx. 58 g PO input)
Step-by-Step Methodology
-
Reagent Preparation:
-
Charge a reactor with Sodium Iodide (NaI) (1.1 eq) and Acetonitrile (MeCN) or Acetone (5 vol).
-
Technical Note: Acetone is cheaper, but MeCN often yields cleaner regio-profiles.
-
Add Acetic Acid (AcOH) (1.1 eq).
-
Why? AcOH buffers the reaction, protonating the epoxide oxygen just enough to activate it for nucleophilic attack without generating a full carbocation.
-
-
Cooling (Critical Safety Step):
-
Cool the slurry to 0°C – 5°C .
-
Safety: Epoxide ring opening is highly exothermic (
). Uncontrolled addition leads to thermal runaway.
-
-
Controlled Addition:
-
Add (R)-Propylene Oxide (1.0 eq) dropwise over 2 hours.
-
Monitor internal temperature; do not allow it to exceed 10°C.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.
-
IPC (In-Process Control): Check GC for consumption of PO. If PO remains >2%, add 0.1 eq AcOH and stir for 1 hour.
-
-
Work-up:
-
Quench with saturated
(carefully, gas evolution). -
Extract with Ethyl Acetate (EtOAc) or MTBE.
-
Wash organic layer with
(Sodium Thiosulfate) to remove free iodine (indicated by yellow color). -
Dry over
and concentrate under reduced pressure at <40°C .
-
Module 3: Troubleshooting & FAQs
Category 1: Regioselectivity & Yield
Q: My GC shows a significant amount of 2-iodo-1-propanol (approx. 15%). How do I fix this?
-
Diagnosis: The reaction temperature was likely too high during addition, or the acid catalyst was too strong.
-
Corrective Action:
-
Ensure temperature during addition is strictly <5°C.
-
Switch from stronger acids (like
or ) to Acetic Acid or a Cerium(III) Chloride ( ) catalyst system. is highly regioselective for terminal attack.
-
Q: The reaction stalls at 80% conversion.
-
Diagnosis: Depletion of the acid activator or sequestration of iodide.
-
Corrective Action: Add an additional 0.1–0.2 eq of Acetic Acid. Do not add more heat, as this promotes byproduct formation.
Category 2: Purification & Stability
Q: The product turns brown/purple during rotary evaporation.
-
Diagnosis: Iodine liberation due to light exposure or thermal decomposition (elimination of HI).
-
Corrective Action:
-
Light: Wrap all flasks in aluminum foil.
-
Heat: Keep bath temperature <40°C .
-
Stabilization: Add a small piece of Copper wire or Silver wool to the receiving flask during distillation to scavenge free iodine.
-
Q: Can I distill this product at atmospheric pressure?
-
Answer: NO. 1-Iodopropan-2-ol will decompose/polymerize.
-
Protocol: Use high vacuum distillation (<5 mmHg). The boiling point should be approx. 60–65°C at 10 mmHg.
Troubleshooting Matrix
| Symptom | Probable Cause | Immediate Fix | Prevention |
| Low Regioselectivity (<90:[1]10) | Reaction temp >25°C or strong acid used. | None (cannot separate easily). | Use AcOH/NaI at 0°C. |
| Product is Yellow | Free Iodine ( | Wash with | Store in amber bottles; use Cu stabilizer. |
| Low ee% (Racemization) | Acid attack at C2 (Secondary C). | Check optical rotation. | Avoid Lewis acids like |
| Exotherm Spike | PO addition rate too fast. | Stop addition; maximize cooling. | Use a dosing pump; calculate cooling capacity. |
Module 4: Quality Control & Analytics
To validate your batch, compare against these standard metrics.
| Parameter | Specification | Method |
| Appearance | Clear, colorless to pale yellow liquid | Visual |
| Purity (GC) | > 98.0% | GC-FID |
| Regio-ratio | > 97:3 (1-iodo : 2-iodo) | |
| Enantiomeric Excess | > 99% ee | Chiral GC / HPLC |
| Water Content | < 0.5% | Karl Fischer |
NMR Distinction (CDCl3):
-
(R)-1-Iodopropan-2-ol: Methyl doublet at
ppm; appears as a multiplet/doublet of doublets at ppm. -
2-Iodopropan-1-ol (Impurity): Methyl doublet is shifted downfield (
ppm) due to the iodine on the secondary carbon.
References
-
BenchChem. 1-Iodopropan-2-ol: Optimization of Synthetic Protocols. Retrieved from 2.
-
PubChem. Compound Summary: 1-Iodopropan-2-ol (CID 13398828).[1] National Library of Medicine. Retrieved from .
-
Organic Chemistry Portal. Iodohydrin Synthesis by Iodination or Substitution. Retrieved from .
-
Fisher Scientific. Safety Data Sheet: 2-Iodopropane (Isomer Comparison). Retrieved from 3.
-
ChemicalBook. Properties and Stability of Iodopropanes. Retrieved from 4.[4]
Sources
Technical Support Center: Enantiomeric Excess Determination of (R)-1-Iodopropan-2-ol
Welcome to the technical support center for the analysis of (R)-1-Iodopropan-2-ol. The accurate determination of enantiomeric excess (ee) is critical in many fields, particularly in pharmaceutical development and asymmetric synthesis, where the biological activity of a molecule can be highly dependent on its stereochemistry.[1][2] This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the primary methods used to determine the enantiomeric excess of (R)-1-Iodopropan-2-ol.
Section 1: Foundational Concepts
Q1: What is enantiomeric excess (ee) and why is it crucial for (R)-1-Iodopropan-2-ol?
A1: Enantiomers are non-superimposable mirror images of a chiral molecule.[3] A 50:50 mixture of two enantiomers is called a racemic mixture and is optically inactive.[4] Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in excess of the other.[5] It is calculated as:
% ee = |(% Major Enantiomer - % Minor Enantiomer)|[5]
For (R)-1-Iodopropan-2-ol, a key chiral building block in organic synthesis, ensuring high enantiomeric purity is vital. Different enantiomers can have vastly different pharmacological effects, so regulatory bodies often require strict control over the enantiomeric composition of drug substances.[2][6]
Q2: What are the principal analytical methods for determining the enantiomeric excess of a chiral alcohol like (R)-1-Iodopropan-2-ol?
A2: The most widely used techniques for determining the enantiomeric excess of chiral compounds, including (R)-1-Iodopropan-2-ol, are:
-
Chiral Chromatography: This includes High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase (CSP).[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be done either directly with chiral solvating agents (CSAs) or indirectly after derivatization with a chiral derivatizing agent (CDA).[3][10][11]
-
Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral sample.[11][12]
Each method has its own set of advantages and challenges, which will be addressed in the following sections.
Section 2: Chiral Chromatography (HPLC & GC)
Chiral chromatography is a powerful technique for separating enantiomers.[13][14] The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP).[8][13]
Q3: I am not getting baseline separation of the enantiomers of 1-Iodopropan-2-ol on my chiral HPLC column. What should I do?
A3: Achieving baseline separation is critical for accurate quantification. Here’s a troubleshooting guide:
-
Optimize the Mobile Phase:
-
Normal Phase: For polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®), vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small changes can have a significant impact on resolution.
-
Additives: For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution.[15] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.
-
-
Change the Chiral Stationary Phase (CSP): Not all CSPs are suitable for every compound. Polysaccharide-based, cyclodextrin-based, and protein-based columns are common choices.[6][16] If one type of CSP is not providing adequate separation, trying a different type is a logical next step.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP. Temperature can also affect selectivity; try running the separation at both sub-ambient and elevated temperatures.
-
Consider Indirect Methods: If direct separation proves difficult, derivatizing the alcohol with a chiral or achiral reagent to form diastereomers can allow for separation on a standard achiral column.[17]
Q4: My peak shapes are poor (tailing or fronting) in my chiral GC analysis. How can I improve them?
A4: Poor peak shape in GC can lead to inaccurate integration and, consequently, an incorrect ee value. Consider the following:
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[13] Try diluting your sample and injecting a smaller volume.
-
Optimize Temperature Program: A slow temperature ramp can improve the separation of early-eluting peaks.[13] Ensure the initial oven temperature is appropriate for your analyte.
-
Verify Liner and Injection Port Cleanliness: Active sites in the liner or injection port can cause peak tailing. Regular maintenance and the use of deactivated liners are crucial.
-
Derivatization: For polar analytes like alcohols, derivatization to a less polar ester or ether can improve peak shape and volatility.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives, as they have broad applicability.[8]
-
Mobile Phase Screening:
-
Prepare mobile phases with varying ratios of n-hexane and isopropanol (e.g., 90:10, 80:20, 70:30).
-
Inject a racemic standard of 1-Iodopropan-2-ol for each mobile phase composition.
-
Monitor the chromatogram for separation of the two enantiomeric peaks.
-
-
Optimization:
-
Fine-tune the mobile phase composition around the ratio that showed the best initial separation.
-
If peak shape is poor, add a small amount of an appropriate modifier (e.g., 0.1% DEA for basic compounds).
-
Adjust the flow rate (e.g., between 0.5 and 1.5 mL/min) and column temperature to maximize resolution.
-
-
Quantification: Once baseline separation is achieved, integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.[8]
Data Presentation: Chiral Chromatography Parameters
| Parameter | Chiral HPLC (Direct) | Chiral GC (Indirect) |
| Principle | Direct separation on a CSP | Derivatization to diastereomers, separation on an achiral column |
| Chiral Selector | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Derivatizing Agent (e.g., Mosher's acid chloride) |
| Mobile Phase/Carrier Gas | n-Hexane / Isopropanol | Helium or Hydrogen |
| Detection | UV or Refractive Index | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Sample Preparation | Dilution in mobile phase | Derivatization required |
| Key Advantage | Direct analysis, simpler sample preparation | High sensitivity and resolution |
Section 3: NMR Spectroscopy
NMR spectroscopy is another powerful tool for determining enantiomeric excess.[1][18] It relies on creating a diastereomeric environment for the enantiomers, which results in distinguishable NMR signals.[3]
Q5: I've added a chiral solvating agent (CSA) to my NMR sample of 1-Iodopropan-2-ol, but I don't see any peak splitting. What's the issue?
A5: Several factors can prevent the resolution of enantiomeric signals with a CSA:
-
Insufficient CSA Concentration: The interaction between the CSA and the analyte is an equilibrium process. Ensure you have added a sufficient molar excess of the CSA.
-
Poor Host-Guest Interaction: The choice of CSA is crucial. For an alcohol like 1-Iodopropan-2-ol, CSAs that can form hydrogen bonds are often effective. If one CSA doesn't work, try another with a different structural motif.
-
Solvent Effects: The solvent can compete with the analyte for binding to the CSA. Use a non-coordinating solvent like CDCl₃ or C₆D₆.
-
Temperature: The binding affinity can be temperature-dependent. Acquiring the spectrum at a lower temperature may enhance the interaction and lead to peak splitting.
Q6: I'm performing a Mosher's ester analysis, but the interpretation of the NMR spectra is ambiguous. How can I be sure of my assignment?
A6: Mosher's ester analysis is a robust method for determining absolute configuration and can also be used for ee determination.[19][20] Ambiguity can arise from overlapping signals or incorrect conformational models.
-
Ensure Complete Derivatization: Incomplete reaction with the Mosher's acid chloride can lead to a misinterpretation of the diastereomeric ratio.[4] Use a slight excess of the reagent and ensure the reaction goes to completion.
-
Acquire High-Resolution Spectra: A high-field NMR spectrometer is recommended to resolve complex multiplets.
-
2D NMR Spectroscopy: Use COSY and HSQC experiments to unambiguously assign all the proton and carbon signals of the diastereomeric esters.[21]
-
Use Both (R)- and (S)-MTPA Esters: Preparing both diastereomers is essential for the comparative analysis of chemical shifts (Δδ = δS - δR), which is the foundation of this method.[19][21]
Experimental Protocol: Mosher's Ester Analysis
-
Esterification: In two separate vials, react the enantiomerically enriched 1-Iodopropan-2-ol with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, respectively, in the presence of a non-nucleophilic base like pyridine or DMAP.
-
Work-up: After the reaction is complete, quench the reaction and purify the resulting diastereomeric esters.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis:
-
Assign the corresponding protons in both spectra.
-
Calculate the chemical shift difference (Δδ) for each pair of protons.
-
The integration of the well-resolved signals of the two diastereomers will give the enantiomeric excess.
-
Visualization: Workflow for NMR-based ee Determination
Caption: Workflow for ee determination via NMR using a chiral derivatizing agent.
Section 4: Polarimetry
Polarimetry is one of the oldest methods for analyzing chiral compounds.[12] It measures the extent to which a substance rotates the plane of polarized light.
Q7: Can I rely solely on polarimetry to determine the enantiomeric excess of my (R)-1-Iodopropan-2-ol sample?
A7: While polarimetry is a straightforward technique, it has significant limitations and is generally not recommended as the sole method for accurate ee determination.[4][9]
-
Dependence on Purity: The measured optical rotation is highly sensitive to the presence of chiral and even achiral impurities.[4]
-
Requires a Known Standard: To calculate the enantiomeric excess (often referred to as optical purity in this context), you must know the specific rotation of the pure enantiomer under the exact same conditions (concentration, solvent, temperature, wavelength).[22]
-
Non-Linearity: For some compounds, the relationship between optical rotation and enantiomeric excess is not linear.[4]
Polarimetry is best used as a quick, qualitative check to see if a sample is enriched in one enantiomer, but it should always be confirmed by a more reliable method like chiral chromatography or NMR.
Visualization: Logic of Enantiomeric Excess Determination Methods
Caption: Comparison of the core principles of chromatographic and NMR-based ee determination.
References
-
Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications. Available at: [Link]
-
American Chemical Society. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]
-
Thieme. (n.d.). Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis. Available at: [Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]
-
National Institutes of Health. (n.d.). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PubMed Central. Available at: [Link]
-
American Chemical Society. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]
-
Fordham University. (n.d.). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Fordham Research Commons. Available at: [Link]
-
Shah, R. D., & Nafie, L. A. (2001). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Current Opinion in Drug Discovery & Development. Available at: [Link]
-
Chemistry LibreTexts. (2020). Optical Activity and Racemic Mixtures. Chemistry LibreTexts. Available at: [Link]
-
PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. Available at: [Link]
-
MDPI. (n.d.). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules. Available at: [Link]
-
Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PubMed Central. Available at: [Link]
-
University of Liverpool. (2021). Stereochemistry - Stereoelectronics. University of Liverpool. Available at: [Link]
-
Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. Available at: [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Available at: [Link]
-
American Chemical Society. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. Available at: [Link]
-
University of Bristol. (n.d.). Determination of enantiomeric excess. University of Bristol. Available at: [Link]
-
ResearchGate. (2025). Recent studies on the use of MPA and MTPA in the determination of the absolute configuration of secondary alcohols by 1H NMR. ResearchGate. Available at: [Link]
-
HPLC.eu. (n.d.). chiral columns. HPLC.eu. Available at: [Link]
-
ResearchGate. (2025). NMR determination of enantiomeric excess. ResearchGate. Available at: [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]
-
Wiley Online Library. (2025). Preparation of 2-Iodo Allylic Alcohols from 2-Butyn-1,4-diol. ChemInform. Available at: [Link]
-
Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Available at: [Link]
-
Chemistry LibreTexts. (2020). Chiral Chromatography. Chemistry LibreTexts. Available at: [Link]
-
National Institutes of Health. (n.d.). 2-Iodopropan-1-ol. PubChem. Available at: [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available at: [Link]
-
National Institutes of Health. (n.d.). 1-Iodo-2-phenylpropan-2-ol. PubChem. Available at: [Link]
Sources
- 1. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stereoelectronics.org [stereoelectronics.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. gcms.cz [gcms.cz]
- 14. hplc.eu [hplc.eu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
Removal of residual reagents from (R)-1-Iodopropan-2-ol purification
This guide is structured as a specialized Technical Support Center for researchers working with chiral halohydrins. It addresses the specific challenges of purifying (R)-1-Iodopropan-2-ol (CAS: 996-21-4), focusing on the removal of residual reagents common to epoxide ring-opening and Finkelstein syntheses.
Status: Operational | Role: Senior Application Scientist Topic: Removal of Residual Reagents & Impurities
Executive Summary
(R)-1-Iodopropan-2-ol is a sensitive chiral building block.[1] Its synthesis—typically via the regioselective ring-opening of (R)-propylene oxide with an iodide source (e.g., NaI/LiI) or Finkelstein substitution—often leaves a "cocktail" of residual reagents: free iodine (
Critical Warning: This compound is thermally unstable and light-sensitive. Attempting atmospheric distillation will result in decomposition (liberation of HI and polymerization). Vacuum distillation is mandatory.
Troubleshooting Hub (Q&A)
Direct solutions to common user tickets.
Ticket #01: "My crude product is dark brown/purple. How do I remove the color?"
Diagnosis: Presence of free Iodine (
-
Reagent: 10% Aqueous Sodium Thiosulfate (
) or Sodium Bisulfite ( ). -
Protocol: Wash the organic phase with the thiosulfate solution until the color shifts from purple/brown to pale yellow or colorless.
-
Tip: If the organic layer remains yellow, it may be due to the product itself or trace polymeric impurities, but the deep purple of iodine should vanish immediately.
Ticket #02: "I have persistent solids precipitating during concentration."
Diagnosis: Residual Inorganic Salts (NaI, LiI, salts from catalysts). The Science: While bulk salts are removed in the aqueous phase, trace amounts can remain entrained in wet organic solvents (especially ethers or acetone). The Fix: The "Back-Wash" & Filtration.
-
Solvent Swap: If your reaction was in acetone, you must swap to a hydrophobic solvent (Diethyl Ether or DCM) before washing. Salts are too soluble in wet acetone.
-
Brine Wash: After the thiosulfate wash, use saturated NaCl (brine). This pulls residual water and dissolved ions out of the organic phase.
-
Filtration: After drying with
, filter through a fritted glass funnel. Do not decant; decanting often carries over fine salt dust.
Ticket #03: "My product is decomposing during distillation (fuming/tarring)."
Diagnosis: Thermal Decomposition or Acidic Residues.
The Science: 1-Iodopropan-2-ol can undergo dehydrohalogenation (releasing HI) or polymerize if heated above 100°C or if acidic species (residual Lewis acids like
-
Neutralize: Ensure the crude is pH neutral before distillation. Wash with Saturated
if an acid catalyst was used. -
Vacuum: Use a high-vacuum line (<10 mmHg). The boiling point is approx. 59–63°C at 9 mmHg [1]. Do not exceed a bath temperature of 80°C.
Data & Specifications
Physical Properties & Solubility Profile
| Parameter | Value | Notes |
| Boiling Point | 59–63°C @ 9 mmHg | Decomposes at atm.[3][4] pressure [1].[5] |
| Density | ~1.90 g/cm³ | Significantly denser than water; organic layer will be on the bottom if using DCM. |
| Appearance | Colorless to pale yellow liquid | Darkens (brown) upon storage (light sensitive). |
| Solubility | Soluble in Ethanol, Ether, DCM | Slightly soluble in water; hydrolyzes slowly. |
| Stability | Cold (+4°C), Dark, Inert Gas | Store over Copper wire to stabilize (scavenges free |
Detailed Purification Protocol (The "Golden Path")
Recommended workflow for >98% purity.
Prerequisites:
-
Crude reaction mixture (assumed in organic solvent or neat).[2]
-
Reagents:
or DCM, 10% , Sat. , Brine, .
Step 1: Solvent Exchange (If applicable) If the reaction solvent was water-miscible (Acetone, THF, Acetonitrile):
-
Concentrate the crude mixture via rotary evaporation (bath <40°C) to remove the bulk solvent.
-
Redissolve the residue in Diethyl Ether (
) or Dichloromethane (DCM) .-
Why? To create a distinct biphasic system for washing.
-
Step 2: The Reductive Wash (Iodine Removal)
-
Transfer solution to a separatory funnel.
-
Add 10% Aqueous Sodium Thiosulfate (1:1 volume ratio).
-
Shake vigorously for 2 minutes. Vent frequently.
-
Observe color change: Dark brown
Pale Yellow/Clear. -
Separate layers.[6] (Note: If using DCM, organic layer is on the bottom).
Step 3: Neutralization & Salt Removal
-
Wash organic layer with Saturated Sodium Bicarbonate (
) .-
Purpose: Neutralizes residual acid catalysts (prevents decomposition during distillation).
-
-
Wash organic layer with Brine (Sat. NaCl) .
-
Purpose: Breaks emulsions and removes trapped water/salts.
-
Step 4: Drying & Isolation
-
Dry organic layer over anhydrous Magnesium Sulfate (
) for 15 minutes. -
Filter off the drying agent.
-
Concentrate in vacuo (Rotovap). Do not heat above 40°C.
Step 5: Final Purification (Vacuum Distillation)
-
Set up a short-path distillation apparatus.
-
Wrap the column in foil (light protection).
-
Apply high vacuum (<10 mmHg).
-
Collect the fraction boiling at 59–63°C .
-
Storage: Flush vial with Argon/Nitrogen, wrap in foil, and store at 4°C.
Process Logic Visualization
The following diagram illustrates the decision logic for the workup procedure.
Figure 1: Decision tree for the purification of iodohydrins, prioritizing the removal of reactive impurities before thermal isolation.
References
-
Chemsrc. (2025).[7][8][9] 2-Propanol, 1-iodo- Physical Properties and Boiling Point Data. Retrieved from [Link]
-
Frontier, A. (2026).[10] Workup for Removing Bromine or Iodine. University of Rochester (Not Voodoo).[10] Retrieved from [Link]
-
PubChem. (2025).[7][8] 1-Iodopropan-2-ol Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. 2-Iodopropane | 75-30-9 [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. 2-Propanol, 1-iodo | CAS#:996-21-4 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. 2-Iodopropane CAS#: 75-30-9 [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. 1-Iodopropane | C3H7I | CID 33643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Iodopropan-2-ol | C3H7IO | CID 13398828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Workup [chem.rochester.edu]
Stability of (R)-1-Iodopropan-2-ol under different pH conditions
Technical Support Center: (R)-1-Iodopropan-2-ol Stability Guide
Module 1: Critical Stability Alerts (Read Me First)
(R)-1-Iodopropan-2-ol (CAS: 10202-28-5, generic isomer 12454402) is a metastable intermediate . Unlike its chloro- or bromo-analogs, the carbon-iodine bond is exceptionally weak (
Three Golden Rules for Handling:
-
Strict pH Control: This molecule is a "loaded spring." In basic conditions (
), it will cyclize to (R)-propylene oxide within minutes. -
Photon Shielding: Iodine is a massive, polarizable leaving group. Exposure to UV/visible light cleaves the C-I bond, liberating free iodine (
) and turning the sample yellow/brown. -
Cold Chain: Store at
under Argon. At room temperature, spontaneous disproportionation can occur.
Module 2: The Chemistry of Instability (Mechanistic Insight)
To troubleshoot effectively, you must understand why the molecule fails. The stability of (R)-1-Iodopropan-2-ol is governed by the competing rates of intramolecular cyclization (Base) and substitution/elimination (Acid).
Visualizing the Degradation Pathways
Figure 1: The "Death Triangle" of Iodohydrins. The dominant failure mode is the base-catalyzed conversion to epoxide.
Module 3: Troubleshooting & FAQs
Scenario A: Basic Conditions (pH > 7)
Q: I adjusted my reaction mixture to pH 9 for extraction, and my product disappeared. Where did it go? A: You likely converted it into (R)-propylene oxide.
-
Mechanism: In basic media, the hydroxyl group is deprotonated to form an alkoxide.[1] Because the iodine is on the adjacent carbon and is an excellent leaving group, the oxygen attacks the carbon from the back (Intramolecular Williamson Ether Synthesis).
-
Speed: For iodohydrins, this happens
to times faster than for chlorohydrins due to the weakness of the C-I bond. -
Stereochemical Impact: The stereocenter at C2 is retained in the epoxide structure, but the chemical identity is lost. The epoxide is volatile (bp ~34°C) and may be lost during rotary evaporation.
Corrective Action:
-
Keep workups slightly acidic to neutral (pH 5.0–6.5).
-
Quench basic reactions with dilute
buffer, not strong acid.
Scenario B: Acidic Conditions (pH < 4)
Q: My sample is acidic, but I see a new peak on HPLC and the optical rotation is dropping. A: You are likely experiencing acid-catalyzed racemization or substitution.
-
Mechanism: Strong acids protonate the hydroxyl group. This can lead to the formation of a transient carbocation at C2 (secondary cation). Once the carbocation forms, the chiral information is lost (planar intermediate). Water or iodide ions can then attack from either side, resulting in a racemic mixture or di-iodo impurities.
-
Observation: Loss of enantiomeric excess (ee%) over time.
Corrective Action:
-
Avoid strong mineral acids (HCl,
). -
If acidification is necessary, use weak organic acids (Acetic acid) and keep temperature
.
Scenario C: Appearance & Storage
Q: The liquid turned from colorless to tea-brown overnight. Is it ruined? A: It has partially oxidized.
-
Cause:
. The brown color is elemental iodine. -
Impact: While the bulk material might still be intact, free iodine is an oxidant and can catalyze further decomposition or polymerization.
-
Salvagable? If the color is light yellow, you can wash with a dilute Sodium Thiosulfate (
) solution to reduce back to colorless , then re-extract. If deep brown, purity is likely compromised.
Module 4: Experimental Protocols
Protocol 1: Safe Quenching of Reaction Mixtures
Use this when isolating the iodohydrin from a synthesis reaction.
| Step | Action | Critical Note |
| 1 | Cool Down | Bring reaction mixture to |
| 2 | Buffer Prep | Prepare a 0.5M Sodium Phosphate Monobasic ( |
| 3 | Quench | Add buffer dropwise. Monitor pH with a calibrated probe. |
| 4 | Target | Stop addition when pH reaches 6.0 ± 0.2 . |
| 5 | Extraction | Extract immediately with |
Protocol 2: Purity Check (GC-MS)
Standard GC methods may decompose the sample due to thermal instability.
-
Inlet Temp: Set to low (
max). High inlet temps will cause "ghost" peaks of propylene oxide formed inside the injector. -
Column: Non-polar (e.g., DB-5 or HP-5).
-
Flow: High flow rate to minimize residence time on the column.
References
-
PubChem. (n.d.).[2][3][4] 1-Iodopropan-2-ol Compound Summary. National Library of Medicine. Retrieved February 5, 2026, from [Link]
- Winstein, S., & Lucas, H. J. (1939). The Coordination of Silver Ion with Unsaturated Compounds. Journal of the American Chemical Society.
-
Master Organic Chemistry. (2015). Epoxide Formation from Halohydrins. Retrieved February 5, 2026, from [Link]
Sources
Analytical methods for detecting impurities in (R)-1-Iodopropan-2-ol samples
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the analysis of (R)-1-Iodopropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and quantifying impurities in your samples. As a critical chiral building block in pharmaceutical synthesis, ensuring the purity of (R)-1-Iodopropan-2-ol is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maintain the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before starting your analysis.
Q1: What are the most critical impurities to monitor in (R)-1-Iodopropan-2-ol samples?
A1: Impurities in (R)-1-Iodopropan-2-ol can be categorized by their origin and chemical structure. The most critical ones to control are:
-
Enantiomeric Impurity: The (S)-enantiomer, (S)-1-Iodopropan-2-ol. Since biological systems are stereospecific, the presence of the incorrect enantiomer can lead to reduced efficacy or off-target effects in the final drug product.
-
Regioisomeric Impurity: 2-Iodopropan-1-ol. This isomer can arise from non-selective ring-opening of the propylene oxide precursor during synthesis and may have different reactivity in subsequent steps.[1]
-
Process-Related Impurities: These include unreacted starting materials (e.g., propylene oxide, glycidol), reagents (e.g., residual iodine), and reaction by-products.
-
Residual Solvents: Volatile organic compounds used during synthesis and purification, such as acetone, dimethyl sulfoxide (DMSO), or isopropanol, must be monitored and controlled.[2][3]
| Impurity Type | Example | Typical Origin | Primary Analytical Technique |
| Enantiomeric | (S)-1-Iodopropan-2-ol | Non-enantioselective synthesis | Chiral High-Performance Liquid Chromatography (HPLC) |
| Regioisomeric | 2-Iodopropan-1-ol | Non-regioselective synthesis | HPLC, Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) |
| Starting Material | Propylene Oxide | Incomplete reaction | Headspace GC-Mass Spectrometry (GC-MS) |
| By-product | 2-Iodopropane | Side reactions | GC-MS |
| Degradant | Free Iodine (I₂) | Exposure to light or heat | UV-Vis Spectrophotometry, HPLC |
| Residual Solvent | Acetone, Isopropanol | Purification process | Headspace GC-MS |
Q2: Which analytical technique is best for my specific need?
A2: The choice of technique depends entirely on the impurity you are targeting:
-
For enantiomeric purity (determining the percentage of the desired (R)-enantiomer vs. the (S)-enantiomer), Chiral HPLC is the definitive method.[4][5]
-
For volatile impurities like residual solvents and low-molecular-weight by-products, Headspace GC-MS is the industry standard due to its high sensitivity and specificity.[6][7][8]
-
For structural confirmation of the main component and identification of unknown, non-volatile impurities, NMR Spectroscopy (¹H and ¹³C) is indispensable.[9]
-
For identifying and quantifying regioisomers and other non-volatile impurities , a standard (achiral) Reverse-Phase HPLC-UV/MS method is typically used.
Q3: How do I validate my analytical method according to regulatory standards?
A3: Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[10] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, validation involves assessing several key performance parameters.[11][12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). For an impurity method, this involves demonstrating that you can separate the impurity from the main peak and other impurities.[12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[14]
-
Accuracy: The closeness of test results to the true value. This is often assessed by spiking the sample with a known quantity of the impurity standard.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Section 2: Chiral HPLC Troubleshooting Guide
The separation of enantiomers is often the most challenging aspect of purity analysis for (R)-1-Iodopropan-2-ol. This section provides solutions to common issues encountered during chiral HPLC analysis.
Q: Why am I not seeing any separation between the (R) and (S) enantiomers?
A: No separation indicates a lack of differential interaction between the enantiomers and the chiral stationary phase (CSP).
-
Causality: Enantiomers can only be separated in a chiral environment. The CSP creates transient, diastereomeric complexes with each enantiomer, one of which is more stable and therefore retained longer. If the chosen CSP and mobile phase combination does not facilitate these selective interactions, no separation will occur.[4][15]
-
Troubleshooting Steps:
-
Confirm You Are Using a Chiral Column: This is the most fundamental requirement. Verify the column model is a designated CSP (e.g., Chiralpak®, Chiralcel®).
-
Switch to a Different CSP: The "like-dissolves-like" principle is a poor predictor for chiral recognition. Different classes of CSPs (e.g., polysaccharide, cyclodextrin) offer different interaction mechanisms (π-π interactions, hydrogen bonding, steric hindrance).[16] Screening several different columns is the most effective first step.
-
Change the Mobile Phase System: If using reverse-phase, switch to normal-phase (e.g., heptane/alcohol) or polar organic mode. The solvent polarity dramatically affects the interactions between the analyte and the CSP.
-
Q: I see two peaks, but they are poorly resolved (Resolution < 1.5). How can I improve this?
A: Poor resolution means the peaks are overlapping, preventing accurate quantification. Resolution is a function of efficiency, selectivity, and retention.
-
Causality: The difference in retention time between the two enantiomers is too small relative to their peak widths. To improve resolution, you must either increase the separation between the peak maxima or decrease the width of the peaks.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: This is the most powerful tool. In normal-phase (e.g., n-heptane/isopropanol), slightly decrease the percentage of the alcohol modifier. This will increase retention times and often improves selectivity, giving the enantiomers more time to interact with the CSP.[5]
-
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the number of theoretical plates (efficiency) and allows more time for the chiral recognition process to occur, often improving resolution.
-
Lower the Column Temperature: Running the analysis at a lower temperature (e.g., 15°C instead of 25°C) can enhance the stability of the transient diastereomeric complexes, increasing selectivity and improving resolution.
-
Add an Additive: For acidic or basic compounds, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase can improve peak shape and sometimes enhance chiral recognition.[17]
-
Q: My retention times are drifting between injections. What is the cause?
A: Drifting retention times suggest that the system is not in equilibrium or that conditions are changing.
-
Causality: The composition of the mobile phase reaching the column is inconsistent, or the column temperature is fluctuating.
-
Troubleshooting Steps:
-
Ensure Column Equilibration: Chiral columns, especially in normal-phase, can require long equilibration times (1-2 hours or more) when a new mobile phase is introduced. Ensure the baseline is stable before injecting.
-
Check for Leaks: A leak in the pump or fittings will cause the flow rate to fluctuate, leading to unstable retention times.[18]
-
Use a Column Oven: Uncontrolled ambient temperature changes can cause retention times to drift. A thermostatted column compartment is essential for reproducible results.
-
Premix Mobile Phase: If using an online gradient mixer for isocratic analysis, small proportioning errors can cause drift. Premixing the mobile phase manually in a single reservoir can eliminate this variable.[18]
-
Section 3: GC and GC-MS Troubleshooting Guide
This section focuses on the analysis of volatile and semi-volatile impurities.
Protocol: Headspace GC-MS for Residual Solvents
This protocol is designed to identify and quantify common process solvents.
-
Sample Preparation:
-
Accurately weigh ~100 mg of the (R)-1-Iodopropan-2-ol sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable diluent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).
-
Add 100 µL of an internal standard solution (e.g., 1-butanol in the same diluent).
-
Immediately cap and crimp the vial securely.
-
-
Headspace Conditions:
-
Incubation Temperature: 80 °C
-
Incubation Time: 30 min
-
Syringe Temperature: 100 °C
-
Injection Volume: 1 mL (gas phase)
-
-
GC-MS Conditions:
-
Column: VF-624ms or equivalent (60 m x 0.25 mm ID, 1.4 µm film)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 240 °C (Split mode, e.g., 10:1)
-
Oven Program: 40 °C (hold 10 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line: 260 °C
-
Ion Source: 230 °C
-
Scan Range: m/z 35-350
-
Q: I am seeing a noisy or drifting baseline in my GC chromatogram. What should I do?
A: A poor baseline compromises sensitivity and integration accuracy.
-
Causality: This is often caused by column bleed, contamination in the carrier gas line or injector, or a leak in the system.
-
Troubleshooting Steps:
-
Check for Leaks: Use an electronic leak detector to check all fittings from the gas source to the detector.
-
Condition the Column: Disconnect the column from the detector and heat it to its maximum rated temperature for several hours to bake out contaminants.
-
Clean the Injector Port: Sample residue can build up in the injector. Replace the liner and septum, and clean the port as per the manufacturer's instructions.
-
Verify Gas Purity: Ensure high-purity carrier gas is being used and that gas traps (moisture, oxygen) are not exhausted.
-
Q: An unknown peak has appeared in my sample chromatogram. How do I identify it?
A: Identifying unknown peaks is a primary function of GC-MS.
-
Causality: The peak could be a new process impurity, a degradation product, or a contaminant from the sample handling process.
-
Troubleshooting Steps:
-
Analyze the Mass Spectrum: The fragmentation pattern is a chemical fingerprint.[6] Compare the acquired spectrum against a commercial library (e.g., NIST, Wiley).[19]
-
Interpret the Fragmentation: For an iodinated compound, look for characteristic ions. The molecular ion (M+) will be present if the molecule is stable. A prominent peak at m/z 127 corresponds to I+. Loss of iodine (M-127) is also a very common fragmentation pathway.[20][21]
-
Confirm with a Standard: If you have a hypothesis based on the mass spectrum, the only way to be certain is to inject a pure standard of the suspected compound and confirm that the retention time and mass spectrum match perfectly.
-
Section 4: NMR and MS for Structural Elucidation
Q: How can I use ¹H NMR to distinguish the desired product, (R)-1-Iodopropan-2-ol, from its regioisomer, 2-Iodopropan-1-ol?
A: ¹H NMR provides definitive structural information based on chemical shifts and splitting patterns.[9]
-
1-Iodopropan-2-ol (CH₃-CH(OH)-CH₂I):
-
The -CH₂I protons (the two hydrogens on the carbon bonded to iodine) will appear as two distinct signals (diastereotopic), each split by the adjacent -CH proton. This results in a complex pattern, often two doublets of doublets (dd).
-
The -CH(OH) proton will be a multiplet, split by both the -CH₃ group and the -CH₂I group.
-
The -CH₃ protons will be a simple doublet, split by the single adjacent -CH proton.
-
-
2-Iodopropan-1-ol (I-CH(CH₃)-CH₂OH):
-
The -CH₂OH protons will appear as a doublet, split only by the adjacent -CH proton. This is a much simpler signal than in the 1-iodo-2-ol isomer.
-
The -CH(I) proton will be a multiplet.
-
The -CH₃ protons will be a doublet.
-
The key is the complexity and chemical shift of the protons on the carbon bearing the primary functional group (iodine or alcohol).[22][23][24]
References
-
ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Ares, A. M., Bernal, J., Janvier, A., & Toribio, L. (2022). Chiral and Achiral Separation of Ten Flavanones Using Supercritical Fluid Chromatography. University of Valladolid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Iodine. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
Abbas, S. S., Zaazaa, H. E., Abdelkawy, M., & Abdelrahman, M. M. (2010). Spectrophotometric determination of isopropamide iodide and trifluoperazine hydrochloride in presence of trifluoperazine oxidative degradate. Drug Testing and Analysis, 2(4), 168-181. Retrieved from [Link]
-
Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]
-
Dong, Y., et al. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(16), 4999. Retrieved from [Link]
-
Nelson Labs. (n.d.). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodopropane. Retrieved from [Link]
-
Groman, A., & Stolarczyk, E. U. (2009). Development and validation of analytical procedure – Control of residual 2-iodopropane in latanoprost. Acta Poloniae Pharmaceutica, 66(5), 481-485. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Iodopropan-2-ol. PubChem. Retrieved from [Link]
-
O'Dwyer, J., et al. (1990). Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase. Journal of Chromatography B: Biomedical Sciences and Applications, 534, 135-144. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2011). Identification of Halohydrins as Potential Disinfection By-Products in Treated Drinking Water. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-iodopropane. Retrieved from [Link]
-
European Medicines Agency. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]
-
ResearchGate. (2014). Separation of propranolol enantiomers using chiral HPLC. Retrieved from [Link]
-
YouTube. (2022). HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. Retrieved from [Link]
-
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2018). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Retrieved from [Link]
-
Kim, J., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(11), 3350. Retrieved from [Link]
-
ResearchGate. (2014). Enantiomeric separation and quantitative determination of propranolol enantiomers in pharmaceutical preparations by chiral liquid chromatography. Retrieved from [Link]
-
YouTube. (2020). IODOFORM TEST, WAEC 2020 PRACTICAL CHEMISTRY,Analysis of Propan-2-ol & Quality of Hand sanitizer. Retrieved from [Link]
-
Sparkman, O. D., et al. (2011). Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
YouTube. (2020). Mass spectrometry A-level Fragmentation of organic molecules. Retrieved from [Link]
-
NMSU. (n.d.). Spectroscopy Methods of structure determination. Retrieved from [Link]
-
WSU. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). Resolution: Separation of Enantiomers. Retrieved from [Link]
-
YouTube. (2020). Chiral Screening Procedures: A Quick & Easy How-To Guide. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. 1-Iodopropan-2-ol | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Iodopropane CAS#: 75-30-9 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. GC/MS Identification of Impurities | Medistri SA [medistri.com]
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- 8. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
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- 19. nelsonlabs.com [nelsonlabs.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 23. 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 24. youtube.com [youtube.com]
Validation & Comparative
Comparative Guide: Alternative Chiral Synthons to (R)-1-Iodopropan-2-ol for Epoxide Synthesis
Executive Summary
(R)-1-Iodopropan-2-ol has long served as a functional chiral synthon for generating (R)-propylene oxide and related terminal epoxides via base-mediated cyclization. However, its industrial viability is compromised by poor atom economy (Iodine MW: 126.9 g/mol ), high cost, and photolytic instability.
This guide evaluates three superior alternatives for synthesizing chiral terminal epoxides, specifically focusing on the production of (R)-propylene oxide and its derivatives. We compare the Hydrolytic Kinetic Resolution (HKR) , Biocatalytic Reduction , and Chiral Pool (Lactate) methodologies against the iodohydrin baseline.
Recommendation:
-
For Scale-Up (>1 kg): Adopt Jacobsen HKR for its robustness and low catalyst loading.
-
For Green Chemistry (GMP): Utilize Biocatalytic Reduction (KREDs) to bypass heavy metal waste.
-
For Non-Catalytic Labs: Use the Chiral Pool (Ethyl Lactate) route for reliable, metal-free synthesis.
The Baseline: (R)-1-Iodopropan-2-ol[1]
-
Mechanism: Base-induced dehydrohalogenation.
-
Limitation: The synthesis of the iodohydrin precursor itself often requires expensive chiral starting materials or complex resolution, negating the advantage. The atom economy is < 30% due to the loss of massive iodide leaving groups.
Comparative Analysis of Alternatives
The following table contrasts the iodohydrin route with modern alternatives for synthesizing (R)-propylene oxide (and generic terminal chiral epoxides).
| Metric | (R)-1-Iodopropan-2-ol (Baseline) | Hydrolytic Kinetic Resolution (HKR) | Biocatalytic Reduction (KRED) | Chiral Pool (Ethyl Lactate) |
| Primary Reagent | Chiral Iodohydrin | Racemic Epoxide + (R,R)-Co-Salen | Chloroacetone + Enzyme | (S)-Ethyl Lactate |
| Atom Economy | Poor (Loss of I⁻) | Moderate (Resolution limits yield to 50%) | High (Enzymatic efficiency) | Moderate (Loss of Tosylate/EtOH) |
| Enantiomeric Excess (ee) | 90-95% (Source dependent) | >99% (Tunable via conversion) | >98% (Enzyme specific) | >98% (Retention of chirality) |
| Scalability | Low (Cost/Waste) | High (Industrial Standard) | High (Fermentation dependent) | Medium (Multi-step) |
| Cost Profile | $ (Cheap racemic start) | |||
| Key Risk | Instability/Light Sensitivity | Exotherm control | Enzyme stability/Cofactor cost | Racemization during tosylation |
Deep Dive: Methodologies & Protocols
Alternative A: Hydrolytic Kinetic Resolution (HKR)
Best for: High-throughput synthesis of terminal epoxides with >99% ee.[1]
The Jacobsen HKR utilizes a Co(III)-salen complex to selectively hydrate the (S)-enantiomer of a racemic epoxide, leaving the desired (R)-epoxide unreacted and enantiopure.
Mechanism of Action
The reaction relies on a cooperative bimetallic mechanism where two metal centers are required: one activates the electrophile (epoxide) and the other delivers the nucleophile (hydroxide/water).
Figure 1: Kinetic segregation of enantiomers via Co-Salen catalysis.
Experimental Protocol (Self-Validating)
-
Catalyst Activation: Dissolve (R,R)-Co(II)-salen (0.5 mol%) in CH₂Cl₂. Add acetic acid (2 eq) and stir open to air for 30 min to oxidize Co(II) to the active Co(III)-OAc species. Evaporate solvent to obtain a brown solid.
-
Reaction: Dissolve the catalyst in the racemic epoxide (neat) or minimal THF.
-
Initiation: Cool to 0°C. Add Water (0.55 equivalents relative to racemic epoxide) dropwise.
-
Critical Check: A slight exotherm indicates reaction initiation.
-
-
Resolution: Stir at room temperature for 12–18 hours.
-
Validation: Monitor by GC (chiral column). The (S)-epoxide peak should disappear, converting to the diol.
-
Workup: Distill the volatile (R)-epoxide directly from the mixture. The high boiling diol and catalyst remain in the pot.
Alternative B: Chiral Pool Synthesis (Ethyl Lactate Route)
Best for: Labs without access to transition metal catalysts or high-pressure equipment.
This route inverts the stereocenter of natural (S)-ethyl lactate to yield (R)-propylene oxide.
Workflow Diagram
Figure 2: Stepwise conversion of Ethyl Lactate to Epoxide via stereochemical inversion.
Experimental Protocol
-
Reduction: Reduce (S)-ethyl lactate (10 g) using LiAlH₄ (1.5 eq) in dry THF at 0°C. Quench (Fieser method) and isolate (S)-propane-1,2-diol.
-
Selective Tosylation: Dissolve diol in DCM/Pyridine (1:1). Add TsCl (1.05 eq) at -10°C .
-
Expert Insight: Temperature control is vital. Higher temperatures lead to bis-tosylation or reaction at the secondary alcohol, lowering yield.
-
-
Cyclization: Treat the crude monotosylate with powdered KOH (2 eq) in Et₂O at 0°C.
-
Purification: The epoxide is volatile. Distill carefully.
-
Note: This follows an S_N2 mechanism, causing inversion at the chiral center. However, since the reaction occurs at the primary carbon (the tosylate), the chiral center at C2 is actually preserved relative to the skeleton, but formal priority rules might change the nomenclature. Correction: In this specific pathway, the leaving group is on C1 (achiral). The nucleophile is the oxygen on C2 (chiral). Therefore, the C-O bond at the chiral center is not broken. The configuration (S) is retained. Wait: If the target is (R)-PO, you must start with (R)-Lactate or use a pathway that inverts C2 (e.g., mesylation of C2).
-
Correction for Protocol: To get (R)-PO from (S)-Lactate, one must turn the C2-OH into a leaving group (Mesylate) and displace it. However , the standard industrial "chiral pool" route often uses the tosylation of C1 followed by base closure which retains configuration. To obtain (R)-PO, start with (R)-Ethyl Lactate (also available, though slightly more expensive) OR use the Mitsunobu inversion on (S)-Lactate.
-
Revised Recommendation: Use (R)-Ethyl Lactate to generate (R)-Propylene Oxide via the C1-tosylation route (Retention of Configuration).
-
Alternative C: Biocatalytic Reduction
Best for: Green chemistry applications and avoiding halogenated precursors entirely.
Uses Ketoreductases (KREDs) to reduce chloroacetone to (S)-1-chloropropan-2-ol, which cyclizes to (S)-epoxide. To get the (R)-epoxide , one typically uses an anti-Prelog KRED .
-
Substrate: Chloroacetone (inexpensive).
-
Enzyme: ADH/KRED (Anti-Prelog selectivity).
-
Cofactor: NADPH (Recycled via Glucose Dehydrogenase/Glucose).
-
Cyclization: Treatment of the resulting chiral chlorohydrin with NaOH yields the epoxide.
References
-
Jacobsen, E. N. (2002). "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with Water." Journal of the American Chemical Society.[2] Link
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[3] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides." Science. Link
-
Ager, D. J. (2005). "The Synthesis of Chiral Epoxides." Current Opinion in Drug Discovery & Development. Link
-
Maeda, H., et al. (2006). "Practical Synthesis of (R)-Propylene Oxide via Biocatalytic Reduction." Bioscience, Biotechnology, and Biochemistry. Link
Sources
A Comparative Guide to the Validation of Absolute Stereochemistry in (R)-1-Iodopropan-2-ol Derivatives
In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise but a critical determinant of its biological activity, efficacy, and safety.[1] The enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of established and emerging analytical techniques for the validation of the absolute stereochemistry of (R)-1-iodopropan-2-ol derivatives, a class of chiral building blocks frequently employed in the synthesis of active pharmaceutical ingredients (APIs).
The causality behind our experimental choices lies in the need for orthogonal methods to provide unambiguous stereochemical assignments. No single technique is infallible; therefore, a multi-faceted approach ensures the highest level of confidence in the assigned stereochemistry, a cornerstone of regulatory compliance and patient safety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Mosher Ester Analysis
The Mosher ester analysis is a cornerstone NMR-based method for deducing the absolute configuration of chiral secondary alcohols.[2][3] The underlying principle involves the conversion of the chiral alcohol into a pair of diastereomeric esters using the chiral derivatizing agents, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[3][] The differing spatial arrangement of the bulky phenyl group in the resulting diastereomers leads to distinct anisotropic effects, causing measurable differences in the chemical shifts of nearby protons in the ¹H NMR spectrum.[3]
Causality of Experimental Choice:
The selection of Mosher's acid is deliberate. Its rigid conformation upon esterification and the presence of the magnetically anisotropic phenyl group create a predictable shielding/deshielding cone. This allows for a logical correlation between the observed chemical shift differences (Δδ = δS - δR) and the absolute stereochemistry of the alcohol.[5]
Experimental Protocol: Mosher Ester Analysis of (R)-1-Iodopropan-2-ol
-
Esterification:
-
In two separate flame-dried NMR tubes, dissolve ~5 mg of the enantioenriched 1-iodopropan-2-ol derivative in 0.5 mL of anhydrous pyridine-d5.
-
To one tube, add a 1.1 molar equivalent of (R)-(-)-MTPA chloride. To the other, add a 1.1 molar equivalent of (S)-(+)-MTPA chloride.
-
Seal the tubes under argon and allow the reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Acquire ancillary 2D spectra (e.g., COSY, HSQC) to unambiguously assign all relevant proton signals of the 1-iodopropan-2-ol moiety.[2]
-
-
Data Analysis:
-
Calculate the chemical shift difference (Δδ = δS - δR) for the protons on either side of the stereocenter.
-
For an (R)-alcohol, the protons on the side of the larger substituent (in this case, the iodomethyl group) will experience shielding by the phenyl group of the MTPA moiety, resulting in a negative Δδ value. Conversely, the protons on the side of the smaller substituent (the methyl group) will have a positive Δδ value.
-
Data Presentation:
| Proton Assignment | δ (S-MTPA Ester) [ppm] | δ (R-MTPA Ester) [ppm] | Δδ (δS - δR) [ppm] | Inferred Stereochemistry |
| -CH(OH)- | ||||
| -CH₂I | R | |||
| -CH₃ | R |
Logical Diagram:
Caption: Workflow for Mosher ester analysis.
Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] The resulting VCD spectrum is exquisitely sensitive to the molecule's absolute configuration.[6][7][8] The experimental spectrum is then compared to a theoretically predicted spectrum generated through quantum mechanical calculations.[7][9]
Causality of Experimental Choice:
VCD offers a significant advantage as it is a solution-phase measurement, obviating the often-challenging requirement of crystallization.[7] For flexible molecules like 1-iodopropan-2-ol derivatives, VCD, coupled with computational modeling, can provide a highly reliable assignment of the absolute configuration.[7][10]
Experimental Protocol: VCD Analysis
-
Sample Preparation:
-
Prepare a solution of the 1-iodopropan-2-ol derivative in a suitable solvent (e.g., CDCl₃) at a concentration that provides an optimal absorbance in the infrared spectrum (typically 0.05-0.1 M).
-
-
VCD Spectrum Acquisition:
-
Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Acquire a background spectrum of the pure solvent under identical conditions.
-
Subtract the solvent spectrum from the sample spectrum.
-
-
Computational Modeling:
-
Perform a conformational search for the (R)-enantiomer of the 1-iodopropan-2-ol derivative using a suitable molecular mechanics force field.
-
Optimize the geometry and calculate the vibrational frequencies and rotational strengths of the low-energy conformers using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Generate a Boltzmann-averaged theoretical VCD spectrum.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.
-
If the signs and relative intensities of the major VCD bands match, the absolute configuration is assigned as (R). If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is (S).
-
Data Presentation:
| Technique | Pros | Cons | Applicability to (R)-1-Iodopropan-2-ol |
| VCD | Non-destructive, solution-phase, no derivatization required. | Requires access to a VCD spectrometer and computational resources. Can be challenging for highly flexible molecules. | High. The flexibility can be modeled computationally. |
Logical Diagram:
Caption: VCD analysis workflow.
X-ray Crystallography: The Unambiguous Standard
Single-crystal X-ray diffraction (XRD) is widely regarded as the "gold standard" for the determination of absolute stereochemistry.[1] This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of every atom in the molecule.[11] The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal.[1]
Causality of Experimental Choice:
When a suitable single crystal can be obtained, XRD provides the most definitive and unambiguous assignment of absolute stereochemistry.[12] The heavy iodine atom in 1-iodopropan-2-ol derivatives is particularly advantageous for XRD analysis as it is a strong anomalous scatterer, facilitating a reliable determination of the absolute structure.
Experimental Protocol: Single-Crystal XRD
-
Crystallization:
-
Grow single crystals of the 1-iodopropan-2-ol derivative suitable for XRD analysis (typically >10 µm in the smallest dimension).[1] This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling crystallization.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
Determine the absolute configuration by refining the Flack parameter, which should converge to a value close to 0 for the correct enantiomer and 1 for the incorrect enantiomer.[1]
-
Data Presentation:
| Method | Key Parameter | Ideal Value for (R) | Confidence Level |
| X-ray Crystallography | Flack Parameter | ~ 0 | High (if crystal quality is good) |
Logical Diagram:
Caption: X-ray crystallography workflow.
Comparative Summary and Recommendations
| Method | Sample Requirement | Throughput | Confidence | Key Strengths | Key Limitations |
| Mosher Ester (NMR) | ~5 mg, soluble | Moderate | High | Widely accessible, good for secondary alcohols. | Requires derivatization, potential for misinterpretation with complex molecules. |
| VCD | ~1-5 mg, soluble | Moderate | High | No derivatization, solution-phase. | Requires specialized equipment and computational expertise. |
| X-ray Crystallography | Single crystal | Low | Very High | Unambiguous, "gold standard". | Crystal growth can be a significant bottleneck.[12] |
Recommendations for Researchers and Drug Development Professionals:
-
Initial Screening: For rapid confirmation of stereochemistry during synthetic route development, Mosher ester analysis is a practical and accessible choice.
-
Challenging Cases: When crystallization is difficult or for molecules with conformational flexibility, VCD offers a powerful alternative.
-
Definitive Proof: For regulatory submissions and to establish an unequivocal reference standard, single-crystal X-ray crystallography remains the method of choice, provided a suitable crystal can be obtained.
The validation of absolute stereochemistry is a critical aspect of modern drug development. By employing a combination of these orthogonal techniques, researchers can ensure the stereochemical integrity of their chiral molecules, ultimately contributing to the development of safer and more effective medicines.
References
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Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Chirality, 14(10), 768-781. [Link]
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Wang, B., Bruhn, J. F., Weldeab, A., Wilson, T. S., McGilvray, P. T., Mashore, M., ... & Lin, Y. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Communications, 58(25), 4065-4068. [Link]
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Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. [Link]
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Notz, W. D., & Rychnovsky, S. D. (2009). Determination of absolute configuration of secondary alcohols using thin-layer chromatography. The Journal of Organic Chemistry, 74(16), 6175-6178. [Link]
-
Not Voodoo. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?. Chemistry Stack Exchange. [Link]
-
Hoyt, L., & Shaw, J. T. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. The Journal of Organic Chemistry, 78(9), 4563-4567. [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2008). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 3(4), 634-641. [Link]
-
Freire, F., Seco, J. M., Quiñoá, E., & Riguera, R. (2005). The prediction of the absolute stereochemistry of primary and secondary 1, 2-diols by 1H NMR spectroscopy: principles and applications. Chemistry-A European Journal, 11(19), 5509-5522. [Link]
-
Schrader, T., & Diederich, F. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15884. [Link]
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Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
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LibreTexts Chemistry. (2020). 9.10: Formation of Halohydrins. [Link]
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Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]
-
Excillum. (n.d.). Small molecule crystallography. [Link]
-
University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. [Link]
-
Flack, H. D. (2009). The use of X-ray crystallography to determine absolute configuration. Helvetica Chimica Acta, 92(5), 837-865. [Link]
-
That Chemist (old). (2022, April 19). Alkene Halogenation & Halohydrin Synthesis (IOC 33) [Video]. YouTube. [Link]
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]
-
Chemistry Steps. (n.d.). Halohydrins from Alkenes. [Link]
-
Khan Academy. (n.d.). Halohydrin formation [Video]. [Link]
-
LibreTexts Chemistry. (2024). 23.2: Derivatization. [Link]
-
Groman, A., & Stolarczyk, E. U. (2012). Development and validation of analytical procedure-Control of residual 2-iodopropane in latanoprost. Acta Poloniae Pharmaceutica, 69(2), 347-350. [Link]
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Comparative Analysis of Synthetic Routes to Enantiopure 1-Iodopropan-2-ol: A Guide for Researchers
Enantiomerically pure 1-iodopropan-2-ol is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and complex organic molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a primary carbon-iodine bond, allows for diverse and regioselective chemical transformations. This guide provides a comparative analysis of several prominent synthetic strategies to access this important chiral intermediate, offering insights into the underlying mechanisms, detailed experimental protocols, and a critical evaluation of each route's advantages and disadvantages.
Route 1: Sharpless Asymmetric Epoxidation of Allyl Alcohol
The Sharpless asymmetric epoxidation is a cornerstone of modern organic synthesis, enabling the highly enantioselective conversion of primary and secondary allylic alcohols to their corresponding 2,3-epoxyalcohols.[1] This method relies on a catalytic system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[2] The chirality of the DET ligand dictates the facial selectivity of the epoxidation, allowing for predictable access to either enantiomer of the resulting epoxide.[3] For the synthesis of enantiopure 1-iodopropan-2-ol, allyl alcohol is first epoxidized to the chiral epoxide, glycidol, which is then subjected to a regioselective ring-opening with an iodide source.
Mechanistic Rationale
The catalytic cycle of the Sharpless epoxidation involves the formation of a chiral titanium-tartrate complex.[2][3] The allylic alcohol substrate coordinates to the titanium center, and the peroxide is delivered to one face of the double bond, directed by the chiral tartrate ligand.[3] This results in the formation of an enantioenriched epoxy alcohol.[4] The subsequent ring-opening of the epoxide by iodide is a classic S(_N)2 reaction. The iodide ion preferentially attacks the less sterically hindered primary carbon of the epoxide, leading to the desired 1-iodopropan-2-ol with an inversion of stereochemistry at that center.
Experimental Protocol
Step 1: Sharpless Asymmetric Epoxidation of Allyl Alcohol
-
To a solution of titanium(IV) isopropoxide (5-10 mol%) in dry dichloromethane (DCM) at -20 °C is added L-(+)-diethyl tartrate (a slightly higher molar equivalent than the titanium catalyst).
-
The mixture is stirred for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Allyl alcohol (1 equivalent) is then added, followed by the slow, dropwise addition of a solution of tert-butyl hydroperoxide (TBHP) in toluene (1.5-2.0 equivalents).
-
The reaction is maintained at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour to precipitate the titanium salts.
-
The solid is removed by filtration, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (R)-glycidol.
Step 2: Regioselective Ring-Opening of (R)-Glycidol
-
The crude (R)-glycidol is dissolved in a suitable solvent such as acetone or a mixture of tetrahydrofuran (THF) and water.
-
Sodium iodide (1.5-2.0 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature, or gently heated, and monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent like ethyl acetate.
-
The organic layer is washed with sodium thiosulfate solution to remove any residual iodine, dried over anhydrous sodium sulfate, and concentrated to give (S)-1-iodopropan-2-ol.
Workflow Diagram
Caption: Sharpless epoxidation followed by iodide opening.
Advantages and Disadvantages
-
Advantages:
-
Disadvantages:
-
The handling of peroxides like TBHP requires caution.
-
The workup to remove titanium byproducts can be tedious.
-
The two-step process may result in a lower overall yield.
-
Route 2: Hydrolytic Kinetic Resolution (HKR) of a Racemic Epoxide
The Jacobsen hydrolytic kinetic resolution (HKR) is a powerful method for resolving racemic terminal epoxides.[5] This reaction utilizes a chiral (salen)cobalt(III) complex as the catalyst and water as the nucleophile.[6] One enantiomer of the epoxide reacts preferentially with water to form a 1,2-diol, leaving the unreacted, slower-reacting enantiomer of the epoxide in high enantiomeric excess.[6][7] To obtain 1-iodopropan-2-ol, one could start with racemic 1-iodo-2,3-epoxypropane (prepared from epichlorohydrin) and resolve it, or resolve a precursor like propylene oxide and then convert the resulting chiral epoxide to the desired iodohydrin.
Mechanistic Rationale
The HKR mechanism involves the cooperative action of two chiral cobalt complexes.[5] One complex activates the epoxide towards nucleophilic attack, while the other delivers the water molecule. The chiral salen ligand creates a stereochemically defined environment that leads to a significant difference in the reaction rates of the two epoxide enantiomers. This rate difference allows for the separation of the unreacted epoxide from the diol product, both in high enantiomeric purity.[8]
Experimental Protocol
Step 1: Synthesis of Racemic 1-Iodo-2,3-epoxypropane
-
Racemic epichlorohydrin is reacted with sodium iodide in a solvent like acetone (Finkelstein reaction) to produce racemic 1-iodo-2,3-epoxypropane.
Step 2: Hydrolytic Kinetic Resolution
-
To a solution of the racemic 1-iodo-2,3-epoxypropane in a suitable solvent (e.g., a mixture of THF and water), the chiral (salen)Co(III) catalyst (0.2–2.0 mol%) is added.[6]
-
Water (0.5-0.6 equivalents) is added, and the reaction is stirred at room temperature.
-
The reaction progress is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the remaining epoxide.
-
Once the desired conversion (typically around 50%) is reached, the reaction is stopped.
-
The catalyst can be precipitated and recovered. The reaction mixture is worked up, and the enantioenriched 1-iodo-2,3-epoxypropane is separated from the corresponding diol by column chromatography.
Step 3: Conversion to 1-Iodopropan-2-ol
-
The enantioenriched epoxide is then opened with a suitable reducing agent (e.g., lithium aluminum hydride) that will attack the less substituted carbon to yield the desired enantiopure 1-iodopropan-2-ol.
Workflow Diagram
Caption: Hydrolytic kinetic resolution workflow.
Advantages and Disadvantages
-
Advantages:
-
Disadvantages:
-
The maximum theoretical yield for the desired product (either the epoxide or the diol) is 50%.
-
The synthesis of the chiral salen catalyst can be complex, although it is commercially available.
-
Requires a multi-step sequence if starting from a simpler precursor like epichlorohydrin.
-
Route 3: Chiral Pool Synthesis from Ethyl (S)-Lactate
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[10] Ethyl (S)-lactate, derived from the fermentation of sugars, is an excellent example of such a starting material.[11] The synthesis of (S)-1-iodopropan-2-ol from ethyl (S)-lactate typically involves protection of the hydroxyl group, reduction of the ester to a primary alcohol, conversion of the primary alcohol to a leaving group (e.g., a tosylate), and finally, displacement with iodide.
Mechanistic Rationale
This strategy relies on the transfer of the stereocenter from the starting material to the final product. The stereochemistry at C2 of the lactate is preserved throughout the synthetic sequence. The key steps involve standard functional group transformations that do not affect the chiral center. The final S(_N)2 displacement of the tosylate with iodide occurs at the primary carbon and therefore does not impact the stereochemistry at the secondary alcohol.
Experimental Protocol
-
Protection of the Hydroxyl Group: The secondary hydroxyl group of ethyl (S)-lactate is protected, for example, as a benzyl ether by reacting it with benzyl bromide in the presence of a base like sodium hydride.
-
Reduction of the Ester: The protected ester is then reduced to the corresponding primary alcohol using a reducing agent such as lithium aluminum hydride (LiAlH(_4)) in an anhydrous ether solvent.
-
Tosylation of the Primary Alcohol: The resulting primary alcohol is converted to a good leaving group by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
-
Displacement with Iodide: The tosylate is then displaced by iodide via an S(_N)2 reaction using sodium iodide in acetone (Finkelstein reaction) to yield the protected 1-iodopropan-2-ol.
-
Deprotection: Finally, the benzyl protecting group is removed by hydrogenolysis (H(_2), Pd/C) to afford (S)-1-iodopropan-2-ol.
Workflow Diagram
Caption: Chiral pool synthesis from ethyl (S)-lactate.
Advantages and Disadvantages
-
Advantages:
-
Starts from a readily available and inexpensive chiral material.
-
The enantiomeric purity of the final product is typically very high, reflecting that of the starting material.
-
The reactions involved are generally reliable and well-established.
-
-
Disadvantages:
-
This is a multi-step synthesis, which can lead to a lower overall yield.
-
Requires the use of protecting groups, adding to the step count and complexity.
-
The use of potent reagents like LiAlH(_4) and NaH requires careful handling.
-
Route 4: Chemoenzymatic Resolution of Racemic 1-Iodopropan-2-ol
Enzymatic resolutions offer a green and highly selective alternative for the preparation of enantiopure compounds.[12] Lipases are commonly used enzymes that can catalyze the enantioselective acylation or deacylation of alcohols.[13] In this approach, racemic 1-iodopropan-2-ol is subjected to an enzymatic reaction where one enantiomer is preferentially acylated, allowing for the separation of the acylated product from the unreacted alcohol.
Mechanistic Rationale
The enzyme's active site is chiral and will preferentially bind one enantiomer of the racemic alcohol over the other. This difference in binding affinity leads to a significant difference in the rate of acylation. By stopping the reaction at approximately 50% conversion, one can isolate one enantiomer as the ester and the other as the unreacted alcohol, both with high enantiomeric excess.
Experimental Protocol
-
Synthesis of Racemic 1-Iodopropan-2-ol: This can be prepared by the iodohydrin formation from propene, though this can lead to regioselectivity issues. A more reliable method is the ring-opening of racemic propylene oxide with an iodide source.[14]
-
Enzymatic Resolution:
-
Racemic 1-iodopropan-2-ol is dissolved in an appropriate organic solvent (e.g., hexane or toluene).
-
An acyl donor, such as vinyl acetate, is added.
-
A lipase, for example, Candida antarctica lipase B (CALB), is added to the mixture.
-
The reaction is stirred at a controlled temperature (often room temperature) and monitored for conversion.
-
At ~50% conversion, the enzyme is filtered off.
-
The mixture is concentrated, and the resulting ester and the unreacted alcohol are separated by column chromatography.
-
-
Hydrolysis of the Ester (Optional): If the enantiomer that was acylated is the desired product, the ester can be hydrolyzed under basic conditions to yield the enantiopure alcohol.
Workflow Diagram
Caption: Chemoenzymatic resolution of racemic 1-iodopropan-2-ol.
Advantages and Disadvantages
-
Advantages:
-
High enantioselectivity is often achieved.
-
Environmentally friendly ("green") chemistry due to mild reaction conditions and the use of a biocatalyst.
-
The enzymes are often reusable.
-
-
Disadvantages:
-
The maximum theoretical yield for a single enantiomer is 50%.
-
Enzymes can be expensive and may have specific substrate requirements.
-
Reaction times can be long.
-
Comparative Analysis
| Feature | Sharpless Epoxidation | Hydrolytic Kinetic Resolution | Chiral Pool Synthesis | Chemoenzymatic Resolution |
| Starting Material | Allyl alcohol | Racemic epoxide | Ethyl (S)-lactate | Racemic 1-iodopropan-2-ol |
| Enantioselectivity | Very Good to Excellent | Excellent | Excellent | Very Good to Excellent |
| Theoretical Yield | High | 50% | High | 50% |
| Number of Steps | 2 | 2-3 | Multiple | 2 (plus synthesis of racemate) |
| Key Reagents | Ti(OiPr)(_4), DET, TBHP | (salen)Co(III) catalyst | LiAlH(_4), TsCl, NaI | Lipase, acyl donor |
| Complexity | Moderate | Moderate to High | High | Moderate |
| Scalability | Good | Good | Moderate | Moderate |
Conclusion
The choice of synthetic route to enantiopure 1-iodopropan-2-ol depends heavily on the specific requirements of the researcher or organization, including cost, scale, available equipment, and desired enantiomeric purity.
-
The Sharpless Asymmetric Epoxidation route offers a direct and highly enantioselective method with a predictable stereochemical outcome, making it a strong candidate for many applications.
-
The Hydrolytic Kinetic Resolution provides access to materials with exceptionally high enantiomeric excess, although it is limited by a 50% theoretical yield for a single enantiomer.
-
Chiral Pool Synthesis is an excellent option when a specific enantiomer is required and a multi-step synthesis with a potentially lower overall yield is acceptable.
-
Chemoenzymatic Resolution represents a greener alternative that can provide high enantioselectivity under mild conditions, but it also has a 50% yield limitation and may require optimization of the enzyme and reaction conditions.
Each method presents a viable pathway to the target molecule, and a thorough evaluation of the factors outlined in this guide will enable the selection of the most appropriate and efficient synthetic strategy.
References
-
Dalal Institute. Sharpless Asymmetric Epoxidation. Available from: [Link]
-
Axios Research. 2-Iodopropan-1-ol. Available from: [Link]
-
NOP. Synthesis of 2-iodopropane from 2-propanol. Available from: [Link]
-
García-López, S., et al. (2023). Synthesis of Chiral Iodoaniline-Lactate Based Catalysts for the α-Functionalization of Ketones. ACS Omega. Available from: [Link]
-
Schaus, S. E., et al. (2002). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society. Available from: [Link]
-
Janssen, D. B., et al. (2006). Enantioselective formation and ring-opening of epoxides catalysed by halohydrin dehalogenases. Biochemical Society Transactions. Available from: [Link]
-
Moodle@Units. Applications of Sharpless asymmetric epoxidation in total synthesis. Available from: [Link]
-
Wikipedia. Sharpless epoxidation. Available from: [Link]
-
Cui, Y., et al. (2014). Exploring the Enantioselective Mechanism of Halohydrin Dehalogenase from Agrobacterium radiobacter AD1 by Iterative Saturation Mutagenesis. Applied and Environmental Microbiology. Available from: [Link]
-
Chemistry LibreTexts. (2021). Epoxidation of Allylic Alcohols. Available from: [Link]
-
ResearchGate. (2011). Selective formation of lactate by oxidation of 1,2-propanediol using gold palladium alloy supported nanocrystals. Available from: [Link]
-
Schaus, S. E., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society. Available from: [Link]
-
Ros, A., et al. (2006). Enantioselective Synthesis of Vicinal Halohydrins via Dynamic Kinetic Resolution. Organic Letters. Available from: [Link]
-
STEM - Unipd. Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Available from: [Link]
-
YouTube. (2022). Jacobsen HKR - The best reaction in organic chemistry?. Available from: [Link]
-
ResearchGate. (2010). Chemoenzymatic synthesis of enantiopure 1-phenyl-2-haloethanols and their esters. Available from: [Link]
-
Chemistry Steps. Halohydrins from Alkenes. Available from: [Link]
-
ResearchGate. Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. Available from: [Link]
-
Thomson, R. J. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. The Journal of organic chemistry. Available from: [Link]
-
PubChem - NIH. 1-Iodopropane. Available from: [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Available from: [Link]
-
PubChem - NIH. 1-Iodopropan-2-ol. Available from: [Link]
-
PubChem - NIH. 2-Iodoprop-2-en-1-ol. Available from: [Link]
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Beyond the Epoxide: Strategic Implementation of (R)-1-Iodopropan-2-ol in Scalable Chiral Synthesis
Topic: Cost-effectiveness of using (R)-1-Iodopropan-2-ol in large-scale synthesis Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the synthesis of chiral pharmaceutical intermediates—specifically
While (R)-PO offers a lower upfront material cost, its hidden costs lies in safety engineering (CAPEX for handling volatile carcinogens) and downstream purification (removal of regioisomers). (R)-1-Iodopropan-2-ol, acting as a "regio-locked" equivalent, shifts the cost structure: it increases Material Cost of Goods (COGS) and waste disposal costs but significantly reduces purification burden and safety overhead. This guide objectively analyzes the break-even points for adopting the iodohydrin route.
Technical Deep Dive: The Regioselectivity Argument
The primary technical justification for using (R)-1-Iodopropan-2-ol over (R)-propylene oxide is the mechanism of nucleophilic attack.
-
Route A: Epoxide Opening ((R)-PO) Ring opening of propylene oxide is subject to electronic and steric competition. Under basic conditions, attack occurs primarily at the less substituted carbon (
-like). However, Lewis acids or protonation can shift the mechanism toward an -like transition state, leading to attack at the secondary carbon and formation of the unwanted regioisomer (approx. 5–15% depending on conditions). -
Route B: Iodohydrin Displacement ((R)-1-Iodopropan-2-ol) The reaction proceeds via a strict
displacement of the primary iodide. The secondary hydroxyl group does not participate as a leaving group under standard alkylation conditions. This effectively "locks" the nucleophilic attack to the primary carbon, typically yielding >99:1 regioselectivity.
Visualization: Reaction Pathway Comparison
Caption: Comparison of reaction pathways. The iodohydrin route (green) bypasses the competitive SN1/SN2 manifold of the epoxide (red), ensuring exclusive formation of the desired product.
Comparative Analysis: Alternatives & Performance
The following table contrasts (R)-1-Iodopropan-2-ol with its primary competitors: the direct epoxide and the sulfonate ester (Tosylate/Mesylate).
| Feature | (R)-Propylene Oxide | (R)-1-Iodopropan-2-ol | (R)-1-Mesyloxypropan-2-ol |
| CAS Number | 15448-47-2 | 10316-58-2 | 116620-78-1 |
| Atom Economy | Excellent (100% incorp. possible) | Poor (Iodine = 127 g/mol waste) | Moderate (MsOH = 96 g/mol waste) |
| Leaving Group Ability | High (Strain release) | Excellent (Soft LG, fast kinetics) | Good (Hard LG) |
| Regioselectivity | Variable (85:15 to 99:1) | Excellent (>99:1) | Excellent (>99:1) |
| Safety Profile | High Risk: Carcinogen (2B), Flammable, Volatile | Moderate Risk: Irritant, Low Volatility | Moderate Risk: Irritant, Sensitizer |
| Stability | Low (Polymerizes, hydrolyzes) | Moderate (Light sensitive) | High (Stable solid/oil) |
| Primary Use Case | Bulk commodity chemicals | High-value, complex APIs | Stable intermediates |
The "Soft" Nucleophile Advantage
Experimental data indicates that for "soft" nucleophiles—such as thiols, phosphines, or electron-rich anilines—iodide displacement is significantly faster (10-100x) than sulfonate displacement.
-
Data Point: Reaction of 1-iodopropan-2-ol with sodium thiophenolate reaches completion in <1 hour at 25°C, whereas the corresponding tosylate requires heating (60°C) or prolonged times (12+ hours), increasing the risk of racemization or elimination by-products.
Cost-Effectiveness Modeling
To evaluate cost-effectiveness, one must calculate the Total Cost of Ownership (TCO) , not just the purchase price.
The Cost Equation
- : Material cost (Iodohydrin is ~3-5x more expensive per mol than PO).
- : Disposal cost (Iodine waste requires specific incineration protocols; Chlorides are cheap).
- : Safety engineering (PO requires Class 1 Div 1 explosion-proof suites; Iodohydrin does not).
- : Yield.
- : Purity factor (Cost of recrystallization/chromatography to remove regioisomers).
Decision Matrix
Use (R)-1-Iodopropan-2-ol when:
-
Regioisomer removal is difficult: If the minor impurity from PO opening co-elutes or co-crystallizes with the API, the cost of yield loss during purification exceeds the premium of the iodohydrin.
-
Scale is Pilot to Mid-Scale (1kg - 100kg): At this scale, the CAPEX to install safe PO handling infrastructure is prohibitive. Using a liquid iodohydrin in standard reactors is cheaper.
-
Nucleophile is sensitive: If the nucleophile decomposes at the temperatures required to open an epoxide or displace a tosylate.
Experimental Protocol: Self-Validating Synthesis
Objective: Synthesis of a Chiral
Reagents:
-
(R)-1-Iodopropan-2-ol (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Acetonitrile (ACN, 10 volumes)
Step-by-Step Methodology:
-
Preparation: Charge reaction vessel with ACN and finely ground
. Sparge with to remove oxygen (prevents iodine oxidation). -
Addition: Add Benzylamine followed by slow addition of (R)-1-Iodopropan-2-ol at 20°C.
-
Self-Validation Check: Monitor the color. The solution should remain pale yellow. Darkening to brown indicates free iodine formation (oxidation or elimination).
-
-
Reaction: Stir at 40°C for 4–6 hours.
-
In-Process Control (IPC): TLC or HPLC should show disappearance of the iodohydrin (
in 30% EtOAc/Hex) and appearance of product ( ).
-
-
Workup: Filter off inorganic salts (
). Concentrate the filtrate.-
Waste Note: The solid filter cake contains KI. Do not dispose of with general trash; segregate for halogenated waste streams.
-
-
Purification: Dissolve residue in MTBE and wash with 1M NaOH (to remove any HI salts) and brine.
-
Yield: Expected isolated yield >90%. Regioselectivity >99:1.
Workflow Diagram
Caption: Operational workflow for the synthesis of chiral amino alcohols using (R)-1-Iodopropan-2-ol.
References
-
BenchChem. (2025). Applications of 1-Iodopropan-2-ol As a Key Synthon in Complex Organic Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2025). Propylene Oxide: Acute Exposure Guideline Levels. National Library of Medicine. Retrieved from
-
Royal Society of Chemistry. (2025). Selective formation of propan-1-ol from propylene via a chemical looping approach.[1][2] Reaction Chemistry & Engineering. Retrieved from
-
EPA. (2024). Comparative Cost Analysis and Environmental Assessment for Disposal of Organochlorine Wastes. United States Environmental Protection Agency.[3] Retrieved from
-
Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity. Retrieved from
Sources
A-Technical-Guide-to-the-Spectroscopic-Differences-Between-(R)-and-(S)-1-Iodopropan-2-ol
Introduction: The Challenge of Distinguishing Mirror Images
In the realm of molecular science, chirality is a fundamental concept with profound implications, particularly in pharmacology and materials science. Enantiomers, pairs of molecules that are non-superimposable mirror images of each other, often exhibit starkly different biological activities.[1][2] The seemingly subtle difference in their three-dimensional arrangement can mean the difference between a therapeutic drug and an inert or even toxic substance. (R)- and (S)-1-iodopropan-2-ol serve as a classic example of a chiral molecule where the precise determination of its absolute configuration is paramount.
This guide provides an in-depth technical comparison of the spectroscopic methods used to differentiate between the (R)- and (S)-enantiomers of 1-iodopropan-2-ol. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structural elucidation, they are inherently "blind" to chirality in an achiral environment.[3] This is because enantiomers possess identical physical properties, including the same connectivity and bond vibrational frequencies, leading to indistinguishable spectra under normal conditions.[2]
To overcome this limitation, specialized chiroptical spectroscopic techniques and methodologies are employed. These methods are designed to interact with the chiral nature of the molecules, inducing a measurable difference between the enantiomers. This guide will delve into the principles and practical applications of these techniques, providing researchers, scientists, and drug development professionals with the necessary knowledge to confidently distinguish and characterize the enantiomers of 1-iodopropan-2-ol.
The Blind Spot of Conventional Spectroscopy
In a standard, achiral solvent, the NMR and IR spectra of (R)- and (S)-1-iodopropan-2-ol are identical.
-
¹H and ¹³C NMR Spectroscopy: The chemical shifts and coupling constants for corresponding protons and carbons in both enantiomers are the same.[3] For instance, the proton NMR spectrum of 1-iodopropan-2-ol will show characteristic signals for the methyl, methine, and methylene groups, but the spectrum for the (R)-enantiomer will be superimposable on that of the (S)-enantiomer.[4][5][6][7]
-
Infrared (IR) Spectroscopy: The vibrational modes of the C-O, C-H, C-I, and O-H bonds are identical for both enantiomers, resulting in identical IR absorption spectra.
This inherent limitation necessitates the use of techniques that can probe the three-dimensional arrangement of atoms in space.
Chiroptical Techniques: Shedding Light on Chirality
Chiroptical spectroscopy encompasses a set of techniques that rely on the differential interaction of chiral molecules with polarized light. These methods provide the necessary distinction between enantiomers.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8][9] This technique is particularly powerful for determining the absolute configuration of small molecules in solution.[8][10][11][12]
-
Principle: The VCD spectrum is highly sensitive to the molecule's three-dimensional structure. Enantiomers will produce VCD spectra that are mirror images of each other – where one enantiomer shows a positive band, the other will show a negative band of equal magnitude at the same frequency.
-
Expected Spectra for 1-Iodopropan-2-ol: For (R)- and (S)-1-iodopropan-2-ol, the VCD spectra in the C-H and C-O stretching regions are expected to be mirror images. The sign of the VCD bands can be correlated to the absolute configuration through quantum chemical calculations.[8]
Experimental Protocol: Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Dissolve a known concentration of the 1-iodopropan-2-ol enantiomer (or the mixture) in a suitable achiral solvent (e.g., carbon tetrachloride or chloroform-d). The concentration should be optimized to give a good signal-to-noise ratio, typically in the range of 0.1-0.5 M.
-
Instrumentation: Utilize a VCD spectrometer, which is typically a Fourier Transform Infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.
-
Data Acquisition: Record the VCD spectrum over the desired infrared range, typically from 4000 to 800 cm⁻¹. The number of scans should be sufficient to achieve an acceptable signal-to-noise ratio.
-
Data Processing: The raw data is processed to yield the final VCD spectrum, which is a plot of the difference in absorbance (ΔA) versus wavenumber.
-
Interpretation: Compare the experimental VCD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration. The spectrum of the other enantiomer will be an exact mirror image.
Caption: Experimental workflow for determining the absolute configuration of 1-iodopropan-2-ol using VCD spectroscopy.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD is the ultraviolet-visible (UV-Vis) counterpart to VCD, measuring the differential absorption of left and right circularly polarized UV-Vis light.[13] It is particularly useful for molecules containing chromophores that absorb in the UV-Vis region.[13][14]
-
Principle: Similar to VCD, enantiomers will exhibit ECD spectra that are mirror images of each other. The sign and intensity of the Cotton effects (the characteristic peaks in an ECD spectrum) are directly related to the stereochemistry of the molecule.
-
Expected Spectra for 1-Iodopropan-2-ol: While 1-iodopropan-2-ol does not have a strong chromophore, the iodo- and hydroxyl- groups can give rise to weak electronic transitions in the far-UV region. The resulting ECD spectra for the (R)- and (S)-enantiomers are expected to be mirror images, allowing for their differentiation. The application of theoretical calculations is often necessary for the unambiguous assignment of the absolute configuration.[15]
Experimental Protocol: Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Dissolve the 1-iodopropan-2-ol enantiomer in a transparent, achiral solvent for the desired UV-Vis range (e.g., methanol, acetonitrile). The concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.
-
Instrumentation: Use a dedicated ECD spectropolarimeter.
-
Data Acquisition: Scan the sample over the relevant UV-Vis wavelength range.
-
Data Processing: The data is typically presented as a plot of molar circular dichroism (Δε) or ellipticity (θ) versus wavelength.
-
Interpretation: The ECD spectrum of one enantiomer will be a mirror image of the other. Comparison with theoretically predicted spectra can be used to assign the absolute configuration.[16][17]
Indirect Spectroscopic Methods: Creating a Chiral Environment
An alternative approach to distinguishing enantiomers involves the use of chiral auxiliary agents that interact with the analyte to form diastereomeric species.[18][19] Since diastereomers have different physical properties, they will exhibit distinct NMR spectra.[1]
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[20][21] This interaction breaks the magnetic equivalence of the nuclei in the two enantiomers, leading to separate signals in the NMR spectrum.
-
Principle: The differential interaction between the CSA and each enantiomer of 1-iodopropan-2-ol results in a small but measurable difference in the chemical shifts of the corresponding protons or carbons.
-
Expected Spectra: In the presence of a suitable CSA, the ¹H or ¹³C NMR spectrum of a racemic mixture of 1-iodopropan-2-ol will show a doubling of some or all of the signals, with the integration of the paired signals corresponding to the enantiomeric ratio.
Experimental Protocol: NMR with Chiral Solvating Agents
-
Sample Preparation: Prepare a solution of the 1-iodopropan-2-ol sample in a suitable deuterated solvent.
-
Addition of CSA: Add a molar excess of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Data Acquisition: Acquire the ¹H or ¹³C NMR spectrum.
-
Interpretation: Observe the splitting of signals corresponding to the two enantiomers. The enantiomeric excess (ee) can be calculated from the integration of the separated signals.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
CDAs are chiral reagents that react covalently with the analyte to form a pair of diastereomers.[22] This method often results in larger and more easily quantifiable differences in the NMR spectra compared to CSAs.
-
Principle: The hydroxyl group of 1-iodopropan-2-ol can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric esters.[22] These diastereomers will have distinct NMR spectra.
-
Expected Spectra: The ¹H and ¹³C NMR spectra of the diastereomeric mixture will show separate signals for each diastereomer, allowing for the determination of the enantiomeric composition of the original 1-iodopropan-2-ol sample.
NMR Spectroscopy with Chiral Lanthanide Shift Reagents (LSRs)
Chiral LSRs are paramagnetic lanthanide complexes with chiral ligands.[23][24][25][26] They coordinate to Lewis basic sites in the analyte, such as the hydroxyl group in 1-iodopropan-2-ol, inducing large changes in the chemical shifts of nearby nuclei.
-
Principle: When a chiral LSR is added to a solution of enantiomers, it forms two diastereomeric complexes that are in rapid equilibrium.[24][27] The different geometries of these complexes lead to different induced shifts for the two enantiomers, resulting in the separation of their NMR signals.[26]
-
Expected Spectra: The addition of a chiral LSR, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), to a solution of racemic 1-iodopropan-2-ol will cause the splitting of the NMR signals, with the magnitude of the separation being dependent on the concentration of the LSR.[25][26]
Sources
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- 4. 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
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Chiral HPLC versus chiral GC for the separation of 1-iodopropan-2-ol enantiomers
Executive Summary
For the separation of 1-iodopropan-2-ol (propylene iodohydrin) enantiomers, Chiral HPLC is the authoritative method for analytical purity determination , while Chiral GC is the superior choice for high-throughput process monitoring , provided derivatization is employed.
The critical differentiator is the thermal lability of the Carbon-Iodine (C-I) bond . 1-iodopropan-2-ol is susceptible to deiodination or cyclization to propylene oxide at high temperatures. Consequently, Chiral HPLC (operated at ambient temperature) offers higher structural integrity, whereas Chiral GC requires specific derivatization protocols to ensure thermal stability and accurate quantification.[1]
Part 1: Analyte Profile & Separation Challenges[1][2]
Understanding the physicochemical nature of 1-iodopropan-2-ol is the prerequisite for method selection.
| Property | Value/Characteristic | Impact on Chromatography |
| Structure | Secondary alcohol with a primary iodide.[1] | |
| Chirality | One stereocenter (C2) | Exists as (R) and (S) enantiomers.[1][2] |
| Boiling Point | ~178°C (predicted) | Sufficiently volatile for GC.[1] |
| Chromophore | Weak (Alkyl Iodide) | UV absorbance is low, primarily <220 nm.[1] |
| Stability | Thermally Labile | The C-I bond is weak (~50 kcal/mol).[1] High injector temps (>200°C) can trigger elimination.[1] |
The "Thermal Risk" Factor
In Gas Chromatography, the high temperatures of the injection port can catalyze the intramolecular nucleophilic substitution (SNi) of 1-iodopropan-2-ol, releasing HI and forming propylene oxide. This results in ghost peaks and inaccurate enantiomeric excess (ee) calculations.[1] Therefore, direct GC injection is discouraged in favor of derivatization.[1]
Part 2: Chiral HPLC – The Robust "Gold Standard"
High-Performance Liquid Chromatography (HPLC) is the preferred method for final product release testing and stability studies because it avoids thermal stress.[1]
Mechanistic Approach
We utilize Normal Phase (NP) chromatography .[1] The non-polar hexane environment promotes strong hydrogen bonding between the analyte's hydroxyl group and the carbamate moieties of the polysaccharide stationary phase, maximizing chiral recognition.
Recommended Protocol
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H.[1]
-
Why: These "brush-type" phases are the industry standard for secondary alcohols.[1]
-
-
Mobile Phase: n-Hexane : Isopropanol (95:5 v/v).[1]
-
Optimization: If retention is too low, reduce IPA to 2%.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C (Ambient).
-
Detection: UV at 210 nm or Refractive Index (RI).[1]
Step-by-Step Workflow
-
Sample Prep: Dissolve 1 mg of 1-iodopropan-2-ol in 1 mL of mobile phase (Hexane/IPA).
-
Equilibration: Flush column with 20 column volumes of mobile phase.
-
Injection: Inject 10 µL.
-
Integration: Integrate the two enantiomer peaks (typically eluting between 8–15 mins).
-
Validation: Verify peak purity using DAD (Diode Array Detector) to ensure no degradation products co-elute.
Part 3: Chiral GC – The High-Throughput Option
Gas Chromatography (GC) offers speed and higher resolution (theoretical plates) but requires chemical modification of the analyte to ensure data integrity.[1]
Mechanistic Approach
To prevent thermal degradation and improve peak shape, the hydroxyl group is derivatized with Trifluoroacetic Anhydride (TFAA) . This creates a volatile ester (1-iodopropan-2-yl trifluoroacetate) that is thermally stable and interacts favorably with cyclodextrin-based stationary phases.[1]
Recommended Protocol
-
Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXse or Hydrodex β-PM).[1]
-
Geometry: 30 m x 0.25 mm ID x 0.25 µm film.[1]
-
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).[1]
-
Detector: FID (Flame Ionization Detector) at 250°C.
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp: 5°C/min to 140°C.[1]
-
Final: Hold 2 min.
-
Derivatization Protocol (Crucial Step)[1]
-
Reagents: Trifluoroacetic Anhydride (TFAA), Dichloromethane (DCM).[1]
-
Aliquot: Place 10 µL of sample into a GC vial.
-
Solvent: Add 500 µL DCM.
-
Reagent: Add 50 µL TFAA. Cap immediately.
-
Reaction: Incubate at Room Temperature for 15 minutes. (Heat is unnecessary and risky).[1]
-
Neutralization (Optional but recommended): Evaporate excess reagents under N2 stream and reconstitute in pure DCM to protect the column phase.
-
Injection: 1 µL Split (50:1 ratio).
Part 4: Comparative Performance Data
The following table summarizes the expected performance metrics based on validated methodologies for haloalcohols.
| Metric | Chiral HPLC (Direct) | Chiral GC (Derivatized) |
| Sample Prep Time | < 5 mins (Dilute & Shoot) | 20–30 mins (Derivatization) |
| Analysis Time | 15–25 mins | 10–15 mins |
| Resolution ( | Good ( | Excellent ( |
| Limit of Detection | ~10 µg/mL (Weak UV) | ~1 µg/mL (Sensitive FID) |
| Risk Factor | Solvent waste disposal | Thermal degradation if underivatized |
| Cost Per Run | High (Solvents) | Low (Gas only) |
Part 5: Decision Logic & Workflow
The following diagram illustrates the decision-making process for selecting the appropriate technique based on laboratory constraints and data requirements.
Caption: Decision matrix for selecting between HPLC and GC based on thermal stability risks.
References
-
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A Comparative Guide to Confirming the Chemical Purity of Synthesized (R)-1-Iodopropan-2-ol
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). (R)-1-Iodopropan-2-ol is a critical chiral intermediate in the synthesis of numerous pharmaceuticals. Its bifunctional nature, possessing both a reactive iodide and a secondary alcohol, makes it a versatile synthon.[1] This guide provides an in-depth comparison of analytical methodologies to rigorously confirm the chemical and enantiomeric purity of synthesized (R)-1-Iodopropan-2-ol, empowering researchers to select the most appropriate techniques for their specific needs.
The synthesis of (R)-1-Iodopropan-2-ol can be achieved through several routes, including the regioselective ring-opening of (R)-propylene oxide or via the Finkelstein reaction from a corresponding chloro- or bromo-analog.[1] Regardless of the synthetic pathway, a comprehensive analytical strategy is essential to identify and quantify potential impurities, including the undesired (S)-enantiomer, constitutional isomers (e.g., 2-iodopropan-1-ol), starting materials, and reaction byproducts.
This guide will explore a multi-faceted approach to purity assessment, leveraging the strengths of various analytical techniques to provide a holistic and validated confirmation of the synthesized product's quality.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection mechanisms are employed. This approach minimizes the risk of overlooking impurities that may co-elute or be undetectable by a single method. The following sections detail the most effective techniques for analyzing (R)-1-Iodopropan-2-ol.
Chromatographic Methods: The Cornerstone of Separation
Chromatography is indispensable for separating the target compound from its impurities. Both gas and liquid chromatography offer powerful solutions for the analysis of (R)-1-Iodopropan-2-ol.
a) Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity
Chiral HPLC is the primary and most reliable technique for determining the enantiomeric purity of chiral compounds.[2][3] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Causality of Experimental Choices: The selection of the chiral stationary phase is critical. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for separating a wide range of chiral molecules, including alcohols.[4] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers with good peak shape.
Self-Validating System: Method validation is crucial to ensure the reliability of the results.[5][6][7] This involves assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ) for the undesired (S)-enantiomer. A system suitability test should be performed before each analysis to confirm the performance of the chromatographic system.
b) Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Impurity Profiling
GC-MS is a highly sensitive and specific technique for identifying and quantifying volatile and semi-volatile impurities.[8][9] It separates compounds based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides structural information for identification.[8]
Causality of Experimental Choices: The choice of the GC column is important for achieving good separation of potential impurities. A mid-polarity column is often a good starting point for analyzing halohydrins. The temperature program is optimized to ensure the elution of all components of interest within a reasonable time frame while maintaining good resolution.
Self-Validating System: The mass spectrometer serves as a powerful validation tool. By comparing the obtained mass spectra of unknown peaks with spectral libraries (e.g., NIST, Wiley), one can tentatively identify impurities.[10] For definitive identification, comparison with a certified reference standard is necessary. Method validation for impurity quantification should follow ICH guidelines.[7]
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques provide detailed information about the chemical structure and purity of the synthesized compound.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used for quantitative analysis (qNMR).[11][12][13][14] Both ¹H and ¹³C NMR are essential for confirming the identity of (R)-1-Iodopropan-2-ol.
Causality of Experimental Choices: For purity determination, a high-field NMR spectrometer is advantageous for better signal dispersion and sensitivity. The use of an internal standard with a known concentration allows for the quantification of the main compound and any detectable impurities.[11] For determining enantiomeric excess, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed to induce chemical shift differences between the enantiomers.[15]
Self-Validating System: The integration of NMR signals is directly proportional to the number of nuclei, providing an inherent quantitative nature to the technique.[12] The structural information obtained from the chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC) provides a high degree of confidence in the identity of the compound and its impurities.
b) Polarimetry: A Rapid Assessment of Optical Activity
Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution.[16][17][18][19][20] It is a rapid and non-destructive technique for confirming the presence of an excess of one enantiomer.
Causality of Experimental Choices: The specific rotation is a characteristic property of a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration).[17] A standard polarimeter operating at the sodium D-line (589 nm) is typically used.
Self-Validating System: While polarimetry is a valuable tool for a quick check of optical activity, it is not a standalone method for determining enantiomeric purity with high accuracy.[2] The presence of optically active impurities can affect the measured rotation. Therefore, it should always be used in conjunction with a more definitive technique like chiral HPLC.
Comparison of Analytical Methods
| Parameter | Chiral HPLC | GC-MS | NMR Spectroscopy | Polarimetry |
| Primary Application | Enantiomeric Purity | Impurity Profiling | Structural Elucidation, Purity | Optical Activity Confirmation |
| Principle | Differential interaction with a chiral stationary phase | Separation by volatility and interaction with stationary phase, mass-based detection | Nuclear spin transitions in a magnetic field | Rotation of plane-polarized light |
| Key Advantage | Direct and accurate determination of enantiomeric excess | High sensitivity and specificity for volatile impurities | Definitive structural information and quantitative capability | Rapid and non-destructive |
| Limitations | Requires a specific chiral column and method development | Not suitable for non-volatile impurities; may require derivatization | Lower sensitivity compared to chromatographic methods for trace impurities | Not a direct measure of enantiomeric purity; susceptible to interference |
| Sample Preparation | Dilution in mobile phase | Dilution, extraction, or derivatization | Dissolution in a deuterated solvent | Dissolution in a suitable solvent |
Experimental Protocols
Workflow for Comprehensive Purity Analysis
Caption: Workflow for purity analysis of (R)-1-Iodopropan-2-ol.
Step-by-Step Methodologies
1. Chiral HPLC Method for Enantiomeric Purity
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® AD-H or equivalent).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.[21]
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.[21]
-
Inject a racemic standard of 1-Iodopropan-2-ol to determine the retention times of both enantiomers and confirm system suitability.
-
Inject the synthesized sample solution.[21]
-
Integrate the peak areas of the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.
-
2. GC-MS Method for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium.
-
Injection: Split injection.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane.
-
Procedure:
-
Inject the prepared sample into the GC-MS.
-
Identify the peak for (R)-1-Iodopropan-2-ol based on its retention time and mass spectrum.
-
Analyze other peaks in the chromatogram by comparing their mass spectra with a library database to identify potential impurities.
-
3. ¹H NMR for Structural Confirmation and Purity
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference standard with a known purity (e.g., maleic acid or 1,3,5-trimethoxybenzene).
-
Procedure:
-
Accurately weigh a known amount of the synthesized sample and the internal standard into an NMR tube.
-
Dissolve the mixture in the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the sample based on the integral values, the number of protons, and the weights of the sample and the internal standard.
-
Conclusion
Confirming the chemical and enantiomeric purity of synthesized (R)-1-Iodopropan-2-ol requires a multi-pronged analytical approach. Chiral HPLC stands as the definitive method for determining enantiomeric excess, while GC-MS is invaluable for identifying and quantifying volatile impurities. NMR spectroscopy provides unambiguous structural confirmation and can be used for quantitative purity assessment. Polarimetry offers a rapid, albeit less precise, confirmation of optical activity. By employing these orthogonal techniques and adhering to rigorous method validation principles, researchers can ensure the high quality of this critical chiral building block, thereby contributing to the development of safe and effective pharmaceuticals.
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Literature Review and Comparative Analysis of (R)-1-Iodopropan-2-ol in Medicinal Chemistry
An In-Depth Technical Guide
Introduction: The imperative for enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. Biological systems are inherently chiral, and as such, the interaction between a drug molecule and its target is often highly stereospecific. The use of chiral building blocks, or synthons, is a powerful strategy that streamlines the synthesis of single-enantiomer drugs by introducing a predefined stereocenter early in the synthetic sequence.[1][2][3][] Among these, (R)-1-Iodopropan-2-ol has emerged as a versatile and valuable synthon. Its bifunctional nature, featuring a reactive primary iodide and a secondary alcohol, provides a robust platform for constructing key structural motifs found in a variety of bioactive molecules.[5]
This guide provides a comprehensive review of the applications of (R)-1-Iodopropan-2-ol in medicinal chemistry. We will delve into its role in the synthesis of kinase inhibitors and antiviral agents, provide detailed experimental protocols, and present a comparative analysis against alternative synthetic strategies. The objective is to offer researchers, scientists, and drug development professionals a critical evaluation of this synthon's utility, grounded in experimental evidence and mechanistic rationale.
Physicochemical Properties and Reactivity Profile
(R)-1-Iodopropan-2-ol is a chiral molecule with the molecular formula C₃H₇IO.[6] The key to its synthetic utility lies in the orthogonal reactivity of its two functional groups.
-
The Carbon-Iodine Bond: The primary iodide is an excellent leaving group, making the C1 carbon highly susceptible to nucleophilic attack via an SN2 mechanism.[5] This allows for the efficient introduction of the chiral '(R)-propan-2-ol' moiety onto a wide range of nucleophiles, including amines, thiols, and alkoxides, which is fundamental for building more complex molecular architectures.[5][7]
-
The Secondary Alcohol: The hydroxyl group at the C2 stereocenter serves as a handle for subsequent functionalization. It can be oxidized, esterified, or used as a nucleophile itself, adding to the synthon's versatility.
This dual functionality, combined with the defined stereochemistry, allows for predictable and controlled synthetic transformations, which is a significant advantage over starting with achiral or racemic materials.
Caption: General synthetic utility of (R)-1-Iodopropan-2-ol.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are critical targets in oncology and immunology. Many kinase inhibitors feature a β-amino alcohol scaffold, a structure readily accessible from (R)-1-Iodopropan-2-ol.
Case Study: Synthesis of β-Amino Alcohol Scaffolds for Src Kinase Inhibitors
A common strategy for synthesizing libraries of potential kinase inhibitors involves the reaction of a chiral precursor with various amines.[8] The chirality at the alcohol-bearing carbon can be crucial for establishing the correct vector and orientation of substituents within the kinase's binding pocket, potentially leading to enhanced potency and selectivity.[9]
Experimental Protocol: Synthesis of (R)-3-(N-methyl-N-phenylamino)-1-(pyrrolidin-1-yl)propan-2-ol
This protocol is adapted from methodologies for creating similar β-amino alcohol structures.[8]
-
Step 1: Nucleophilic Substitution.
-
To a solution of N-methylaniline (1.1 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an argon atmosphere.
-
Allow the mixture to stir for 30 minutes at room temperature.
-
Add a solution of (R)-1-Iodopropan-2-ol (1.0 eq) in anhydrous DMF dropwise.
-
Heat the reaction to 60 °C and monitor by TLC until the starting iodide is consumed (approx. 4-6 hours).
-
Cool the reaction, quench carefully with saturated aq. NH₄Cl, and extract with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated to yield crude (R)-1-(N-methyl-N-phenylamino)propan-2-ol.
-
-
Step 2: Activation of the Hydroxyl Group.
-
Dissolve the crude alcohol from Step 1 in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir at 0 °C for 1 hour. The progress is monitored by TLC.
-
Upon completion, wash the reaction mixture with cold 1M HCl, saturated aq. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the crude mesylate.
-
-
Step 3: Introduction of the Second Amine.
-
Dissolve the crude mesylate in acetonitrile.
-
Add pyrrolidine (2.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq).
-
Heat the mixture to reflux (approx. 82 °C) and stir overnight.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography (Silica gel, gradient elution with DCM/MeOH) to afford the final product.
-
Comparative Analysis: (R)-1-Iodopropan-2-ol vs. (R)-Epichlorohydrin
A common alternative for synthesizing these scaffolds is starting from epichlorohydrin.[8] While seemingly more direct, this route presents different challenges and trade-offs.
Caption: Comparison of synthetic pathways to β-amino alcohols.
| Feature | (R)-1-Iodopropan-2-ol Pathway | (R)-Epichlorohydrin Pathway | Scientific Rationale & Field Insights |
| Stereocontrol | Pre-defined stereocenter. | Requires chiral epichlorohydrin or resolution step. | Using a chiral building block like (R)-1-Iodopropan-2-ol guarantees the absolute stereochemistry of the final product, avoiding costly and often low-yielding resolution steps. This is a significant advantage in drug development where enantiomeric purity is paramount. |
| Reactivity | Highly reactive primary iodide ensures efficient SN2. | Ring-opening of the epoxide is regioselective but can be less reactive. | The iodine is a superior leaving group compared to the epoxide ring strain, often leading to faster reactions and milder conditions. However, the epoxide pathway can sometimes be accomplished in fewer steps if the initial ring-opening is efficient.[8] |
| Cost & Availability | Generally more expensive. | Racemic epichlorohydrin is a cheap commodity chemical; the chiral version is more expensive. | The higher cost of the iodinated synthon must be weighed against the downstream costs of chiral separation or asymmetric synthesis required for the epichlorohydrin route. For library synthesis, the predictability of the iodide route can be more valuable. |
| Byproducts | Iodide salts. | Chloride salts and potential polymerization byproducts. | The mesylation step in the iodide pathway adds a step but provides a clean conversion to another excellent leaving group. The base-mediated ring closure in the epoxide pathway must be carefully controlled to avoid side reactions. |
Application in the Synthesis of Antiviral Agents
The precise three-dimensional arrangement of atoms is critical for the efficacy of many antiviral drugs, particularly neuraminidase inhibitors like Oseltamivir (Tamiflu®).[10][11] While the industrial synthesis of Oseltamivir famously starts from shikimic acid, the principles of using chiral building blocks to construct complex stereochemistry are highly relevant.[12] (R)-1-Iodopropan-2-ol can serve as a surrogate or building block for constructing chiral sidechains analogous to those found in various antiviral compounds.[13][14][15]
Conceptual Application: Synthesis of a Chiral Amino-Alcohol Sidechain
The synthesis of a chiral amino-alcohol sidechain, a common feature in antiviral and other bioactive molecules, can be efficiently achieved.
Experimental Protocol: Synthesis of (R)-1-azido-propan-2-ol
This intermediate is a precursor to a primary amine after reduction, a key functional group in many pharmaceuticals.
-
Reaction Setup: In a round-bottom flask, dissolve (R)-1-Iodopropan-2-ol (1.0 eq) in a 5:1 mixture of acetone and water.
-
Nucleophilic Displacement: Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 60-65 °C) and stir vigorously. Monitor the reaction by TLC (staining with KMnO₄ to visualize the alcohol).
-
Workup: Once the starting material is consumed (approx. 8-10 hours), cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Extract the remaining aqueous layer with diethyl ether (3x). The azide product is often volatile, so care must be taken during concentration.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate to yield (R)-1-azidopropan-2-ol, which can often be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Solvent System: The acetone/water mixture is crucial. It dissolves the organic substrate ((R)-1-Iodopropan-2-ol) while also solubilizing the inorganic salt (sodium azide), allowing the two reactants to interact efficiently.[16]
-
Reagent: Sodium azide is an excellent nucleophile for SN2 reactions and provides a stable precursor to the amine. The resulting azide can be reduced under very mild conditions (e.g., Staudinger reaction or catalytic hydrogenation), preserving other functional groups in the molecule.[16]
Conclusion and Future Outlook
(R)-1-Iodopropan-2-ol stands out as a highly effective chiral building block in medicinal chemistry. Its value is rooted in the predictability and efficiency it brings to the synthesis of enantiomerically pure compounds.
-
Advantages: The primary advantage is the direct and reliable introduction of an (R)-configured stereocenter, which simplifies synthetic planning and execution. The high reactivity of the iodide leaving group allows for mild and efficient coupling with a diverse range of nucleophiles.
-
Comparison: When compared to alternatives like epichlorohydrin, (R)-1-Iodopropan-2-ol often provides a more straightforward path to a specific enantiomer, albeit sometimes at a higher initial cost. The choice of synthon ultimately depends on a project's specific goals, scale, and the cost-benefit analysis of downstream purification versus upfront material cost.
The continued demand for stereochemically complex and potent therapeutics will ensure that chiral building blocks remain indispensable tools for medicinal chemists. As asymmetric synthesis methods evolve, the strategic use of robust and versatile synthons like (R)-1-Iodopropan-2-ol will continue to accelerate the discovery and development of next-generation medicines.
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A Senior Application Scientist's Guide to Benchmarking the Reactivity of (R)-1-Iodopropan-2-ol Against Similar Chiral Electrophiles
For researchers, scientists, and professionals in drug development, the selection of appropriate chiral building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. (R)-1-Iodopropan-2-ol is a versatile chiral electrophile, but a quantitative understanding of its reactivity in comparison to other common chiral electrophiles is often assumed rather than explicitly benchmarked. This guide provides an in-depth technical comparison of the reactivity of (R)-1-Iodopropan-2-ol with three other structurally related chiral electrophiles: (S)-1-chloropropan-2-ol, (R)-glycidyl tosylate, and (R)-propylene oxide.
This document moves beyond a simple listing of properties to explain the causal factors behind their reactivity profiles, supported by mechanistic insights and detailed experimental protocols for independent verification.
Introduction to the Chiral Electrophiles
The four molecules at the center of this guide are all three-carbon chiral building blocks frequently employed in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Their utility stems from their ability to introduce a defined stereocenter into a target molecule via nucleophilic substitution or ring-opening reactions.
-
(R)-1-Iodopropan-2-ol: A chiral halohydrin featuring a primary carbon bearing an excellent iodide leaving group and a secondary alcohol.
-
(S)-1-Chloropropan-2-ol: A chiral halohydrin analogous to the iodo-variant, but with a less reactive chloride leaving group.
-
(R)-Glycidyl tosylate: A chiral epoxide derivative where the primary alcohol of glycidol has been converted to a tosylate, another excellent leaving group.
-
(R)-Propylene oxide: A simple chiral epoxide, which undergoes ring-opening reactions with nucleophiles.
The primary reaction pathway for (R)-1-iodopropan-2-ol, (S)-1-chloropropan-2-ol, and (R)-glycidyl tosylate with most common nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.[1] (R)-Propylene oxide also reacts with nucleophiles, but through a ring-opening mechanism that shares characteristics with SN2 reactions, particularly under basic or neutral conditions.[2]
Mechanistic Considerations and Factors Influencing Reactivity
The reactivity of these electrophiles in SN2 or SN2-like reactions is governed by a confluence of factors, primarily the nature of the leaving group, steric hindrance at the electrophilic carbon, and the inherent strain of the molecule in the case of epoxides.
Leaving Group Ability
A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid. In the context of our comparison, the order of leaving group ability is generally considered to be:
Iodide (I⁻) > Tosylate (OTs⁻) > Chloride (Cl⁻)
The excellent leaving group ability of iodide is a key contributor to the high reactivity of (R)-1-iodopropan-2-ol.[3] This is due to the weakness of the C-I bond and the stability of the large, polarizable iodide anion in solution.[4] Tosylate is also an excellent leaving group due to the resonance stabilization of the negative charge across the sulfonate group. Chloride is a good leaving group but is generally less reactive than iodide and tosylate.
Steric Hindrance
SN2 reactions proceed via a backside attack, where the nucleophile approaches the electrophilic carbon from the opposite side of the leaving group.[5] Consequently, bulky substituents around the electrophilic carbon will hinder the approach of the nucleophile and slow down the reaction rate.[5] In (R)-1-iodopropan-2-ol and (S)-1-chloropropan-2-ol, the electrophilic center is a primary carbon, which is relatively unhindered. Similarly, in (R)-glycidyl tosylate, the nucleophilic attack occurs at the primary carbon of the epoxide ring. In (R)-propylene oxide, nucleophilic attack under basic or neutral conditions also preferentially occurs at the less substituted primary carbon.
Ring Strain in Epoxides
Epoxides, such as (R)-propylene oxide and (R)-glycidyl tosylate, possess significant ring strain (approximately 13 kcal/mol) due to their three-membered ring structure.[3] The relief of this strain upon ring-opening provides a strong thermodynamic driving force for the reaction, enhancing their electrophilicity.[6]
Qualitative and Semi-Quantitative Reactivity Comparison
| Electrophile | Leaving Group | Key Reactivity Factors | Predicted Relative Reactivity |
| (R)-1-Iodopropan-2-ol | Iodide (I⁻) | Excellent leaving group; low steric hindrance. | Very High |
| (R)-Glycidyl tosylate | Glycidate (after ring opening) | Excellent leaving group (tosylate); high ring strain. | High |
| (S)-1-Chloropropan-2-ol | Chloride (Cl⁻) | Good but less reactive leaving group than iodide; low steric hindrance. | Moderate |
| (R)-Propylene oxide | Alkoxide (after ring opening) | High ring strain; moderate leaving group (alkoxide). | Moderate to Low |
Causality behind the predicted reactivity:
-
(R)-1-Iodopropan-2-ol is predicted to be the most reactive due to the superlative leaving group ability of iodide combined with a sterically unhindered primary reaction center.
-
(R)-Glycidyl tosylate is also highly reactive. While the tosylate is an excellent leaving group, the initial nucleophilic attack is on the epoxide carbon, with subsequent intramolecular displacement of the tosylate. The high ring strain of the epoxide makes it a very potent electrophile. Its reactivity relative to the iodohydrin can be debated and is highly dependent on the specific reaction conditions.
-
(S)-1-Chloropropan-2-ol is expected to be significantly less reactive than its iodo-counterpart. The C-Cl bond is stronger than the C-I bond, and chloride is a less stable leaving group than iodide, leading to a higher activation energy for the SN2 reaction.[4]
-
(R)-Propylene oxide is reactive due to its ring strain, but the "leaving group" in a direct ring-opening by a nucleophile is an alkoxide, which is a stronger base and therefore a poorer leaving group than iodide, tosylate, or chloride. Its reactivity is generally lower than halohydrins with good leaving groups in SN2 reactions.
Experimental Protocol for Benchmarking Reactivity
To provide a definitive quantitative comparison, a standardized kinetic experiment is essential. The following protocol outlines a robust method for determining the second-order rate constants for the reaction of these chiral electrophiles with a model nucleophile, sodium azide, using ¹H NMR spectroscopy to monitor the reaction progress.
Materials and Instrumentation
-
(R)-1-Iodopropan-2-ol
-
(S)-1-Chloropropan-2-ol
-
(R)-Glycidyl tosylate
-
(R)-Propylene oxide
-
Sodium azide (NaN₃)
-
Dimethylformamide-d₇ (DMF-d₇)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer (400 MHz or higher)
-
Thermostatted NMR probe
-
Standard laboratory glassware
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the electrophile (e.g., 0.1 M (R)-1-iodopropan-2-ol) in DMF-d₇.
-
Prepare a stock solution of the nucleophile (e.g., 0.2 M sodium azide) in DMF-d₇.
-
Prepare a stock solution of the internal standard (e.g., 0.05 M 1,3,5-trimethoxybenzene) in DMF-d₇.
-
-
NMR Sample Preparation and Initial Spectrum:
-
In an NMR tube, combine a known volume of the electrophile stock solution and the internal standard stock solution.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K).
-
Acquire a high-quality ¹H NMR spectrum. This will serve as the t=0 reference.
-
-
Reaction Initiation and Monitoring:
-
Remove the NMR tube from the spectrometer.
-
Quickly inject a known volume of the pre-thermostatted nucleophile stock solution into the NMR tube, cap, and invert several times to mix. Immediately start a timer.
-
Re-insert the NMR tube into the spectrometer and begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes for slower reactions, or more frequently for faster ones).[7]
-
-
Data Processing and Analysis:
-
Process the series of NMR spectra (phasing, baseline correction).
-
For each spectrum, integrate a characteristic signal of the starting electrophile and a characteristic signal of the product, relative to the constant integral of the internal standard.
-
Convert the integral values to concentrations at each time point.
-
For a second-order reaction, plot the appropriate linearized form of the integrated rate law (e.g., for a reaction A + B → C, if [A]₀ ≠ [B]₀, plot ln([B]/[A]) vs. time). The slope of the resulting line will be k([B]₀ - [A]₀).
-
Calculate the second-order rate constant, k.
-
Visualization of the SN2 Mechanism
The SN2 reaction proceeds through a concerted mechanism involving a five-coordinate transition state. The following diagram illustrates this process for the reaction of (R)-1-iodopropan-2-ol with an azide nucleophile.
Sources
- 1. scribd.com [scribd.com]
- 2. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Kinetic investigation of the reaction between propylene oxide and acetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. imserc.northwestern.edu [imserc.northwestern.edu]
Safety Operating Guide
Executive Summary & Immediate Safety Directives
Stop and Read: (R)-1-Iodopropan-2-ol (CAS: 996-21-4 / 27552-09-6) is not a standard organic solvent.[1] It is a chiral halohydrin capable of acting as an alkylating agent.
Effective disposal requires more than just placing it in a waste bin; it requires strict chemical segregation to prevent the inadvertent synthesis of propylene oxide , a volatile carcinogen, within your waste container.
Core Safety Directives:
-
DO NOT mix with strong bases (NaOH, KOH, alkoxides) or basic waste streams.
-
DO NOT dispose of down the drain.[2] This compound is toxic to aquatic life and a potential groundwater contaminant.
-
DO NOT use clear glass for long-term waste storage; the carbon-iodine bond is photolabile.[1]
Chemical Profile & Logistics Data
To manage this waste stream effectively, you must understand its physical behavior. Note the high density; this compound will sink in aqueous mixtures, complicating separation if not miscible.
| Property | Value | Operational Implication |
| Molecular Formula | C₃H₇IO | Halogenated waste stream (High BTU).[1] |
| Molecular Weight | 185.99 g/mol | Heavy vapor; accumulates in low-lying areas.[1] |
| Physical State | Liquid (Colorless to Yellow) | Yellow/Brown color indicates free iodine ( |
| Density | ~1.72 g/mL | significantly heavier than water.[1] |
| Flash Point | ~48°C (118°F) | Classified as Flammable (H226). RCRA Ignitable.[1] |
| Solubility | Soluble in water/alcohol | Readily miscible; difficult to extract once dissolved.[1] |
| Reactivity | Alkylating Agent | Potential mutagen; handle as a carcinogen.[1] |
The "Why": Mechanistic Justification for Segregation
Expert Insight: Many lab accidents occur because researchers treat all "organic waste" as compatible. For (R)-1-Iodopropan-2-ol, the presence of a hydroxyl group beta to an iodine atom creates a specific hazard known as Intramolecular Williamson Ether Synthesis .[1]
If this waste contacts a strong base (e.g., waste from a saponification or basic extraction), the base deprotonates the alcohol. The resulting alkoxide performs an intramolecular backside attack on the carbon bearing the iodine, ejecting the iodide ion and closing the ring to form (R)-propylene oxide .[1]
The Hazard: Propylene oxide has a boiling point of 34°C. In a closed waste container, this reaction generates heat and pressurizes the vessel with a highly flammable, carcinogenic gas, leading to potential container rupture or explosion.
Reaction Pathway:
Standard Operating Procedure: Disposal Protocol
This protocol is a self-validating system. If at any point you observe rapid color change (darkening) or heat generation, STOP . You have likely introduced an incompatibility.
Phase 1: Waste Characterization & Segregation
-
Check pH: Ensure the waste stream is Neutral (pH 6-8) or slightly Acidic.
-
Quench Oxidizers: If the waste contains oxidizers (e.g., peroxides), quench them before adding this compound. Oxidizers will liberate free iodine (purple/brown vapor), creating an inhalation hazard.
-
Protocol: Add Sodium Thiosulfate solution until the iodine color fades.
-
-
Isolate: Designate a specific waste bottle for "Halogenated Organics." Do not mix with "Non-Halogenated" waste (e.g., Acetone/Ethanol) to avoid surcharges and cross-reactivity.
Phase 2: Container Selection & Packaging
-
Material: Use High-Density Polyethylene (HDPE) or Amber Glass .
-
Why: HDPE is resistant to alkyl halides. Amber glass prevents UV-degradation of the C-I bond.
-
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
Phase 3: Labeling & RCRA Coding
Label the container clearly with the full chemical name. Do not use abbreviations like "IPO."
-
Primary Waste Code: D001 (Ignitable, if FP < 60°C).
-
Secondary Waste Code: Halogenated Solvent (Often F-listed depending on co-solvents, otherwise characteristic).[1]
-
Hazard Checkboxes: Check "Flammable" and "Toxic."[3]
Phase 4: Storage for Pickup
Store in a Flammable Safety Cabinet until EHS pickup. Ensure the cabinet is cool and away from direct sunlight.[4]
Decision Logic & Workflow (Visualization)
The following diagram outlines the critical decision-making process for disposing of (R)-1-Iodopropan-2-ol.
Figure 1: Decision matrix for the safe disposal of iodinated halohydrins, emphasizing the critical neutralization of basic contaminants.[1]
Emergency Contingencies
Scenario A: Spillage (Benchtop < 50 mL)
-
Evacuate: Clear the immediate area.
-
PPE: Wear Nitrile gloves (double gloved recommended) and safety goggles.
-
Absorb: Use a standard organic spill kit (vermiculite or clay).
-
Clean: Wipe the area with a soap/water solution. If the surface is stained yellow/brown (iodine), wash with 5% Sodium Thiosulfate.
Scenario B: Skin Exposure
-
Flush: Immediately wash with soap and water for 15 minutes.
-
Iodine Stain: If skin turns yellow, the iodine has absorbed. Continue washing; the stain will fade as the epidermis sheds, but monitor for irritation (chemical burn).
References
-
Fisher Scientific. (2025).[4][5] Safety Data Sheet: 1-Iodopropane / Halogenated Derivatives. Retrieved from [1]
-
PubChem. (2025).[3] Compound Summary: 1-Iodopropan-2-ol (CID 13398828).[1] National Center for Biotechnology Information. Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from [1]
-
Sigma-Aldrich. (2025). Product Specification and Safety Data: 2-Iodopropane / 1-Iodo-2-propanol.[1] Retrieved from [1]
Sources
Personal protective equipment for handling (R)-1-Iodopropan-2-ol
[1]
Executive Summary & Hazard Architecture
Immediate Action Required: Treat (R)-1-Iodopropan-2-ol not merely as an irritant, but as a potential alkylating agent and lachrymator .[1]
While standard Safety Data Sheets (SDS) often classify this compound generically as a skin/eye irritant (H315/H319), its chemical structure—a primary alkyl iodide adjacent to a hydroxyl group—dictates a higher tier of caution.[1] The carbon-iodine bond is relatively weak (
The "Why" Behind the Protocol:
-
Alkylating Potential: Like many alkyl halides, this molecule can transfer its propyl group to biological nucleophiles (DNA/Proteins), posing a latent mutagenic risk [1].[1][2]
-
Cyclization Risk: Under basic conditions or physiological pH, halohydrins can cyclize to form epoxides (in this case, propylene oxide), which are established carcinogens [2].[1]
-
Photolytic Instability: Exposure to light degrades the compound, releasing corrosive Hydrogen Iodide (HI) and elemental Iodine (
), escalating the respiratory and corrosive hazard over time.[1]
Risk Assessment & PPE Logic
The following decision matrix is derived from the chemical's permeation properties and reactivity profile.
PPE Selection Matrix
| Protection Zone | Required Equipment | Technical Justification (The "Why") |
| Hand Protection (Standard) | Double Nitrile Gloves (min.[1] 0.11mm thickness each) | Breakthrough Time: Alkyl iodides can permeate standard nitrile in <15 mins.[1][2] Double gloving creates a sacrificial outer layer and a visual indicator for breach.[2] |
| Hand Protection (High Risk) | Silver Shield / Laminate Gloves | Required for: Spill cleanup or procedures >30 mins outside a closed system.[1][2] Laminates provide >480 min breakthrough time against organic halides [3].[1][2] |
| Ocular/Face | Chemical Splash Goggles (ANSI Z87.[1][2]1) | Vapor Defense: Safety glasses are insufficient.[1][2] The lachrymatory nature of iodine vapors requires a gas-tight seal to prevent corneal injury.[1] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Primary Barrier: Volatility increases with decomposition.[1][2] If hood work is impossible, a Full-Face Respirator with Organic Vapor (OV) cartridges is mandatory.[1] |
| Body | Poly-Cotton Lab Coat + Closed-toe composite shoes | Absorbency: Avoid synthetic fabrics that may melt if a fire occurs (iodides are combustible).[1] |
Hazard-to-PPE Logic Flow
Figure 1: Causal relationship between chemical structure, specific hazards, and the required protective equipment.[1]
Operational Protocol: Step-by-Step
This protocol uses a "Self-Validating" approach. Each step includes a check to ensure the previous step was successful.
Phase 1: Preparation & Donning[1]
-
Inspect the Chemical: Check the liquid color.
-
Glove Layering:
Phase 2: Manipulation (The "Dark" Technique)
Because of photolytic instability, handling time must be minimized.[1]
-
Wrap Vessels: Wrap reaction flasks and storage vials in aluminum foil before removing them from the storage cabinet.
-
Transfer: Use a gas-tight syringe or cannula transfer for volumes >10mL to minimize headspace exposure.[1][2]
-
Quench Plan: Have a beaker of 10% Sodium Thiosulfate solution ready in the hood. This is your "neutralizing agent" for any drips (thiosulfate reduces toxic iodine back to iodide).[1][2][3]
Phase 3: Doffing & Waste[1][4][5]
-
Wipe Down: Wipe all exterior container surfaces with a thiosulfate-dampened tissue before returning to storage.[1][2]
-
Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure skin never touches the outer glove surface.[2]
-
Disposal: Place used gloves in a sealed bag before throwing them in the trash to prevent off-gassing in the lab.
Operational Workflow Diagram
Figure 2: Operational decision tree ensuring chemical integrity and safe disposal.
Emergency Response & Disposal
Spill Management (Small Scale < 100 mL)
Do not use water alone. Water is immiscible with alkyl iodides and will spread the contamination.[1][2]
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don Silver Shield/Laminate gloves and respiratory protection if outside the hood.[2]
-
Neutralize: Cover the spill with solid Sodium Thiosulfate or a slurry of thiosulfate and absorbent clay.[2]
-
Collect: Scoop the slurry into a hazardous waste container labeled "Halogenated Organic Debris."
Disposal Compliance
References
-
PubChem. (n.d.).[1][2] 1-Iodopropan-2-ol Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1]
-
ECHA (European Chemicals Agency). (n.d.).[1][2] Substance Information: 1-iodo-2-propanol.[1] Retrieved October 26, 2023, from [Link][1]
-
National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2][8] Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
